Licochalcone C
Description
has cardioprotective, antioxidant, anti-inflammatory and anti-apoptotic activities; isolated from licorice; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNTJSRHDSPSR-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162737 | |
| Record name | Licochalcone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-14-9 | |
| Record name | Licochalcone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licochalcone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOCHALCONE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1H7W3812O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Licochalcone C Biosynthesis Pathway in Glycyrrhiza Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licochalcone C, a retrochalcone with significant pharmacological potential, is a specialized metabolite found in the roots of certain Glycyrrhiza species, most notably Glycyrrhiza inflata. Its unique chemical structure and biological activities, including anti-inflammatory and anti-cancer properties, have made its biosynthetic pathway a subject of intensive research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized to facilitate a deeper understanding of this complex pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug discovery.
Introduction
The genus Glycyrrhiza, commonly known as licorice, is a rich source of diverse flavonoids with a wide range of bioactive properties. Among these, the retrochalcones represent a unique class of compounds characterized by a reversed C-ring oxygenation pattern compared to common chalcones. This compound is a prominent member of this group, and understanding its biosynthesis is crucial for developing biotechnological approaches for its sustainable production. This guide elucidates the intricate molecular machinery responsible for the synthesis of this compound in Glycyrrhiza species.
The this compound Biosynthesis Pathway
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor 4-coumaroyl-CoA. This is then directed into the flavonoid pathway, where a series of enzymatic reactions, including unique steps that define the retrochalcone structure, lead to the formation of this compound.
General Phenylpropanoid and Flavonoid Pathways
The initial steps of the pathway are shared with the biosynthesis of most flavonoids:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
The Retrochalcone Branch: Biosynthesis of this compound
The pathway to this compound diverges from the typical flavonoid pathway through a series of specific enzymatic reactions that result in the characteristic retrochalcone scaffold.
-
Chalcone Isomerase (CHI): While CHI typically cyclizes naringenin chalcone to naringenin, in the context of retrochalcone biosynthesis, a different route is taken.
-
Formation of the Dibenzoylmethane Precursor: A key intermediate in retrochalcone biosynthesis is a dibenzoylmethane derivative. The precise enzymatic steps leading to this intermediate from naringenin chalcone are still under investigation but are proposed to involve hydroxylation and rearrangement reactions.
-
O-methylation: An O-methyltransferase (LMT) plays a crucial role in methylating a hydroxyl group on the dibenzoylmethane intermediate, leading to the formation of 2'-O-methyllicodione.
-
Ketoreductase Activity: A specific ketoreductase (GinKR1) has been identified in G. inflata that selectively reduces a carbonyl group of 2'-O-methyllicodione. This reduction is followed by a spontaneous dehydration step, which ultimately forms the retrochalcone skeleton of echinatin.
-
Final Steps to this compound: The conversion of echinatin to this compound involves further modifications, such as prenylation, which are catalyzed by specific prenyltransferases.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway is essential for understanding its efficiency and for metabolic engineering efforts. The following tables summarize available quantitative data from studies on Glycyrrhiza species.
Table 1: Content of Licochalcones and Precursors in Glycyrrhiza inflata
| Compound | Concentration in Roots (mg/g DW) | Reference |
| Licochalcone A | 11.63 - 22.70 | [1] |
| This compound | Variable, often co-elutes or is a minor component | [2] |
| Echinatin | Variable, precursor to Licochalcone A and C | [3] |
| Isoliquiritigenin | Variable, upstream precursor | [3] |
Table 2: Kinetic Parameters of Key Enzymes (Hypothetical and Reported Ranges)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |
| CHS | 4-Coumaroyl-CoA | 1 - 10 | 1 - 20 | 0.5 - 5 | General literature |
| LMT | Licodione | 10 - 50 | 0.5 - 10 | 0.1 - 2 | [4] |
| GinKR1 | 2'-O-methyllicodione | Not reported | Not reported | Not reported | N/A |
Note: Specific kinetic data for GinKR1 is not yet available in the literature and represents a key area for future research.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level by a network of transcription factors and is also influenced by various environmental cues.
Transcriptional Regulation
The expression of flavonoid biosynthesis genes is primarily controlled by a complex of transcription factors belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors can act as activators or repressors of gene expression. For instance, the overexpression of AtMYB12 from Arabidopsis thaliana in G. inflata hairy roots has been shown to upregulate the expression of CHS and increase the production of licochalcones.[3]
Other Regulatory Factors
-
GiSRT2: A histone deacetylase from G. inflata, GiSRT2, has been identified as a negative regulator of flavonoid biosynthesis. RNA interference (RNAi) of GiSRT2 leads to an increased accumulation of licochalcone A, suggesting a similar regulatory role for this compound.[5]
-
Environmental Factors: Abiotic stresses such as UV-B radiation and elicitors (e.g., from microbial pathogens) can induce the expression of flavonoid biosynthesis genes, leading to an increased production of these compounds as part of the plant's defense response.
The following diagram illustrates the regulatory network controlling this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.
Quantitative Analysis of Licochalcones by HPLC-MS/MS
This protocol describes the extraction and quantification of licochalcones from Glycyrrhiza root samples.
Materials:
-
Freeze-dried and powdered Glycyrrhiza root tissue
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
This compound standard
-
Internal standard (e.g., a structurally similar but not endogenous compound)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
-
UPLC-MS/MS system
Procedure:
-
Extraction:
-
Weigh 10-20 mg of powdered root tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of methanol and the internal standard to a known concentration.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process with another 1 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for equilibration. The exact gradient should be optimized for the specific compounds of interest.[6]
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Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode for quantification. The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion of the standards.[6]
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound standard with a constant concentration of the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
O-Methyltransferase (LMT) Enzyme Assay
This protocol describes a general method for assaying the activity of O-methyltransferases involved in flavonoid biosynthesis, which can be adapted for the specific LMT in the this compound pathway.
Materials:
-
Purified recombinant LMT enzyme
-
Licodione (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Tris-HCl buffer (pH 7.5-8.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Methanol
-
HPLC system with a UV or MS detector
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer
-
5 mM MgCl₂
-
1 mM DTT
-
100 µM Licodione (dissolved in a small amount of DMSO if necessary)
-
500 µM SAM
-
Purified LMT enzyme (the amount should be optimized to ensure linear reaction kinetics)
-
-
The final reaction volume is typically 50-100 µL.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at 30-37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate the substrate (licodione) and the product (2'-O-methyllicodione).
-
Quantify the product peak area and calculate the enzyme activity based on a standard curve of the product.
-
Gene Functional Analysis using RNA Interference (RNAi) in Hairy Roots
This protocol outlines the steps for generating RNAi constructs and transforming Glycyrrhiza explants to produce hairy roots with silenced target gene expression.
Materials:
-
Agrobacterium rhizogenes strain (e.g., ATCC15834)
-
RNAi vector (e.g., a vector with a gateway cloning system and a hairpin RNA expression cassette)
-
Glycyrrhiza seedlings or sterile plantlets
-
Murashige and Skoog (MS) medium
-
Antibiotics (for selection of transformed bacteria and elimination of Agrobacterium after co-cultivation)
-
Acetosyringone
Procedure:
-
RNAi Construct Preparation:
-
Select a 300-500 bp unique fragment of the target gene's coding sequence.
-
Amplify this fragment by PCR and clone it into the RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.
-
Transform the resulting RNAi construct into E. coli for plasmid amplification and sequence verification.
-
Transform the verified plasmid into A. rhizogenes.
-
-
Agrobacterium Culture and Explant Inoculation:
-
Grow the transformed A. rhizogenes in liquid YEP medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium containing acetosyringone (100-200 µM).
-
Prepare explants (e.g., cotyledons, hypocotyls, or leaf discs) from sterile Glycyrrhiza seedlings.
-
Inoculate the explants by dipping them in the Agrobacterium suspension for 15-30 minutes.[7]
-
-
Co-cultivation and Hairy Root Induction:
-
Blot the inoculated explants on sterile filter paper and place them on solid MS medium.
-
Co-cultivate for 2-3 days in the dark at 25°C.
-
Transfer the explants to solid MS medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime or timentin) and a selection agent if the RNAi vector contains a selectable marker.
-
Subculture the explants every 2-3 weeks. Hairy roots should start to emerge from the wounded sites within a few weeks.
-
-
Analysis of Transgenic Hairy Roots:
-
Once the hairy roots are well-established, confirm the transgene insertion by PCR.
-
Analyze the expression level of the target gene by quantitative real-time PCR (qRT-PCR) to confirm gene silencing.
-
Perform metabolite analysis (as described in section 5.1) to assess the effect of gene silencing on the this compound biosynthesis pathway.
-
Conclusion
The biosynthesis of this compound in Glycyrrhiza species is a complex and fascinating metabolic pathway that combines elements of general flavonoid biosynthesis with unique enzymatic steps to produce the characteristic retrochalcone structure. This guide has provided a detailed overview of the pathway, its regulation, and the experimental methodologies used for its investigation. While significant progress has been made in identifying key enzymes and regulatory factors, further research is needed to fully elucidate all the enzymatic steps and to obtain detailed quantitative data on enzyme kinetics. A deeper understanding of this pathway will be instrumental in developing metabolic engineering strategies for the enhanced production of this compound and other valuable bioactive compounds from licorice.
References
- 1. mdpi.com [mdpi.com]
- 2. Licochalcone L, an undescribed retrochalcone from Glycyrrhiza inflata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]
- 4. A simple widely applicable hairy root transformation method for gene function studies in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. mdpi.com [mdpi.com]
Licochalcone C: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Licochalcone C, a flavonoid extracted from the root of Glycyrrhiza inflata, has emerged as a promising natural compound with potent anticancer activities. Extensive preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle through the modulation of multiple key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent for various malignancies.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. These effects are mediated by its interaction with several critical signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key mechanism involves the inhibition of the JAK2/STAT3 signaling pathway . This compound has been shown to directly interact with the ATP-binding site of Janus kinase 2 (JAK2), inhibiting its kinase activity.[1] This leads to a downstream cascade of events including the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin, and the upregulation of pro-apoptotic proteins like Bax and cleaved Bid.[1]
Furthermore, this compound induces the generation of reactive oxygen species (ROS) , which in turn activates the MAPK (JNK and p38) signaling pathway .[2][3] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of a caspase cascade, ultimately executing apoptosis.[1][2] The compound also promotes the expression of death receptors DR4 and DR5, further amplifying the apoptotic signal.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In colorectal cancer cells, it has been shown to cause G2/M phase arrest by downregulating the expression of key cell cycle regulators cyclin B1 and cdc2, while increasing the levels of p21 and p27.[2] In esophageal squamous cell carcinoma cells, this compound induces G1 arrest, accompanied by a decrease in cyclin D1 and an increase in p21 and p27 expression.[3]
Inhibition of EGFR and AKT Signaling
This compound has been demonstrated to inhibit the kinase activities of both EGFR and AKT.[2] Molecular docking studies suggest that it can bind to the ATP-binding pockets of these kinases.[2] The inhibition of the EGFR/AKT pathway contributes to the anti-proliferative and apoptotic effects of this compound, particularly in overcoming drug resistance in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (h) | Reference |
| HCT116 | Colorectal Cancer | 16.6 | 48 | [2] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 19.6 | 48 | [2] |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28 | 48 | [3] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36 | 48 | [3] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19 | 48 | [3] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28 | 48 | [3] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26 | 48 | [3] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment (LCC, µM) | Effect | Percentage of Cells (%) | Reference |
| HCT116 | 20 | Sub-G1 Population (Apoptosis) | 49.20 ± 2.03 | [2] |
| HCT116-OxR | 20 | Sub-G1 Population (Apoptosis) | 43.63 ± 0.21 | [2] |
| HCT116 | 20 | Multi-caspase Activity | 43.22 ± 0.67 | [2] |
| HCT116-OxR | 20 | Multi-caspase Activity | 43.03 ± 1.16 | [2] |
| HCT116 | 20 | ROS Generation | 46.00 ± 0.63 | [2] |
| HCT116-OxR | 20 | ROS Generation | 44.39 ± 0.42 | [2] |
| HCT116 | 20 | Depolarized Mitochondrial Membrane | 55.35 ± 1.23 | [2] |
| HCT116-OxR | 20 | Depolarized Mitochondrial Membrane | 42.57 ± 0.26 | [2] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 and 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of this compound that inhibits cell growth by 50%.[2]
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Procedure:
-
Treat cancer cells with this compound for the specified duration.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[2]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., JAK2, STAT3, Bcl-2, Bax, Cyclin B1, p21).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
ROS Generation Assay
-
Objective: To measure the intracellular levels of reactive oxygen species.
-
Procedure:
-
Treat cells with this compound.
-
Stain the cells with a fluorescent probe sensitive to ROS, such as DCFH-DA (2',7'-dichlorofluorescin diacetate) or a commercially available kit like the Muse™ Oxidative Stress Kit.
-
Incubate the cells to allow the probe to be taken up and deacetylated.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[2]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
References
- 1. This compound induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone C: A Technical Guide on its Anti-inflammatory Effects and Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licochalcone C, a retrochalcone isolated from the roots of Glycyrrhiza inflata, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a specific focus on its ability to inhibit pro-inflammatory cytokines. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the involved signaling pathways to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Key mediators of the inflammatory response are cytokines, a broad category of small proteins that are crucial in cell signaling. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory cascade. Consequently, the inhibition of these cytokines is a major therapeutic target for the development of novel anti-inflammatory drugs. This compound has emerged as a promising natural compound with potent anti-inflammatory activities, primarily through the modulation of critical signaling pathways involved in cytokine production.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its analogs on various inflammatory markers. While specific IC50 values for this compound on key pro-inflammatory cytokines were not found in the reviewed literature, data on related licochalcones and other inflammatory mediators provide valuable context for its potential potency.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators
| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | Observed Effect | Citation |
| Nitric Oxide (NO) | H9c2 | LPS (10 µg/mL) | 25 µM | Marked reduction in NO production | [1] |
| iNOS | H9c2 | LPS (10 µg/mL) | 25 µM | Significant decrease in iNOS protein expression | [1] |
| VCAM-1 | H9c2 | LPS (10 µg/mL) | 25 µM | 20.4% reduction in protein levels | [1] |
| ICAM-1 | H9c2 | LPS (10 µg/mL) | 25 µM | 34.0% reduction in protein levels | [1] |
Table 2: Comparative IC50 Values of Licochalcone Analogs for Cytokine and Inflammatory Mediator Inhibition
| Compound | Target | Cell Line/System | IC50 Value | Citation |
| Licochalcone A | PGE2 production (IL-1β induced) | Human skin fibroblasts | 15.0 nM | [2] |
| Licochalcone B | IL-1β secretion | LPS-primed BMDMs | ~18.1 µM | [3] |
| Licochalcone A | ORAI1 currents | HEK293T cells | 2.97 ± 1.217 µM | [4] |
| Licochalcone A | Kv1.3 currents | Jurkat T-cells | 0.83 ± 1.222 µM | [4] |
| Licochalcone A | KCa3.1 currents | HEK293 cells | 11.21 ± 1.07 µM | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in response to LPS stimulation[2]. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm[2].
Other Potential Signaling Pathways
While the inhibition of NF-κB is a primary mechanism, research on related licochalcones suggests that other pathways may also be involved in the anti-inflammatory effects of this compound. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Licochalcone A has been shown to inhibit the phosphorylation of p38 and ERK MAPKs, which are also involved in the production of inflammatory mediators[5].
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Some chalcones have been found to modulate the JAK/STAT pathway, which is crucial for cytokine signaling.
-
NLRP3 Inflammasome: Licochalcone B is a specific inhibitor of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1 and leads to the maturation and secretion of IL-1β[3].
Further research is needed to fully elucidate the role of these pathways in the anti-inflammatory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
H9c2 cells (rat cardiomyoblasts): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
RAW 264.7 cells (murine macrophages): Maintained in DMEM with 10% FBS and antibiotics.
-
THP-1 cells (human monocytes): Grown in RPMI-1640 medium with 10% FBS and antibiotics. For differentiation into macrophages, cells are typically treated with phorbol 12-myristate 13-acetate (PMA).
-
-
Inflammatory Stimulation: Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Measurement of Cytokine Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
Incubate and wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Measurement of Nitric Oxide (Griess Assay)
-
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Procedure:
-
Collect cell culture supernatants.
-
Mix equal volumes of supernatant and Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Analysis of NF-κB Activation (Western Blot)
-
Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the phosphorylation of p65 and IκBα, and the nuclear translocation of p65 are commonly measured.
-
Procedure for Nuclear Translocation of p65:
-
After treatment, harvest cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to normalize the results.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide and adhesion molecules. While direct quantitative data on its inhibitory effects on key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β is still needed, the available evidence strongly supports its role as a potent anti-inflammatory agent. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the therapeutic applications of this compound for a range of inflammatory diseases. Future studies should focus on elucidating the precise IC50 values for cytokine inhibition and exploring its effects on other inflammatory pathways to fully characterize its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone B specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licochalcone a inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone C antibacterial spectrum and mechanism
An In-depth Technical Guide to the Antibacterial Spectrum and Mechanism of Licochalcone C
Introduction
This compound, a retrochalcone derived from the roots of Glycyrrhiza species (licorice), has emerged as a compound of significant interest in the field of antibacterial research.[1] As part of the broader chalcone family, which are precursors to flavonoids, this compound has demonstrated notable biological activities.[2][3] Faced with the escalating challenge of antimicrobial resistance, the scientific community is urgently seeking novel chemical entities with effective antibacterial properties.[4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanisms of action, and the experimental protocols used to elucidate these properties, tailored for researchers, scientists, and drug development professionals.
Antibacterial Spectrum of this compound
This compound exhibits a targeted, rather than broad, spectrum of antibacterial activity. Its efficacy is primarily concentrated against Gram-positive bacteria, certain Mycobacterium species, and Helicobacter pylori.[1][4][5] Conversely, it shows limited to no activity against several common Gram-negative bacteria.[4]
Quantitative Antibacterial Activity
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The available data on its in vitro activity is summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species
| Bacterial Category | Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Gram-Positive | Staphylococcus aureus (MSSA) | ATCC 29213 | 12.5 | [1][4] |
| Staphylococcus aureus (MRSA) | T144, others | 12.5 | [1][4][7] | |
| General Gram-positives | Various | 6.2 - 50.0 | [1][4][5][6] | |
| Gram-Negative | Helicobacter pylori | - | 25 | [1][4][5][6] |
| Pseudomonas aeruginosa | - | > 400 | [4] | |
| Klebsiella pneumoniae | - | > 400 | [4] | |
| Escherichia coli | - | > 400 | [4] | |
| Mycobacterium | Mycobacterium tuberculosis | - | 31.2 - 125 | [4] |
| Mycobacterium avium | - | 31.2 - 125 | [4] | |
| Mycobacterium kansasii | - | 31.2 - 125 | [4] |
Note: MSSA refers to methicillin-susceptible Staphylococcus aureus; MRSA refers to methicillin-resistant Staphylococcus aureus.
Antibiofilm Activity
Beyond inhibiting planktonic growth, this compound has demonstrated significant efficacy in preventing the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][4]
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC50) of this compound
| Bacterial Species | MBIC50 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | 6.25 | [1][4][5][6] |
| Staphylococcus aureus (MRSA) | 6.25 | [1][4][5][6] |
MBIC50 is the concentration required to inhibit 50% of biofilm formation.
Caption: Logical diagram of this compound's antibacterial spectrum.
Mechanism of Antibacterial Action
The primary mechanism of action for this compound against susceptible bacteria, particularly Staphylococcus aureus, is the disruption of the bacterial cytoplasmic membrane.[1][4][5] This mode of action is distinct from many conventional antibiotics, presenting a potentially valuable tool against resistant strains.
Membrane Disruption
Investigations using fluorescence microscopy have shown that this compound compromises the integrity of the S. aureus cell membrane.[1][5][6] This permeabilization leads to the leakage of essential intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death. The identical MIC values against both MSSA and MRSA (12.5 µg/mL) support this mechanism, suggesting that its target is not the penicillin-binding proteins (PBPs) that are central to β-lactam resistance.[1][4]
Inhibition of Cellular Respiration
Early studies have suggested that this compound can inhibit the bacterial respiratory electron transport chain. Specifically, it has been shown to inhibit NADH-cytochrome C reductase in the membrane fraction of Micrococcus luteus, which would disrupt cellular energy production.[2]
Potential Role of Efflux Pumps in Resistance
The pronounced lack of activity against Gram-negative bacteria like P. aeruginosa and E. coli is likely attributable to their highly effective efflux pump systems.[4] These pumps actively extrude antibacterial compounds from the cell, preventing them from reaching their intracellular targets at effective concentrations. While this compound itself has not been extensively studied as an efflux pump inhibitor (EPI), other chalcones have shown potential in this area, suggesting a possible avenue for synergistic drug development.[8][9][10][11]
Caption: Proposed mechanism of this compound leading to bacterial cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the antibacterial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for S. aureus, Middlebrook 7H9 for Mycobacterium), this compound stock solution (typically in DMSO), bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Protocol:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of this compound concentrations.
-
Prepare a bacterial inoculum adjusted to the appropriate density (e.g., 0.5 McFarland standard, then diluted).
-
Inoculate each well (except for a sterility control) with the standardized bacterial suspension (e.g., 5 µL). Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
-
Membrane Permeability Assay using Fluorescence Microscopy
This method visually assesses membrane damage by using two fluorescent nucleic acid stains: SYTO® 9 and propidium iodide (PI).
-
Materials: Bacterial culture (S. aureus), phosphate-buffered saline (PBS), this compound, LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide), fluorescence microscope.
-
Protocol:
-
Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the bacterial pellet in PBS.
-
Treat the bacterial suspension with this compound at its MIC or a multiple thereof (e.g., 12.5 µg/mL for S. aureus). Include a negative control (DMSO vehicle) and a positive control for membrane disruption (e.g., the peptide nisin).[5]
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Prepare the staining solution by mixing SYTO® 9 and propidium iodide in equal proportions as per the manufacturer's instructions.
-
Add the staining solution to the bacterial suspensions and incubate in the dark for 15 minutes.
-
Place a small volume of the stained suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope with appropriate filters. SYTO® 9 stains all bacteria (intact and damaged membranes) and fluoresces green, while PI only penetrates bacteria with damaged membranes and fluoresces red.
-
Analyze the images: A significant increase in the population of red-fluorescing cells in the this compound-treated sample compared to the negative control indicates membrane permeabilization.[5]
-
Caption: Experimental workflow for the SYTO® 9 / PI membrane permeability assay.
Conclusion
This compound presents a compelling profile as an antibacterial agent with a distinct mechanism of action. Its targeted spectrum against problematic Gram-positive pathogens like MRSA and its ability to inhibit biofilm formation underscore its therapeutic potential.[1][4][7] The primary mode of action through membrane disruption offers an advantage, as it may be less prone to the development of resistance mechanisms that affect antibiotics targeting specific enzymes or metabolic pathways.[1][5] While its inactivity against many Gram-negative bacteria poses a limitation, it also suggests opportunities for combination therapies, potentially with efflux pump inhibitors. Further research into its precise molecular interactions with the bacterial membrane, in vivo efficacy, and toxicological profile is warranted to fully explore its development as a next-generation antibacterial drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial Effects, and Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antibacterial Effects, and Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone C: A Technical Guide on its Potential as an Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licochalcone C (LCC), a flavonoid derived from the root of Glycyrrhiza inflata, has emerged as a promising natural compound with significant antitumor properties.[1] This technical guide provides a comprehensive overview of the current research on this compound's efficacy and its molecular mechanisms of action against various cancer types. In vitro studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in a range of cancer cell lines, including those resistant to conventional chemotherapy.[1] The antitumor effects of LCC are mediated through the modulation of critical cellular signaling pathways, such as JAK2/STAT3, EGFR/AKT, and ROS/MAPK.[1][2] This document consolidates the quantitative data on LCC's efficacy, details the experimental protocols used to elucidate its functions, and visualizes its mechanistic pathways, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a phenolic chalconoid substance isolated from licorice root, a plant used extensively in traditional medicine.[1][2] Chalcones, in general, are known for a wide array of pharmacological activities, and LCC has been specifically investigated for its anti-inflammatory, antiviral, and anticancer effects.[1][3] Its potential as a chemotherapeutic agent is underscored by its activity against various cancer cell lines, including oral, esophageal, colorectal, and bladder cancers.[1][2][4] Unlike many natural compounds, LCC has also shown efficacy in drug-resistant cancer cells, highlighting its potential to overcome challenges in current cancer treatment regimens.[1]
Antitumor Activity of this compound
The antitumor potential of this compound has been primarily evaluated through in vitro studies on a diverse panel of human cancer cell lines. Its efficacy is demonstrated by its ability to inhibit cell proliferation and viability in a dose- and time-dependent manner.
In Vitro Efficacy
Quantitative data from cell viability and proliferation assays are summarized below, showcasing the cytotoxic and antiproliferative effects of LCC across different cancer types.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Citation |
|---|---|---|---|---|
| Colorectal Cancer | HCT116 | 16.6 | 48h | [1][5] |
| Oxaliplatin-Resistant Colorectal Cancer | HCT116-OxR | 19.6 | 48h | [1] |
| Esophageal Squamous Cell Carcinoma | KYSE 410 | 19 | 48h | [4] |
| Esophageal Squamous Cell Carcinoma | KYSE 510 | 26 | 48h | [4] |
| Esophageal Squamous Cell Carcinoma | KYSE 30 | 28 | 48h | [4] |
| Esophageal Squamous Cell Carcinoma | KYSE 450 | 28 | 48h | [4] |
| Esophageal Squamous Cell Carcinoma | KYSE 70 | 36 | 48h | [4] |
| Oral Squamous Cell Carcinoma | HN22 | 23.4 | Not Specified | [5] |
| Liver Cancer | HepG2 | 50.8 | Not Specified |[5] |
Table 2: Proliferation Inhibition by this compound
| Cancer Type | Cell Line | Concentration | Inhibition (%) | Citation |
|---|---|---|---|---|
| Bladder Cancer | T24 | 45 µg/mL | 68% | [5] |
| Breast Cancer | MCF7 | 45 µg/mL | 47% | [5] |
| Lung Cancer | A549 | 45 µg/mL | 40% |[5] |
Mechanisms of Antitumor Action
This compound exerts its anticancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key intracellular signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of LCC's antitumor activity is the induction of apoptosis. In human oral squamous cell carcinoma (OSCC) and colorectal cancer (CRC) cells, LCC treatment leads to the disruption of the mitochondrial membrane potential (MMP).[1][2] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioners of apoptosis.[1][2]
Key molecular changes associated with LCC-induced apoptosis include:
-
Upregulation of Pro-apoptotic Proteins : Increased expression of Bax, Bim, and cleaved Bid.[1][2][6]
-
Downregulation of Anti-apoptotic Proteins : Decreased expression of Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2][6]
-
Caspase Activation : Increased activity of multi-caspases leading to the cleavage of substrates like PARP.[1][2]
Table 3: Effect of this compound on Apoptotic Cell Populations
| Cell Line | Concentration (µM) | Parameter | Result | Citation |
|---|---|---|---|---|
| HCT116 | 5, 10, 20 | Multi-caspase activity | Increase from 5.4% to 10.0%, 15.9%, and 43.2% | [1] |
| HCT116-OxR | 5, 10, 20 | Multi-caspase activity | Increase from 4.3% to 9.3%, 12.8%, and 43.0% | [1] |
| HCT116 | 5, 10, 20 | Mitochondrial depolarization | Increase from 5.0% to 9.2%, 19.1%, and 55.4% | [1] |
| HCT116-OxR | 5, 10, 20 | Mitochondrial depolarization | Increase from 4.5% to 13.2%, 24.0%, and 42.6% |[1] |
Cell Cycle Arrest
LCC has been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. In human colorectal cancer cells, LCC induces cell cycle arrest at the G2/M phase.[1] This is achieved by modulating the expression of key cell cycle regulators, specifically by decreasing the levels of cyclin B1 and cdc2 while increasing the levels of the cyclin-dependent kinase inhibitors p21 and p27.[1] In contrast, studies on esophageal squamous carcinoma cells demonstrated that LCC induces G1 phase arrest, which is associated with decreased cyclin D1 expression and increased levels of p21 and p27.[4]
Table 4: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Effect | Key Protein Changes | Citation |
|---|---|---|---|---|
| HCT116 | 5, 10, 20 | G2/M Arrest | ↓ Cyclin B1, ↓ cdc2, ↑ p21, ↑ p27 | [1] |
| HCT116 | 5, 10, 20 | Increased Sub-G1 Population | From 4.2% to 5.0%, 7.7%, and 49.2% | [1] |
| ESCC Cells | Not Specified | G1 Arrest | ↓ Cyclin D1, ↑ p21, ↑ p27 |[4] |
Modulation of Key Signaling Pathways
LCC's ability to induce apoptosis and cell cycle arrest is intrinsically linked to its capacity to interfere with crucial signaling cascades within cancer cells.
In oral squamous cell carcinoma, LCC has been identified as a direct inhibitor of Janus kinase 2 (JAK2).[2] Molecular docking studies and kinase assays have shown that LCC interacts with the ATP-binding site of JAK2, inhibiting its kinase activity.[2] This prevents the phosphorylation and subsequent activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin.[2] By blocking this pathway, LCC effectively downregulates these survival proteins, sensitizing the cancer cells to apoptosis.[2]
Caption: LCC inhibits the JAK2/STAT3 pathway in oral cancer cells.
In colorectal cancer cells, particularly those resistant to oxaliplatin, LCC targets the Epidermal Growth Factor Receptor (EGFR) and the downstream AKT signaling pathway.[1] LCC directly inhibits the kinase activities of both EGFR and AKT, as confirmed by in vitro kinase assays.[1] This leads to a decrease in the phosphorylation levels of these proteins, effectively shutting down a major pathway responsible for promoting cell proliferation and survival in many cancers.[1]
Caption: LCC inhibits the EGFR/AKT pathway in colorectal cancer cells.
LCC treatment has been shown to induce the generation of intracellular Reactive Oxygen Species (ROS) in both esophageal and colorectal cancer cells.[1][4] While high levels of ROS can be cytotoxic, they also act as signaling molecules. The LCC-induced increase in ROS leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] The sustained activation of these stress-activated pathways ultimately contributes to the induction of apoptosis.[1]
Caption: LCC induces apoptosis via the ROS/MAPK signaling pathway.
Detailed Experimental Protocols
The following section outlines the standard methodologies employed in the cited research to investigate the antitumor effects of this compound.
Cell Viability Assays (MTT/MTS)
-
Principle : These colorimetric assays measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active dehydrogenases convert a tetrazolium salt (MTT or MTS) into a colored formazan product.
-
Methodology :
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of LCC (e.g., 0-50 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48 hours).[7]
-
Following treatment, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 1-4 hours at 37°C.[7][8]
-
If using MTT, a solubilizing agent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.[7]
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining :
-
Principle : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
-
Methodology :
-
Cells are treated with LCC as described above.
-
Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry.[1]
-
-
-
Multi-Caspase Activity Assay :
-
Principle : This assay uses a fluorescent inhibitor of caspases (e.g., a FAM-VAD-FMK probe) that covalently binds to the active site of activated caspases. The fluorescence intensity is proportional to the number of apoptotic cells with active caspases.
-
Methodology :
-
Cell Cycle Analysis
-
Principle : This method uses a DNA-staining fluorescent dye (like Propidium Iodide) to quantify the DNA content in a population of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Methodology :
-
Cells are treated with LCC for a designated time (e.g., 48 hours).[1]
-
Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.
-
Fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).
-
The DNA content of individual cells is analyzed using a flow cytometer, and the percentage of cells in each phase is determined using cell cycle analysis software.[1]
-
Western Blotting
-
Principle : This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Methodology :
-
After LCC treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, p-STAT3, Cyclin B1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Actin or GAPDH is often used as a loading control.[1]
-
In Vitro Kinase Assay
-
Principle : This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Methodology :
-
A purified recombinant kinase (e.g., EGFR, AKT1) is incubated with its specific substrate and ATP in a reaction buffer.[1]
-
LCC at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a set time, during which the kinase transfers a phosphate group from ATP to the substrate.
-
The amount of phosphorylated substrate (or ADP produced) is quantified, often using a luminescence-based method where light output is inversely proportional to the kinase activity.
-
The inhibitory effect of LCC is determined by comparing the kinase activity in its presence to a control reaction.[1]
-
ROS Detection
-
Principle : Intracellular ROS levels are measured using fluorescent probes that become highly fluorescent upon oxidation. A common probe is Dichloro-dihydro-fluorescein diacetate (DCFH-DA).
-
Methodology :
-
Cells are treated with LCC for a specific duration.
-
Towards the end of the treatment, cells are loaded with the DCFH-DA probe.
-
After an incubation period, the cells are washed to remove excess probe.
-
The fluorescence intensity, which corresponds to the level of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[1][4]
-
Conclusion and Future Perspectives
This compound has demonstrated considerable potential as an antitumor agent in a variety of preclinical models. Its ability to induce apoptosis and cell cycle arrest through the targeted modulation of key oncogenic pathways like JAK2/STAT3 and EGFR/AKT provides a strong rationale for its further development. Notably, its efficacy against chemoresistant cells suggests it could be a valuable component of combination therapies or a treatment for refractory cancers.
Future research should focus on validating these in vitro findings through comprehensive in vivo animal studies to assess LCC's efficacy, pharmacokinetics, and safety profile.[9][10] Further investigation into its anti-metastatic and anti-angiogenic properties is also warranted.[9] Ultimately, clinical trials will be necessary to confirm the therapeutic potential of this compound in human cancer patients.[9][10] The synthesis of LCC derivatives may also yield compounds with enhanced potency and improved pharmacological properties.[9]
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 7. Licochalcone A induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances Licochalcone A-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effects of licochalcones: A review of the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone C: A Technical Guide to Its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licochalcone C, a prenylated retrochalcone isolated from the roots of Glycyrrhiza species, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and key scientific findings related to this compound. It covers the initial isolation and characterization, details various synthetic methodologies, and presents a comprehensive summary of its biological effects, including anticancer, anti-inflammatory, and antibacterial properties. Quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for pivotal studies are outlined, and complex signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a comprehensive understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound was first reported in the scientific literature as a novel natural product isolated from the roots of the licorice plant, Glycyrrhiza inflata. Subsequent studies have also identified its presence in other related species, such as Glycyrrhiza glabra.
Initial Isolation from Glycyrrhiza inflata
The seminal work on the discovery of this compound was conducted by a team of researchers who were investigating the chemical constituents of Glycyrrhiza inflata. Their findings laid the groundwork for future research into this compound.
Experimental Workflow: Initial Isolation of this compound
Caption: A generalized workflow for the isolation of this compound from its natural source.
Detailed Experimental Protocol: Extraction from Glycyrrhiza glabra
The following protocol details a method for the extraction and isolation of this compound from the dried roots of Glycyrrhiza glabra:
-
Grinding and Extraction: 2 kg of dried G. glabra roots are ground into a fine powder. The powder is then subjected to two consecutive extractions with 4 L of boiling distilled water for 2.5 hours each.
-
Defatting: The combined aqueous extracts are washed with 2 L of n-hexane to remove fatty acids.
-
Dichloromethane Extraction: The defatted solution is then extracted three times with 2 L of dichloromethane.
-
Purification: The combined dichloromethane extracts are evaporated to dryness. The resulting residue is dissolved in chloroform and purified by silica gel column chromatography to yield this compound.
Chemical Synthesis
Due to its interesting biological profile and relatively low abundance in nature, several total syntheses of this compound have been developed. These synthetic routes provide a reliable source of the compound for further research and development.
A Representative Six-Step Synthesis
A common synthetic strategy for this compound involves a six-step sequence starting from commercially available precursors.
Experimental Workflow: Six-Step Synthesis of this compound
Caption: A representative six-step synthetic route to this compound.
Detailed Experimental Protocol: A Six-Step Synthesis
-
C-Isoprenylation: To a solution of β-resorcylaldehyde and sodium hydroxide in methanol at 0°C, 3,3-dimethylallyl bromide is added slowly. The reaction is stirred at room temperature for 12 hours.
-
MOM-Protection: The product from the previous step is dissolved in dry acetone with potassium carbonate. Chloromethyl methyl ether is added at 0°C, and the mixture is stirred for 24 hours at room temperature.
-
O-Methylation: The MOM-protected intermediate is reacted with methyl iodide in the presence of potassium carbonate in acetone for 12 hours at room temperature.
-
Claisen-Schmidt Condensation: The methylated product is condensed with a protected 4-hydroxyacetophenone derivative in the presence of sodium hydroxide in a mixture of ethanol and water for 36 hours at room temperature.
-
MOM-Deprotection: The resulting protected chalcone is treated with hydrochloric acid in a mixture of ethanol and THF at 70°C for 6 hours to remove the MOM protecting groups and yield this compound.
Biological Activities and Mechanisms of Action
This compound has been investigated for a variety of biological activities, with significant findings in the areas of cancer, inflammation, and microbiology.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28[1] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36[1] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19[1] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28[1] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26[1] |
| HCT116 | Colorectal Cancer | Data not available in provided snippets |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | Data not available in provided snippets |
Mechanisms of Anticancer Action:
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis and cell cycle arrest.
Signaling Pathway: this compound and the JAK2/STAT3 Pathway in Oral Cancer
Caption: this compound induces apoptosis in oral squamous cell carcinoma by inhibiting the JAK2/STAT3 signaling pathway.[2]
Signaling Pathway: this compound and the ROS/MAPK Pathway in Esophageal Cancer
Caption: this compound triggers apoptosis in esophageal cancer cells through the generation of reactive oxygen species (ROS) and activation of the MAPK pathway.[1]
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways.
Signaling Pathway: this compound and the NF-κB Pathway
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Antibacterial Activity
This compound has demonstrated notable activity against a variety of bacterial strains, particularly Gram-positive bacteria.
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Positive | 12.5[3] |
| Staphylococcus aureus (MRSA) | Positive | 12.5[3] |
| Enterococcus faecalis | Positive | 25.0[3] |
| Streptococcus pyogenes | Positive | 12.5[3] |
| Bacillus subtilis | Positive | 6.2[3] |
| Helicobacter pylori | Negative | 25[3] |
| Mycobacterium tuberculosis | N/A | 31.2[3] |
| Mycobacterium avium | N/A | 125[3] |
| Mycobacterium kansasii | N/A | 62.5[3] |
Conclusion
This compound stands out as a promising natural product with a well-documented history of discovery and a broad spectrum of biological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, and bacterial infections underscores its potential as a lead compound for the development of novel therapeutics. The availability of robust synthetic routes facilitates further investigation into its structure-activity relationships and the generation of optimized derivatives. Future research directions should include comprehensive in vivo studies to validate its therapeutic potential and to establish a clear path toward clinical applications.
References
Licochalcone C: A Technical Guide for Researchers
IUPAC Name: (E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
CAS Number: 144506-14-9
Core Compound Details
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₄ | [1][2][3] |
| Molecular Weight | 338.40 g/mol | [1][2][3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | |
| Storage | Short term (days to weeks) at 0-4°C, long term (months to years) at -20°C in a dry, dark environment. | [3] |
Biological Activities and Therapeutic Potential
Licochalcone C, a flavonoid isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza inflata, has garnered significant attention within the scientific community for its diverse pharmacological properties.[2][4] This retrochalcone exhibits potent anti-inflammatory, anticancer, and antioxidant activities, making it a promising candidate for further investigation in drug development.[4][5]
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] Studies have shown that it can attenuate the inflammatory cascade induced by lipopolysaccharide (LPS) by repressing the translocation of nuclear factor-κB (NF-κB).[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[1] Concurrently, this compound upregulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway, which plays a protective role in cardiac function during sepsis-induced inflammation.[1]
Anticancer Activity
The anticancer properties of this compound have been observed in various cancer cell lines. It has been shown to inhibit the proliferation of human colorectal cancer cells, including those resistant to oxaliplatin.[2] The mechanisms underlying its anticancer effects are multifaceted and involve the induction of apoptosis and cell cycle arrest.[2][6] this compound can trigger the generation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[2] Furthermore, it has been found to target and inhibit the kinase activities of epidermal growth factor receptor (EGFR) and Akt, both of which are crucial for cancer cell survival and proliferation.[2]
| Cell Line | Cancer Type | Noted Effect | IC₅₀ Value |
| HCT116 | Colorectal Cancer | Inhibition of proliferation | 16.6 µM |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | Inhibition of proliferation | Not specified |
| T24 | Bladder Cancer | 68% proliferation inhibition at 45 µg/mL | Not specified |
| MCF7 | Breast Cancer | 47% proliferation inhibition at 45 µg/mL | Not specified |
| A549 | Lung Cancer | 40% proliferation inhibition at 45 µg/mL | Not specified |
| HepG2 | Liver Cancer | Not specified | 50.8 µM |
| HN22 | Oral Cancer | Not specified | 23.8 µM |
| HSC4 | Oral Cancer | Not specified | 27.1 µM |
| KYSE 30 | Esophageal Cancer | Not specified | 28.0 µM |
| KYSE 70 | Esophageal Cancer | Not specified | 36.0 µM |
| KYSE 410 | Esophageal Cancer | Not specified | 19.0 µM |
| KYSE 450 | Esophageal Cancer | Not specified | 28.0 µM |
| KYSE 510 | Esophageal Cancer | Not specified | 26.0 µM |
Antioxidant Activity
This compound possesses potent antioxidant properties, contributing to its protective effects against cellular damage.[5][7] It has been shown to modulate the antioxidant network by influencing the activity of enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.[5][7] By scavenging free radicals and reducing oxidative stress, this compound helps to mitigate the cellular damage associated with various pathological conditions, including inflammation and cancer.[5]
Signaling Pathways Modulated by this compound
The biological activities of this compound are mediated through its interaction with several key cellular signaling pathways.
Experimental Protocols
Extraction and Isolation of this compound from Glycyrrhiza inflata
-
Extraction: The powdered roots of Glycyrrhiza inflata are extracted with chloroform at room temperature. The process is repeated multiple times to ensure a comprehensive extraction of compounds.[8][9]
-
Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a residue.[9]
-
Chromatography: The residue is subjected to column chromatography over Sephadex LH-20 using methanol as the eluent to separate the different components.[9] Further purification can be achieved using semi-preparative HPLC.[9]
Chemical Synthesis of this compound
A concise four-step synthesis of this compound has been reported, employing an acid-mediated Claisen-Schmidt condensation as the key step.[5][7] This synthetic route provides a more efficient and scalable alternative to isolation from natural sources.[5][7]
In Vitro Biological Assays
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[2]
-
-
Intracellular ROS Detection:
-
Cells are treated with this compound.
-
Following treatment, the cells are washed with PBS and stained with a ROS-sensitive fluorescent probe (e.g., Muse™ Oxidative Stress Reagent) at 37°C in the dark.
-
The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a flow cytometer or a fluorescence microscope.[2]
-
-
Western Blotting:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, iNOS, Akt, p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Conclusion
This compound is a natural product with a compelling profile of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. Its ability to modulate multiple critical signaling pathways underscores its therapeutic potential. The availability of both efficient extraction and synthetic protocols facilitates further research into its mechanisms of action and its development as a potential therapeutic agent for a range of diseases. This guide provides a foundational overview for researchers and drug development professionals interested in exploring the scientific and clinical possibilities of this compound.
References
- 1. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Licochalcone C: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C, a prominent retrochalcone isolated from the roots of Glycyrrhiza inflata (licorice), has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Its unique chemical structure underpins a diverse range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Anti-Cancer Activity
This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and proliferation.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HCT116 | Colorectal Cancer | 16.6 µM | 48 h | [1] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 19.6 µM | 48 h | [1] |
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. A key mechanism involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and invasion. Furthermore, this compound has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, another pivotal pathway for cancer cell growth and survival.
Experimental Protocols
This protocol is adapted from a study on colorectal cancer cells.[1]
-
Cell Seeding: Seed HCT116 (5.0 × 10³ cells/well) and HCT116-OxR (4.0 × 10³ cells/well) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) dissolved in 0.1% DMSO for 24 or 48 hours.
-
MTT Addition: Add 30 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 1 hour.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
This protocol is a standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.[1]
-
Cell Treatment and Fixation: Treat cells with this compound at various concentrations. Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in Muse™ Cell Cycle Reagent, which contains PI and RNase A.
-
Flow Cytometry: Analyze the DNA content by measuring the fluorescence intensity using a flow cytometer.
This is a general protocol for detecting apoptosis.
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Signaling Pathways in Anti-inflammatory Activity
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, ICAM-1, and VCAM-1.[2] Concurrently, it has been shown to upregulate the cytoprotective PI3K/Akt/eNOS pathway.[2]
References
Licochalcone C and Its Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C is a retrochalcone, a specific type of flavonoid, predominantly isolated from the roots of licorice plants, particularly Glycyrrhiza inflata[1][2][3][4]. Characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α, β-unsaturated ketone system, this compound and its synthetic derivatives have garnered significant attention in the scientific community[3][4]. This interest is fueled by their broad spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties. This document provides an in-depth technical overview of the biological significance of this compound derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Biological Significance and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Its therapeutic potential has been explored in oncology, immunology, and infectious disease research.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by intervening in key signaling cascades that regulate the inflammatory response.[5] Studies have shown that it can attenuate inflammatory responses induced by agents like lipopolysaccharide (LPS).[2][5]
The primary mechanisms include:
-
Inhibition of the NF-κB Pathway : this compound represses the translocation of the nuclear factor-κB (NF-κB) p65 subunit into the nucleus.[5][6] This action downregulates the expression of downstream pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[5]
-
Upregulation of the PI3K/Akt/eNOS Pathway : In contrast to its inhibitory effect on NF-κB, this compound activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[5] This activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), which plays a protective role in the vascular endothelium and helps counteract the detrimental effects of iNOS.[5]
Anticancer Activity
This compound and its derivatives exhibit promising anticancer properties against a range of human cancers, including colorectal, skin, and esophageal squamous cell carcinoma.[7] A significant advantage is its demonstrated activity in chemoresistant cancer cells, suggesting its potential to overcome drug resistance.[7]
Key anticancer mechanisms include:
-
Inhibition of Kinase Signaling : this compound has been shown to directly target and modulate the kinase activity of Epidermal Growth Factor Receptor (EGFR) and Akt, both of which are critical for cancer cell growth and survival.[7]
-
Induction of Oxidative Stress : The compound induces the generation of reactive oxygen species (ROS) within cancer cells.[7] This increase in ROS triggers stress-activated signaling pathways, including the phosphorylation of JNK and p38 MAP kinases.[7]
-
Mitochondrial Apoptosis : The accumulation of ROS leads to the dysregulation of the mitochondrial membrane potential (MMP).[7] This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade (e.g., caspase-3, -9), ultimately executing programmed cell death (apoptosis).[7]
-
Cell Cycle Arrest : this compound can induce cell cycle arrest by modulating the expression of key cell cycle regulators like p21, p27, cyclin B1, and cdc2.[7]
Antimicrobial and Antibiofilm Activity
This compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium species, and Helicobacter pylori.[8][9][10]
The primary mechanism of its antibacterial action is the disruption of the bacterial cell membrane.[8][9] Furthermore, this compound is effective at inhibiting the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[8][9] It has demonstrated significant inhibition of biofilm formation in both MSSA and MRSA strains.[8]
Quantitative Data on Biological Activities
The biological efficacy of this compound and its derivatives has been quantified in numerous studies. The following tables summarize key inhibitory concentrations.
Table 1: Antibacterial and Antibiofilm Activity of this compound
| Organism | Strain Type | MIC (µg/mL) | MBIC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | MSSA | 12.5 | 6.25 | [8] |
| Staphylococcus aureus | MRSA | 12.5 | 6.25 | [8] |
| Gram-positive bacteria | (Various) | 6.2 - 50.0 | - | [8][9][10] |
| Mycobacterium species | (Various) | 36.2 - 125 | - | [8][9][10] |
| Helicobacter pylori | - | 25 | - | [8][9][10] |
MIC: Minimum Inhibitory Concentration; MBIC₅₀: Minimum Biofilm Inhibitory Concentration 50%
Table 2: Anti-inflammatory Activity of Licochalcone Derivatives
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Licochalcone Derivative 1 | NO Production | 9.94 | [11] |
| Licochalcone Derivative 2 | NO Production | 4.72 | [11] |
| Licochalcone Derivative 3 | NO Production | 10.1 | [11] |
| Licochalcone Derivative 4 | NO Production | 4.85 | [11] |
| Licochalcone Derivative 5 | NO Production | 2.37 | [11] |
| Licochalcone Derivative 6 | NO Production | 4.95 | [11] |
IC₅₀ values represent the concentration required to inhibit 50% of Nitric Oxide (NO) production in stimulated macrophages.
Synthesis and Experimental Evaluation
The study of this compound and its derivatives involves chemical synthesis followed by rigorous biological evaluation.
General Synthesis Route
This compound can be synthesized through various multi-step routes.[1][8][9][12] A common strategy involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde.[1][13][14][15] Synthetic routes often require the use of protecting groups (e.g., MOM-Cl) and regioselective reactions to achieve the desired final product with a good overall yield.[8][9]
Workflow for Biological Evaluation
A typical workflow to assess the biological significance of newly synthesized chalcone derivatives involves a tiered screening process, moving from general cytotoxicity and antimicrobial assays to specific mechanistic studies.
Detailed Experimental Protocols
Below are methodologies for key experiments used to evaluate the biological activities of this compound derivatives.
Antibacterial Susceptibility Testing (MIC Determination)
-
Principle : The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Protocol :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity is observed.
-
Cancer Cell Viability (MTT Assay)
-
Principle : This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in viable cells is quantified.
-
Protocol :
-
Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.
-
Western Blot Analysis for Protein Expression
-
Principle : This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathway activation (e.g., phosphorylation status of Akt or NF-κB).
-
Protocol :
-
Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-based compounds with significant therapeutic potential. Their ability to modulate multiple critical signaling pathways simultaneously—such as the NF-κB, PI3K/Akt, and EGFR pathways—underpins their potent anti-inflammatory, anticancer, and antimicrobial activities.[5][7][16][17] The demonstrated efficacy against drug-resistant cancer cells and bacterial biofilms is particularly noteworthy.[7][8]
While in vitro data are compelling, future research must focus on comprehensive preclinical in vivo studies to validate these findings in complex biological systems. Further investigation into the pharmacokinetics, safety profile, and bioavailability of these compounds is essential for their translation from the laboratory to clinical practice. The development of novel synthetic derivatives with improved potency and selectivity will continue to be a key area of research, potentially leading to the development of new and effective treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Effects of Licochalcones | Bentham Science [eurekaselect.com]
- 5. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antibacterial Effects, and Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of licochalcone analogues with increased anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. Anticancer effects of licochalcones: A review of the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Licochalcone C: A Technical Guide to Target Interaction and Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico methodologies used to investigate the molecular interactions of Licochalcone C, a characteristic chalcone isolated from the root of Glycyrrhiza inflata. The document details its engagement with key protein targets and its influence on critical signaling pathways implicated in cancer and inflammation. Quantitative data from computational studies are summarized, and detailed experimental protocols for the cited in silico techniques are provided. Visualizations of signaling pathways and experimental workflows are rendered using Graphviz to facilitate a clear understanding of the complex molecular relationships.
Executive Summary
This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. In silico studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the molecular mechanisms underlying its biological activity. Computational analyses have identified Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT) as direct targets of this compound. Furthermore, these studies, complemented by experimental evidence, confirm its role in the modulation of the PI3K/Akt/eNOS and NF-κB/iNOS/NO signaling pathways. This guide serves as a comprehensive resource for researchers seeking to understand and leverage in silico approaches in the study of this compound and related compounds.
This compound Target Interaction: In Silico Evidence
Molecular docking simulations have been pivotal in identifying and characterizing the interaction of this compound with key protein targets. A significant study has demonstrated the potential of this compound to bind to the ATP-binding pockets of both EGFR and AKT kinases, suggesting a mechanism for its observed anti-proliferative effects in cancer cells.[1]
Quantitative Data from Molecular Docking Studies
The following table summarizes the quantitative data from molecular docking simulations of this compound and its regioisomer, Licochalcone H, with their protein targets. The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger binding.
| Compound | Target Protein | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Predicted) |
| This compound | EGFR | 1M17 | AutoDock Vina | Data not explicitly provided in abstract, but binding to ATP pocket is suggested.[1] | Not explicitly listed in abstract. |
| This compound | AKT1 | 6CCY | AutoDock Vina | Data not explicitly provided in abstract, but binding to ATP pocket is suggested.[1] | Not explicitly listed in abstract. |
| This compound | AKT2 | 3D0E | AutoDock Vina | Data not explicitly provided in abstract, but binding to ATP pocket is suggested.[1] | Not explicitly listed in abstract. |
| Licochalcone H | EGFR | 1M17 | AutoDock Vina | Not explicitly provided. Interaction at ATP-binding site confirmed.[2] | Not explicitly listed in abstract. |
| Licochalcone H | AKT1 | 6CCY | AutoDock Vina | Not explicitly provided. Interaction at ATP-binding site confirmed.[2] | Not explicitly listed in abstract. |
| Licochalcone H | AKT2 | 3D0E | AutoDock Vina | Not explicitly provided. Interaction at ATP-binding site confirmed.[2] | Not explicitly listed in abstract. |
Modulation of Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling pathways. The following sections detail its influence on the PI3K/Akt and NF-κB pathways, with accompanying diagrams to illustrate these complex interactions.
The PI3K/Akt Signaling Pathway
This compound has been observed to upregulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[3] This pathway is crucial for cell survival and function. In contrast, studies on Licochalcone H, a regioisomer of this compound, have shown that it inhibits the kinase activity of EGFR and AKT in colorectal cancer cells.[2] This suggests that the context (cell type, disease state) may influence the effect of these chalcones on the PI3K/Akt pathway.
Caption: Figure 1: this compound and the PI3K/Akt Pathway.
The NF-κB Signaling Pathway
This compound has been found to repress the translocation of nuclear factor-κB (NF-κB) and several of its downstream molecules, including inducible nitric oxide synthase (iNOS). This inhibition of the NF-κB pathway is a key mechanism of this compound's anti-inflammatory effects.
Caption: Figure 2: this compound's Inhibition of the NF-κB Pathway.
Experimental Protocols for In Silico Studies
The following sections provide detailed, generalized methodologies for the key in silico experiments cited in the context of this compound and related chalcone research.
Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Caption: Figure 3: A Generalized Workflow for Molecular Docking.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.
-
Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are assigned to the ligand atoms.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.
-
-
Docking Simulation:
-
A docking program like AutoDock Vina is used to explore the conformational space of the ligand within the defined grid box.
-
The program calculates the binding affinity for different poses of the ligand, and the results are ranked based on their scores.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the binding affinity scores.
-
The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.
-
Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur.
Protocol:
-
System Preparation:
-
The best-ranked docked complex of this compound and the target protein is used as the starting structure.
-
The complex is placed in a periodic box of a specific shape (e.g., cubic, dodecahedron) and solvated with an explicit water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
A long-timescale MD simulation (typically in the nanosecond to microsecond range) is performed under the NPT ensemble.
-
The trajectory of the simulation, which contains the coordinates of all atoms at different time points, is saved for analysis.
-
-
Trajectory Analysis:
-
Various parameters are calculated from the trajectory to analyze the stability and dynamics of the complex, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Hydrogen bond analysis to monitor the persistence of key interactions over time.
-
Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity more accurately.
-
-
Conclusion and Future Directions
In silico studies have provided valuable insights into the molecular mechanisms of this compound, identifying its direct interactions with EGFR and AKT and its modulatory effects on the PI3K/Akt and NF-κB signaling pathways. These computational approaches have significantly advanced our understanding of its therapeutic potential and provide a strong foundation for further drug development efforts.
Future in silico research should focus on:
-
Performing longer timescale molecular dynamics simulations to more accurately capture the dynamics of this compound binding and its effect on protein conformation.
-
Conducting virtual screening of this compound derivatives to identify analogs with improved binding affinity and selectivity for its targets.
-
Utilizing advanced computational techniques like free energy perturbation (FEP) to obtain more precise predictions of binding affinities.
By integrating these advanced in silico methods with traditional experimental approaches, the full therapeutic potential of this compound can be more effectively realized.
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Deep Dive into the Pharmacological Profile of Licochalcone C
For Researchers, Scientists, and Drug Development Professionals
Licochalcone C, a retrochalcone flavonoid isolated from the roots of Glycyrrhiza species, notably Glycyrrhiza inflata, is emerging as a promising natural compound with a diverse pharmacological portfolio. This technical guide provides an in-depth analysis of the core pharmacological aspects of this compound, focusing on its anti-inflammatory and anti-cancer properties. It is designed to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways to facilitate further research and development.
Core Pharmacological Activities
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied.[1] It also possesses antioxidant and antimicrobial properties.[2][3] The therapeutic potential of this compound stems from its ability to modulate multiple signaling pathways implicated in the pathogenesis of various diseases.
Anti-inflammatory Profile
This compound has demonstrated significant anti-inflammatory activity in various in vitro models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key signaling cascades.
Mechanism of Action
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4]
Furthermore, this compound upregulates the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway .[4][5][6] This pathway is known to have protective effects in cardiomyocytes. This compound promotes the phosphorylation of PI3K and Akt, which in turn activates eNOS.[4][6] The activation of the PI3K/Akt pathway appears to be crucial for the protective effects of this compound, as the use of a PI3K inhibitor, LY294002, has been shown to block its anti-inflammatory actions.[4]
Downstream of these pathways, this compound significantly reduces the expression of inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a key inflammatory mediator.[4] It also downregulates the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[4]
Signaling Pathway Diagram: Anti-inflammatory Action of this compound
Anti-cancer Profile
This compound has emerged as a potent anti-cancer agent, demonstrating cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapy.[7]
Mechanism of Action
The anti-cancer activity of this compound is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.
One of the primary mechanisms is the induction of Reactive Oxygen Species (ROS) generation, which in turn activates the MAPK signaling pathway , specifically JNK and p38.[7] This cascade leads to mitochondrial membrane potential dysregulation, cytochrome c release, and the activation of caspases, ultimately culminating in apoptosis.[7]
This compound also targets the EGFR/AKT signaling pathway . It has been shown to inhibit the kinase activity of both EGFR and AKT, leading to decreased phosphorylation of these key survival proteins.[7]
Furthermore, this compound can induce cell cycle arrest , primarily at the G2/M phase, by modulating the levels of cell cycle regulatory proteins such as cyclin B1, cdc2, p21, and p27.[7]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HCT116 | Colorectal Cancer | 16.6 | [7] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 19.6 | [7] |
| T24 | Bladder Cancer | Not specified, but 68% proliferation inhibition at 45 µg/mL | [8] |
| MCF7 | Breast Cancer | Not specified, but 47% proliferation inhibition at 45 µg/mL | [8] |
| A549 | Lung Cancer | Not specified, but 40% proliferation inhibition at 45 µg/mL | [8] |
Signaling Pathway Diagram: Anti-cancer Action of this compound
Pharmacokinetics and Pharmacodynamics
Currently, there is a notable lack of specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic data for this compound in the public domain. The majority of available research on the pharmacokinetics of licochalcones has focused on Licochalcone A.
Studies on Licochalcone A have indicated poor oral bioavailability, which may be a characteristic shared by other chalcones due to factors such as low aqueous solubility and first-pass metabolism.[9][10] For instance, the oral bioavailability of Licochalcone A in rats has been reported to be as low as 3.3%. To overcome this limitation, formulation strategies such as liposomal delivery systems are being explored for Licochalcone A, which have shown to improve its bioavailability.[10]
The absence of dedicated ADME and pharmacodynamic studies on this compound represents a significant knowledge gap and a critical area for future research to fully assess its therapeutic potential.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of this compound's pharmacological effects.
Synthesis of this compound
This compound can be synthesized through a multi-step process. A common route involves the Claisen-Schmidt condensation of appropriately substituted acetophenones and benzaldehydes.[2] The synthesis typically requires several steps including protection and deprotection of functional groups to achieve the desired final product.[2]
Diagram: General Workflow for In Vitro Pharmacological Evaluation
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7][12]
-
Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).[7][12]
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well.[7][11]
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[7][11]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, typically DMSO or isopropanol.[7][12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).[7][11]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.[4][7]
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.[13][14]
-
Protein Quantification: The protein concentration of the lysates is determined using a method such as the BCA assay.[13]
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.[4]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[14]
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.[13]
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals, which is an indicator of its antioxidant and anti-inflammatory potential.[15]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing sodium nitroprusside in a suitable buffer.[16]
-
Incubation: this compound at various concentrations is added to the reaction mixture and incubated. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide.[16]
-
Griess Reagent Addition: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added. This reagent reacts with nitrite, a stable product of the reaction between nitric oxide and oxygen, to form a colored azo dye.[15][16]
-
Absorbance Measurement: The absorbance of the chromophore is measured spectrophotometrically (typically around 540-570 nm).[15]
-
Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the samples with that of the control.
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-inflammatory and anti-cancer properties in preclinical models. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK underscores its therapeutic potential. However, the current body of research is heavily focused on its in vitro activities. To advance this compound towards clinical application, several critical areas need to be addressed:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are urgently needed to understand the ADME profile and the in vivo efficacy of this compound.
-
Bioavailability Enhancement: Given the likely poor bioavailability of chalcones, the development of novel formulations to improve the delivery and systemic exposure of this compound is crucial.
-
In Vivo Efficacy and Safety: Rigorous in vivo studies in relevant animal models of inflammatory diseases and cancer are required to establish its therapeutic efficacy and safety profile.
-
Target Identification and Validation: Further research to precisely identify the direct molecular targets of this compound will provide a more detailed understanding of its mechanism of action and may reveal novel therapeutic applications.
References
- 1. Biological Effects of Licochalcones | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of Licochalcone A-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Licochalcone D Inhibits Skin Epidermal Cells Transformation through the Regulation of AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Licochalcone A Promotes the Ubiquitination of c-Met to Abrogate Gefitinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpjournal.com [ijpjournal.com]
- 16. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Licochalcone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Licochalcone C, a natural chalcone with notable biological activities. The information compiled herein, including experimental procedures, quantitative yield data, and visual diagrams of the synthesis workflow and a relevant biological signaling pathway, is intended to support research and development efforts in academia and the pharmaceutical industry.
Introduction to this compound
This compound is a retrochalcone that can be isolated from the roots of Glycyrrhiza species. It has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. Research has indicated that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, such as the PI3K/Akt/eNOS and NF-κB/iNOS/NO pathways. The limited availability of this compound from natural sources necessitates efficient and scalable synthetic routes to provide sufficient quantities for further biological investigation and potential therapeutic development. This document outlines established synthetic protocols, providing researchers with the necessary details to reproduce these syntheses.
Quantitative Data Summary
The following table summarizes the reported yields for two different synthetic routes to this compound, offering a comparative overview of their efficiencies.
| Synthesis Route | Number of Steps | Overall Yield (%) | Reference |
| Protocol 1 | 6 | 10 | [1] |
| Protocol 2 | 4 | 6 | [2][3] |
Table 1: Comparison of this compound Synthesis Protocols
The 6-step synthesis offers a higher overall yield and is detailed further in the experimental protocols section. The individual yields for each step in this protocol are provided where available.
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | C-Isoprenylation | β-Resorcylaldehyde, 3,3-Dimethylallyl bromide, NaOH, Methanol | Not Reported | [1] |
| 2 | MOM Protection | 2,4-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde, MOMCl, K2CO3, Acetone | ~81 (for a similar compound) | [3] |
| 3 | O-Methylation | 4-(methoxymethoxy)-2-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde, Methyl iodide, NaH, DMF | 95 | [4] |
| 4 | Claisen-Schmidt Condensation | Intermediate from Step 3, 4-hydroxyacetophenone, NaOH, Ethanol/Water | Not Reported | [1] |
| 5 | MOM Deprotection | Protected this compound, Acidic conditions | Not Reported | [1] |
Table 2: Individual Step Yields for the 6-Step Synthesis of this compound
Experimental Protocols
Protocol 1: 6-Step Synthesis of this compound
This protocol outlines a six-step synthesis of this compound with a reported overall yield of 10%.[1]
Step 1: C-Isoprenylation of β-Resorcylaldehyde
-
Objective: To introduce the isoprenyl group onto the β-resorcylaldehyde backbone.
-
Procedure: To a solution of β-resorcylaldehyde in methanol, add an equimolar amount of sodium hydroxide. Cool the mixture and slowly add 3,3-dimethylallyl bromide. Stir the reaction mixture at room temperature.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to purification by column chromatography to isolate the desired product, 2,4-dihydroxy-3-(3-methylbut-2-enyl)benzaldehyde.
Step 2: Methoxymethyl (MOM) Protection
-
Objective: To protect the hydroxyl group at the C-4 position to ensure regioselectivity in the subsequent methylation step.
-
Procedure: Dissolve the product from Step 1 in acetone and add potassium carbonate. To this suspension, add chloromethyl methyl ether (MOMCl) dropwise at 0°C. Allow the reaction to stir at room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is dried and concentrated. The crude product is purified by column chromatography. A similar reaction has been reported to yield 81% of the protected product.[3]
Step 3: O-Methylation
-
Objective: To methylate the hydroxyl group at the C-2 position.
-
Procedure: To a solution of the MOM-protected intermediate from Step 2 in N,N-dimethylformamide (DMF), add sodium hydride (NaH) at 0°C. After stirring, add methyl iodide and continue stirring at room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the methylated intermediate with a reported yield of 95%.[4]
Step 4: Claisen-Schmidt Condensation
-
Objective: To form the chalcone backbone by reacting the methylated intermediate with 4-hydroxyacetophenone.
-
Procedure: Dissolve the methylated intermediate from Step 3 and 4-hydroxyacetophenone in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Work-up and Purification: After the reaction is complete, acidify the mixture and extract the product. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: MOM Deprotection
-
Objective: To remove the MOM protecting group to yield the final product, this compound.
-
Procedure: Dissolve the protected this compound from Step 4 in a suitable solvent and treat with an acid, such as hydrochloric acid, under heating.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography.
Visualizations
Experimental Workflow
References
Application Note & Protocol: Quantification of Licochalcone C by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C is a significant retrochalcone isolated from the roots of Glycyrrhiza inflata, a species of licorice.[1] This compound has garnered considerable interest within the scientific community due to its potent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Notably, this compound has been shown to modulate inflammatory responses by affecting inducible nitric oxide synthase (iNOS) and the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1] Given its therapeutic potential, accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology is adapted from established and validated methods for the structurally similar and well-studied compound, Licochalcone A.
Experimental Protocols
Sample Preparation (from Plasma)
A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and efficiency.[2][3]
Materials:
-
Plasma samples containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Neohesperidin, 100 ng/mL in ACN)[2]
-
1.5 mL microcentrifuge tubes
-
Microcentrifuge
-
HPLC vials with inserts
Protocol:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard (100 ng/mL Neohesperidin).[2][3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]
-
Carefully transfer 100 µL of the supernatant into an HPLC vial with a micro-insert.
-
Inject 2 µL of the prepared sample into the HPLC-MS system for analysis.[2]
HPLC-MS Method
The following HPLC-MS parameters are recommended for the separation and detection of this compound. These are based on successful methods for Licochalcone A and other chalcones.
Table 1: HPLC Parameters
| Parameter | Recommended Setting |
| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-0.2 min: 10% B0.2-1.5 min: 10-75% B1.5-2.0 min: 75% B2.0-2.5 min: 75-10% B2.5-4.0 min: 10% B[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[4] |
| Injection Volume | 2 µL[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Capillary Voltage | 2.2 kV[2] |
| Source Temperature | 150°C[2] |
| Desolvation Temperature | 400°C[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 339 → [To be determined empirically, likely fragments involving loss of isoprene or retro-Diels-Alder fragments] |
| MRM Transition (IS - Neohesperidin) | m/z 609.0 → 300.9[2][5] |
| Cone Voltage | ~32 V (To be optimized)[2] |
| Collision Energy | ~15-25 V (To be optimized)[2] |
Note on MRM Transition for this compound: The exact mass transitions for this compound should be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and major product ions. Based on the fragmentation of similar chalcones, characteristic losses related to the substituents on the A and B rings are expected.
Data Presentation
The quantitative performance of the method should be evaluated according to standard bioanalytical method validation guidelines.[6] Key parameters to be assessed are summarized below. The following table presents typical performance data from a validated UPLC-MS/MS method for Licochalcone A, which can serve as a benchmark for the this compound method.
Table 3: Method Validation Parameters for Licochalcone A Quantification
| Parameter | Result |
| Linearity Range | 0.53 - 530 ng/mL[5][7] |
| Regression Equation | y = 0.0045x + 0.0061[4] |
| Correlation Coefficient (r) | 0.9984[4] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[5][7] |
| Lower Limit of Detection (LLOD) | 0.26 ng/mL[5][7] |
| Intra-day Precision (RSD) | < 14%[5][7] |
| Inter-day Precision (RSD) | < 11%[5][7] |
| Accuracy | 91.5% - 113.9%[5][7] |
| Recovery | > 90.5%[5][7] |
| Matrix Effect | 84.5% - 89.7%[5][7] |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Proposed Fragmentation Pathway of this compound
Understanding the fragmentation pattern is key to developing a selective and sensitive MRM method. The following diagram illustrates a plausible fragmentation pathway for this compound in negative ion mode, which would need to be confirmed experimentally.
Caption: Proposed fragmentation of this compound in MS/MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS. By adapting established methods for similar compounds and adhering to rigorous validation procedures, researchers can achieve reliable and accurate quantification of this promising natural product. The provided workflows and data tables serve as a valuable resource for scientists in academic and industrial settings engaged in the study and development of this compound.
References
- 1. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Licochalcone C: In Vitro Cell-Based Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licochalcone C, a flavonoid isolated from the roots of Glycyrrhiza species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides detailed application notes and protocols for in vitro cell-based assays to investigate the biological effects of this compound. The provided methodologies cover the assessment of its cytotoxic, anti-proliferative, and anti-inflammatory effects, along with the elucidation of the underlying molecular mechanisms and signaling pathways.
Overview of this compound's Biological Activities
This compound has been shown to exert a range of biological effects in various cell-based models. Its primary activities include:
-
Anti-inflammatory Effects: this compound has been demonstrated to suppress inflammatory responses by inhibiting key signaling pathways. Notably, it represses the translocation of nuclear factor-κB (NF-κB) and consequently reduces the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1)[1][2]. Furthermore, it upregulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway, which can contribute to its anti-inflammatory and cardioprotective effects[1].
-
Anticancer Activity: this compound exhibits significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including colorectal, bladder, breast, lung, and oral cancers[3][4]. Its anti-cancer mechanisms involve the inhibition of epidermal growth factor receptor (EGFR) and Akt kinase activities, leading to the induction of cell cycle arrest, generation of reactive oxygen species (ROS), and ultimately, apoptosis[3]. Licochalcones, as a class of compounds, are known to modulate multiple signaling pathways implicated in cancer progression, such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, and JAK2/STAT3 pathways[5][6].
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-proliferative activities of this compound and its analog, Licochalcone A, in various cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |
| HCT116 | Colorectal | MTT | 24 | 16.6 | [3] |
| HCT116-OxR | Colorectal (Oxaliplatin-Resistant) | MTT | 24 | 19.6 | [3] |
| T24 | Bladder | MTT | Not Specified | ~33.8 (at 45 µg/mL) | [4] |
| MCF-7 | Breast | MTT | Not Specified | > 45 µg/mL | [4] |
| A549 | Lung | MTT | Not Specified | > 45 µg/mL | [4] |
| HN22 | Oral | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Cytotoxicity of Licochalcone A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |
| HOS | Osteosarcoma | MTT | 24 | ~30-40 | [7] |
| MG-63 | Osteosarcoma | MTT | 24 | ~30-40 | [7] |
| SKOV3 | Ovarian | CCK-8 | Not Specified | Not Specified | [8] |
| H226 | Lung Squamous Cell Carcinoma | MTT | 48 | ~20 | [9] |
| H1703 | Lung Squamous Cell Carcinoma | MTT | 48 | ~20 | [9] |
| 22Rv1 | Prostate | WST-1 | Not Specified | ~15-23 | [10] |
| LNCaP | Prostate | WST-1 | Not Specified | ~15-23 | [10] |
| PC-3 | Prostate | WST-1 | Not Specified | ~15-23 | [10] |
| CWR22Pc | Prostate | WST-1 | Not Specified | ~15-23 | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound and its analogs[3][7].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT116, HCT116-OxR, HaCaT, JB6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 0, 5, 10, and 20 µM[3]. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 30 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Kinase Assay
This protocol is based on the description of an in vitro kinase assay to determine the inhibitory effect of this compound on EGFR and AKT kinases[3].
Principle: This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.
Materials:
-
Active kinases (e.g., EGFR, AKT1, AKT2)
-
Substrates for the respective kinases
-
This compound
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plate
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, mix the active kinase with various concentrations of this compound (e.g., 0, 5, 10, 15, and 20 µM).
-
Add the appropriate substrate (e.g., 0.2 µg/µL) and ATP (e.g., 5 µM) to the wells.
-
The reaction is carried out in a kinase reaction buffer.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate the percentage of kinase inhibition for each this compound concentration.
-
Signaling Pathways and Experimental Workflows
This compound Anti-inflammatory Signaling Pathway
Caption: this compound anti-inflammatory signaling pathway.
This compound Anticancer Signaling Pathway
Caption: this compound anticancer signaling pathway.
Experimental Workflow for In Vitro Assessment of this compound
Caption: Experimental workflow for this compound assessment.
References
- 1. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licocalchone-C Extracted from Glycyrrhiza Glabra Inhibits Lipopolysaccharide-Interferon-γ Inflammation by Improving Antioxidant Conditions and Regulating Inducible Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of licochalcones: A review of the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anticancer-effects-of-licochalcones-a-review-of-the-mechanisms - Ask this paper | Bohrium [bohrium.com]
- 7. Licochalcone A Suppresses the Proliferation of Osteosarcoma Cells through Autophagy and ATM-Chk2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone C: Application Notes and Protocols for Efficacy Testing in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C is a flavonoid compound isolated from the roots of Glycyrrhiza species (licorice). Emerging in vitro evidence suggests its potential as a therapeutic agent due to its anti-inflammatory and anti-cancer properties.[1][2] These activities are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1][3] While in vivo efficacy data for this compound is currently limited, studies on the closely related isomer, Licochalcone A, provide a strong rationale and valuable framework for designing and conducting animal model studies to evaluate the therapeutic potential of this compound.
This document provides detailed application notes and standardized protocols for the efficacy testing of this compound in various animal models, drawing upon established methodologies for chalcone compounds.
Application Notes: Therapeutic Potential and Investigational Areas
Based on in vitro studies of this compound and supportive in vivo data from Licochalcone A, the following therapeutic areas are promising for investigation:
-
Oncology: this compound has demonstrated cytotoxic effects against various cancer cell lines, including oxaliplatin-resistant colorectal cancer.[1] It induces apoptosis and cell cycle arrest by modulating signaling pathways such as JAK2/STAT3 and ROS/MAPK.[1] Animal models of cancer are crucial to evaluate its anti-tumor efficacy, potential for overcoming drug resistance, and impact on the tumor microenvironment.
-
Inflammatory Diseases: this compound has been shown to possess anti-inflammatory properties by inhibiting nitric oxide production and modulating antioxidant enzyme activity in cell models.[2][4] This suggests its potential utility in conditions characterized by chronic inflammation, such as inflammatory bowel disease, arthritis, and neuroinflammation.[5][6]
-
Metabolic Disorders: Licochalcone A has been shown to alleviate metabolic abnormalities in diet-induced diabetic mice by improving glucolipid metabolism and energy homeostasis.[7] Given the structural similarity, this compound could be investigated for similar effects in animal models of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.
-
Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of licochalcones suggest a potential neuroprotective role. Licochalcone A has been investigated in models of neuroinflammation and has shown protective effects against cognitive decline.[8] Animal models of Alzheimer's, Parkinson's, or stroke could be employed to assess the neuroprotective efficacy of this compound.
Data Presentation: Summary of Preclinical Efficacy Data
Due to the limited availability of in vivo data for this compound, the following tables summarize representative preclinical efficacy data for the closely related Licochalcone A to provide a reference for expected outcomes and dosing.
Table 1: Anti-Inflammatory Efficacy of Licochalcone A in Murine Models
| Animal Model | Disease Induction | Licochalcone A Dose | Key Efficacy Endpoints | Outcome | Reference |
| BALB/c Mice | LPS-induced endotoxin shock | Not specified | Survival rate, inflammatory cytokine levels (TNF-α, IL-6) | Increased survival, decreased inflammatory cytokines | [9] |
| C57BL/6 Mice | DSS-induced colitis | Not specified | Disease Activity Index (DAI), colon length, histological score | Ameliorated colitis symptoms | [5] |
| BALB/c Mice | LPS-induced acute lung injury | Not specified | Inflammatory cell count, lung wet-to-dry ratio, protein leakage, MPO activity | Reduced lung inflammation and injury | [10] |
Table 2: Anti-Cancer Efficacy of Licochalcone A in Murine Models
| Animal Model | Cancer Model | Licochalcone A Dose | Key Efficacy Endpoints | Outcome | Reference |
| C57BL/6 Mice | AOM/DSS-induced colon carcinogenesis | 5, 15, 30 mg/kg (oral) | Tumor formation, PCNA, β-catenin, COX-2, iNOS expression | Reduced tumor formation and expression of proliferation/inflammation markers | [11] |
| BALB/c Mice | CT-26 colon cancer liver metastasis | 5, 15, 30 mg/kg (oral) | Survival, liver metastasis, MMP-9 expression | Increased survival, inhibited liver metastasis | [11] |
| C3H/HeN Mice | UM-UC-3 bladder cancer xenograft | Not specified | Tumor growth, regulatory T cell levels, CTL activity | Inhibited tumor growth, enhanced anti-tumor immunity | [12] |
Table 3: Metabolic Disease Efficacy of Licochalcone A in Murine Models
| Animal Model | Disease Model | Licochalcone A Dose | Key Efficacy Endpoints | Outcome | Reference |
| C57BL/6 Mice | High-fat diet-induced diabetes | Not specified | Blood glucose, oral glucose tolerance, serum lipids, hepatic steatosis | Alleviated metabolic abnormalities | [7] |
| C57BL/6 Mice | High-fat diet/STZ-induced diabetic nephropathy | Not specified | Blood glucose, 24h urinary protein, BUN, SCr, renal pathology | Improved renal function and pathology | [13] |
Experimental Protocols
The following are detailed, representative protocols for inducing disease states in animal models and assessing the efficacy of this compound. Note: These protocols are based on studies using Licochalcone A and should be optimized for this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle control
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS)-Induced Colitis-Associated Cancer in Mice
Objective: To assess the chemo-preventive and anti-tumor efficacy of this compound in a model of colitis-associated colorectal cancer.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran Sodium Sulfate (DSS)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Induction of Carcinogenesis:
-
Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).
-
Day 5: Begin the first cycle of DSS administration by providing 2% (w/v) DSS in the drinking water for 5 days, followed by 16 days of regular drinking water.
-
Repeat the DSS cycle two more times.
-
-
This compound Treatment:
-
Begin daily oral administration of this compound (e.g., 10, 25, 50 mg/kg) or vehicle one week before the AOM injection and continue throughout the experiment.
-
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in feces weekly.
-
Endpoint Analysis (e.g., at week 12):
-
Euthanize mice and collect the entire colon.
-
Measure colon length and count the number and size of tumors.
-
Fix colon tissue in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Process a portion of the tumor and adjacent normal tissue for molecular analysis (e.g., Western blot, qPCR) of inflammatory and proliferative markers (e.g., NF-κB, COX-2, PCNA).
-
Protocol 3: High-Fat Diet (HFD)-Induced Type 2 Diabetes in Mice
Objective: To evaluate the effects of this compound on glucose metabolism and insulin resistance.
Materials:
-
Male C57BL/6J mice (4-5 weeks old)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration
-
Glucometer and glucose test strips
-
Insulin
Procedure:
-
Induction of Diabetes: Feed mice with an HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group is fed a standard chow diet.
-
This compound Treatment: After the induction period, divide the HFD-fed mice into groups and begin daily oral administration of this compound (e.g., 25, 50 mg/kg) or vehicle for 4-8 weeks.
-
Metabolic Assessments:
-
Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, administer an oral glucose load (2 g/kg) to fasted mice and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin (0.75 U/kg) to fasted mice and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Endpoint Analysis:
-
Collect blood for serum analysis of lipids (triglycerides, cholesterol) and insulin.
-
Harvest liver and adipose tissue for histological analysis (H&E, Oil Red O staining) and molecular analysis of key metabolic regulators (e.g., AMPK, Akt).
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's potential mechanisms of action in inflammation and cancer.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing of this compound.
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Pretreatment with licochalcone a enhances therapeutic activity of rat bone marrow mesenchymal stem cells in animal models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 7. Licochalcone A alleviates abnormal glucolipid metabolism and restores energy homeostasis in diet-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Licochalcone A prevents cognitive decline in a lipopolysaccharide-induced neuroinflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Licochalcone A isolated from licorice suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antitumor and antimetastatic effects of licochalcone A in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of licochalcone A on the progression of diabetic nephropathy in type 2 diabetes mellitus of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Licochalcone C Biofilm Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C is a flavonoid compound that has demonstrated significant antimicrobial properties. Of particular interest is its ability to inhibit the formation of bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced polymeric matrix. Biofilms are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical and industrial settings. These application notes provide detailed protocols for assessing the biofilm inhibition potential of this compound, methods to investigate its mechanism of action, and a summary of its known efficacy.
Quantitative Data Summary
This compound has shown potent inhibitory effects against biofilm formation, particularly in Gram-positive bacteria such as Staphylococcus aureus. The following table summarizes the quantitative data available for this compound's anti-biofilm activity.
| Bacterial Strain | Assay Type | Metric | Value (µg/mL) | Percent Inhibition (%) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | Broth Microdilution | MBIC₅₀ | 6.25 | 75% | [1] |
| Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | MBIC₅₀ | 6.25 | 87% | [1] |
MBIC₅₀ (Minimum Biofilm Inhibitory Concentration 50): The lowest concentration of an agent that inhibits 50% of biofilm formation.
Mechanism of Action
The primary mechanism by which this compound is understood to inhibit biofilm formation is through the disruption of the bacterial cell membrane . This has been demonstrated through fluorescence microscopy studies using dyes such as propidium iodide (PI) and SYTO9. In the presence of this compound, an increase in PI fluorescence is observed within the bacterial cells, indicating a compromised cell membrane that allows the dye to enter and intercalate with DNA. This membrane disruption leads to leakage of intracellular components and ultimately cell death, preventing the initial attachment and proliferation required for biofilm formation.[2]
A potential secondary mechanism, based on studies of the related compound Licochalcone A, is the inhibition of quorum sensing (QS) . Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. Licochalcone A has been shown to down-regulate key QS-related genes such as sdiA and luxS in Salmonella Typhimurium. It is plausible that this compound employs a similar mechanism to disrupt bacterial communication and, consequently, biofilm development. Further research is needed to confirm this specific signaling pathway for this compound.
Experimental Protocols
Crystal Violet (CV) Assay for Biofilm Quantification
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture to an OD₆₀₀ of 0.05-0.1 in fresh medium.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Treatment: Add 100 µL of this compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control antibiotic.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
MTT Assay for Biofilm Viability
The MTT assay assesses the metabolic activity of the cells within the biofilm, providing a measure of cell viability.
Materials:
-
Biofilm plate prepared as in the Crystal Violet Assay (steps 1-5)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Biofilm Formation and Treatment: Follow steps 1-5 of the Crystal Violet Assay protocol.
-
MTT Addition: After washing, add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.
Materials:
-
Biofilms grown on glass-bottom dishes or slides
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO9 and Propidium Iodide)
-
Confocal microscope
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips in a petri dish) with and without this compound for 24-48 hours at 37°C.
-
Washing: Gently wash the biofilms with PBS to remove planktonic cells.
-
Staining: Prepare the staining solution according to the manufacturer's instructions (e.g., 1.5 µL of SYTO9 and 1.5 µL of propidium iodide per 1 mL of PBS). Add the staining solution to cover the biofilm and incubate for 15-30 minutes in the dark at room temperature.
-
Imaging: Mount the sample on the confocal microscope. Use appropriate laser excitation and emission filters for SYTO9 (green, live cells) and propidium iodide (red, dead/membrane-compromised cells).
-
Image Acquisition: Acquire z-stack images through the thickness of the biofilm to create a 3D reconstruction.
-
Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to analyze biofilm thickness, biovolume, and the ratio of live to dead cells.
Visualizations
References
Licochalcone C: Application Notes and Protocols for Cell Viability and Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Licochalcone C's effects on cell viability and apoptosis, along with detailed protocols for relevant assays. This compound, a chalconoid naturally found in the roots of Glycyrrhiza species, has demonstrated significant potential as an anticancer agent by inducing apoptosis and inhibiting proliferation in various cancer cell lines.[1][2][3]
Mechanism of Action: An Overview
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. Notably, it has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation.[1] Additionally, this compound can induce the generation of reactive oxygen species (ROS), leading to the activation of the MAPK signaling pathway and subsequent apoptosis.[2][3] Studies have also indicated its ability to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, ultimately resulting in programmed cell death.[1][2] In some cancer types, such as colorectal cancer, this compound has been found to inhibit the kinase activities of EGFR and AKT.[2]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability and apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 48 | 28 | [3] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 48 | 36 | [3] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 48 | 19 | [3] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 48 | 28 | [3] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 48 | 26 | [3] |
| HCT116 | Human Colorectal Carcinoma | 24 | ~10-20 | [2] |
| HCT116-OxR | Oxaliplatin-Resistant Human Colorectal Carcinoma | 24 | ~10-20 | [2] |
| HN22 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [1] |
| HSC4 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [1] |
Table 2: Apoptotic Effects of a Licochalcone Derivative (Licochalcone H) in Skin Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| A375 | Licochalcone H | 0 | 48 | 4.02 | [4] |
| A375 | Licochalcone H | 10 | 48 | 25.25 | [4] |
| A375 | Licochalcone H | 20 | 48 | 56.57 | [4] |
| A375 | Licochalcone H | 30 | 48 | 61.70 | [4] |
| A431 | Licochalcone H | 0 | 48 | 4.02 | [4] |
| A431 | Licochalcone H | 10 | 48 | 24.37 | [4] |
| A431 | Licochalcone H | 20 | 48 | 55.76 | [4] |
| A431 | Licochalcone H | 30 | 48 | 61.48 | [4] |
Experimental Protocols
Herein are detailed protocols for assessing the effects of this compound on cell viability and apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[9][10][11][12] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 1000 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound induced apoptosis signaling pathways.
Caption: Workflow for assessing this compound's effects.
References
- 1. This compound induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
Measuring Reactive Oxygen Species (ROS) Production Following Licochalcone C Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C, a flavonoid extracted from the licorice species Glycyrrhiza inflata, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] A key aspect of its mechanism of action involves the modulation of intracellular Reactive Oxygen Species (ROS). ROS are chemically reactive species containing oxygen, which at high levels can lead to oxidative stress and cellular damage, but also function as important signaling molecules in various cellular processes. The effect of this compound on ROS production can be context-dependent, with studies showing it can either increase intracellular ROS levels in cancer cells, contributing to apoptosis, or decrease ROS in response to inflammatory stimuli.[3][4][5]
These application notes provide detailed protocols for the accurate measurement of ROS production in cultured cells following treatment with this compound. The provided methodologies are essential for researchers investigating the pharmacological effects of this compound and its potential as a therapeutic agent.
Data Presentation: Effects of Licochalcones on Cell Viability and ROS Production
The following tables summarize quantitative data from studies on this compound and related compounds. This information is crucial for designing experiments, particularly for selecting appropriate cell lines and concentration ranges for this compound treatment.
Table 1: this compound IC50 Values in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Cell Line | IC50 after 48h Treatment (µM) |
| KYSE 30 | 28[3] |
| KYSE 70 | 36[3] |
| KYSE 410 | 19[3] |
| KYSE 450 | 28[3] |
| KYSE 510 | 26[3] |
Table 2: Effect of Licochalcone B on ROS Levels in Colorectal Cancer (CRC) Cells
Note: This data is for Licochalcone B, a related compound, and is provided as an example of expected dose-dependent effects on ROS production.
| Cell Line | Licochalcone B Concentration (µM) | ROS Positive Cells (%) |
| HCT116 | 0 | 7.31 ± 0.46[6][7] |
| 10 | 9.21 ± 0.87[6][7] | |
| 20 | 13.08 ± 0.77[6][7] | |
| 30 | 36.56 ± 0.39[6][7] | |
| HCT116-OxR | 0 | 8.10 ± 0.49[6][7] |
| 10 | 12.99 ± 1.99[6][7] | |
| 20 | 22.67 ± 2.17[6][7] | |
| 30 | 51.84 ± 1.47[6][7] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol describes the use of H2DCFDA, a cell-permeable probe, to measure intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[8][9]
Materials:
-
Cells of interest (e.g., ESCC or other cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or its chloromethyl derivative (CM-H2DCFDA) for better retention[10]
-
Phosphate-buffered saline (PBS)
-
ROS inducer (positive control), e.g., Hydrogen peroxide (H2O2) or Potassium tellurite (K2TeO3)
-
ROS inhibitor (negative control), e.g., N-acetyl-L-cysteine (NAC)[7][11]
-
Propidium Iodide (PI) solution for viability staining[10]
-
96-well black, clear-bottom plates (for plate reader) or FACS tubes (for flow cytometry)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., H2O2). For inhibitor studies, pre-treat cells with NAC before adding this compound.
-
Incubate the cells for the desired period (e.g., 24-48 hours), depending on the experimental design.
-
-
ROS Staining with H2DCFDA:
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of H2DCFDA (typically 5-10 µM) in pre-warmed serum-free medium or PBS.
-
Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Data Acquisition:
-
Plate Reader:
-
After incubation, wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[8]
-
-
Flow Cytometry:
-
After incubation, detach adherent cells using trypsin and neutralize with complete medium. Collect suspension cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in cold PBS. For viability assessment, add Propidium Iodide (PI) just before analysis.[10]
-
Analyze the cells on a flow cytometer, detecting DCF fluorescence in the green channel (e.g., FITC) and PI in the red channel.[10] Gate on the live (PI-negative) cell population to determine the mean fluorescence intensity, which corresponds to the level of intracellular ROS.
-
-
Protocol 2: In Vitro Antioxidant Activity Assays
To complement cellular assays, the direct antioxidant capacity of this compound can be assessed using biochemical assays.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[12]
Materials:
-
This compound
-
DPPH solution in methanol
-
Ascorbic acid (as a standard antioxidant)
-
Methanol
-
96-well plate
Procedure:
-
Prepare different concentrations of this compound and ascorbic acid in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[12]
Materials:
-
This compound
-
ABTS solution
-
Potassium persulfate
-
Ascorbic acid
-
Ethanol or PBS
-
96-well plate
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of this compound and ascorbic acid.
-
Add a small volume of the sample or standard to the diluted ABTS solution.
-
After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for measuring ROS.
Caption: this compound signaling pathways involving ROS.
Caption: Experimental workflow for measuring intracellular ROS.
By following these detailed protocols and considering the complex signaling interactions, researchers can effectively and accurately measure the impact of this compound on ROS production, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 11. Licochalcone a Induces ROS-Mediated Apoptosis through TrxR1 Inactivation in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcea.org [ijcea.org]
Licochalcone C: Application Notes and Protocols for Mitochondrial Membrane Potential Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C, a flavonoid derived from the root of Glycyrrhiza inflata, has emerged as a compound of interest in cancer research due to its pro-apoptotic properties. A key mechanism underlying its cytotoxic effects on cancer cells is the induction of mitochondrial dysfunction, characterized by a significant decrease in mitochondrial membrane potential (ΔΨm). This disruption of ΔΨm is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and subsequent activation of caspases. These application notes provide a comprehensive overview of the methodologies to analyze the effects of this compound on mitochondrial membrane potential, supported by experimental protocols and data interpretation guidelines.
Mechanism of Action: this compound and Mitochondrial Apoptosis
This compound exerts its pro-apoptotic effects through multiple signaling pathways that converge on the mitochondria. Two prominent pathways identified are the JAK2/STAT3 and the ROS/MAPK signaling cascades.
-
JAK2/STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2) and the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin, and the upregulation of pro-apoptotic proteins like Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the outer mitochondrial membrane.
-
ROS/MAPK Pathway: Treatment with this compound can induce the generation of reactive oxygen species (ROS) within cancer cells.[2][3] Elevated ROS levels can, in turn, activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][3] Activation of these stress-activated pathways contributes to the loss of mitochondrial membrane potential and the initiation of apoptosis.
The culmination of these signaling events is the disruption of the mitochondrial membrane potential, a key indicator of mitochondrial health and a point of no return in the apoptotic process.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on mitochondrial membrane potential, apoptosis, and ROS generation in human colorectal cancer cell lines.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HCT116 Cells [2]
| This compound Concentration (µM) | Percentage of Cells with Depolarized ΔΨm (Mean ± SD) |
| 0 (Control) | 4.95 ± 0.21% |
| 5 | 9.23 ± 1.03% |
| 10 | 19.05 ± 1.12% |
| 20 | 55.35 ± 1.23% |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HCT116-OxR (Oxaliplatin-Resistant) Cells [2]
| This compound Concentration (µM) | Percentage of Cells with Depolarized ΔΨm (Mean ± SD) |
| 0 (Control) | 4.51 ± 0.51% |
| 5 | 13.18 ± 1.52% |
| 10 | 23.96 ± 2.07% |
| 20 | 42.57 ± 0.26% |
Table 3: Induction of Apoptosis by this compound in Colorectal Cancer Cells [2]
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| HCT116 | 0 (Control) | 6.41 ± 0.31% |
| 5 | 11.92 ± 1.51% | |
| 10 | 26.23 ± 0.52% | |
| 20 | 37.38 ± 0.55% | |
| HCT116-OxR | 0 (Control) | 5.28 ± 0.38% |
| 5 | 19.75 ± 0.48% | |
| 10 | 32.42 ± 1.09% | |
| 20 | 41.02 ± 0.64% |
Visualizations
Experimental Protocols
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay Buffer (e.g., provided in a commercial kit)
-
Multi-well plates for cell culture
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) and include a vehicle control (DMSO). Incubate for the desired time period (e.g., 24 or 48 hours).
-
Preparation of JC-1 Staining Solution: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium or assay buffer according to the manufacturer's instructions.
-
Staining: Remove the treatment medium and wash the cells once with PBS. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: After incubation, remove the staining solution and wash the cells twice with assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence. Capture images for qualitative analysis.
-
Flow Cytometry: Detach the cells, resuspend them in assay buffer, and analyze them using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Data Interpretation:
A decrease in the red/green fluorescence intensity ratio indicates a depolarization of the mitochondrial membrane. The percentage of cells with low red fluorescence (or high green fluorescence) can be quantified to assess the extent of mitochondrial dysfunction.
Protocol 2: TMRM Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) is another cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells. The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.
Materials:
-
TMRM (Tetramethylrhodamine, methyl ester)
-
DMSO
-
Cell culture medium
-
PBS
-
Multi-well plates for cell culture
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach.
-
This compound Treatment: Treat cells with this compound and controls as described in the JC-1 protocol.
-
Preparation of TMRM Staining Solution: Prepare a working solution of TMRM in pre-warmed cell culture medium. The final concentration may need to be optimized for the specific cell type but is typically in the range of 20-500 nM.
-
Staining: Remove the treatment medium and add the TMRM staining solution. Incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (typically Ex/Em ~548/575 nm).
Data Interpretation:
A decrease in TMRM fluorescence intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Conclusion
The analysis of mitochondrial membrane potential is a critical step in elucidating the apoptotic mechanism of this compound. The protocols provided herein, utilizing common fluorescent probes like JC-1 and TMRM, offer robust methods for quantifying the impact of this compound on mitochondrial health. The presented data and signaling pathway diagrams provide a foundational understanding for researchers investigating this compound as a potential therapeutic agent. Careful experimental design and data interpretation are essential for accurately assessing its effects and advancing its development in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone C In Vivo Administration and Dosage in Mice: Application Notes and Protocols
Introduction
Licochalcones are a group of chalconoids isolated from the roots of Glycyrrhiza species (licorice). While Licochalcone C has demonstrated promising anti-inflammatory, antiviral, and anticancer properties in vitro, its in vivo efficacy and administration protocols in mice have not been extensively documented. This document provides a detailed overview of the in vivo administration and dosage of the related compounds Licochalcone A and B in mice, which can serve as a valuable starting point for designing studies with this compound.
Quantitative Data Summary
The following tables summarize the dosages and administration routes for Licochalcone A and B in various mouse models as reported in the literature.
Table 1: In Vivo Administration and Dosage of Licochalcone A in Mice
| Mouse Model | Administration Route | Dosage | Frequency | Duration | Key Findings |
| Azoxymethane/DSS-induced colon carcinogenesis (C57BL/6 mice) | Oral gavage (in diet) | 5, 15, and 30 mg/kg body weight | Daily | Not specified | Reduced tumor formation and colonic inflammation.[1] |
| LPS-induced endotoxin shock (BALB/c mice) | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | Protected mice from endotoxin shock.[2] |
| LPS-induced neuroinflammation (C57BL/6J mice) | Intraperitoneal (i.p.) | 15 mg/kg/day | 3 times per week | 2 weeks | Prevents cognitive decline by reducing inflammation and oxidative stress.[3] |
| Chronic renal failure model (mice) | Intragastric | 200 mg/kg (of adenine to induce CRF) | Not specified | Not specified | Licochalcone A-loaded liposomes improved bioavailability and therapeutic effect.[4] |
Table 2: In Vivo Administration and Dosage of Licochalcone B in Mice
| Mouse Model | Administration Route | Dosage | Frequency | Duration | Key Findings |
| LPS-induced acute lung injury (mice) | Intraperitoneal (i.p.) | 10, 20, and 40 mg/kg | Daily | 7 days | Reduced lung tissue weight and improved markers of oxidative stress and inflammation. |
Experimental Protocols
Preparation of Licochalcone for In Vivo Administration
Materials:
-
Licochalcone (A, B, or C) powder
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Carboxymethylcellulose (CMC), Saline, Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of Licochalcone powder in a sterile microcentrifuge tube.
-
Add a small amount of vehicle (e.g., DMSO) to dissolve the powder. Vortex or sonicate until fully dissolved.
-
For oral administration, the dissolved Licochalcone can be further diluted in a suitable vehicle like corn oil or a suspension in CMC.
-
For intraperitoneal injection, ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the animals. The dissolved Licochalcone should be diluted in sterile saline to the final desired concentration.
-
Prepare fresh solutions on the day of administration.
Administration Routes
The choice of administration route depends on the experimental design and the target organ. Common routes for administering substances to mice include oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection.[5]
Oral Gavage (PO):
-
Procedure: A gavage needle is carefully inserted into the esophagus and the substance is delivered directly to the stomach.[5]
-
Advantages: Mimics the natural route of administration for many drugs and is suitable for long-term studies.[5]
-
Considerations: Requires proper training to avoid injury to the esophagus or trachea.
Intraperitoneal Injection (IP):
-
Procedure: The substance is injected into the peritoneal cavity. The injection is typically given in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Advantages: Allows for rapid absorption of the substance into the systemic circulation.
-
Considerations: There is a risk of injecting into an abdominal organ, which can be minimized with proper technique.
Signaling Pathways and Experimental Workflows
Licochalcone A in DSS-Induced Colitis Model
In a model of dextran sulfate sodium (DSS)-induced colitis, Licochalcone A has been shown to exert its anti-inflammatory effects by modulating the CXCR4 signaling pathway in mesenchymal stem cells (MSCs).
Caption: Workflow of Licochalcone A in a DSS-induced colitis mouse model and its proposed signaling pathway.
General Anti-inflammatory Signaling of Licochalcones
Licochalcones, including Licochalcone A, have been shown to inhibit inflammatory responses by targeting key signaling pathways such as NF-κB.
Caption: General anti-inflammatory mechanism of Licochalcones via inhibition of the NF-κB pathway.
References
- 1. Antitumor and antimetastatic effects of licochalcone A in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Licochalcone A isolated from licorice suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licochalcone A prevents cognitive decline in a lipopolysaccharide-induced neuroinflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of Licochalcone A-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
Licochalcone C: A Promising Agent for Overcoming Drug Resistance in Cancer Cells
Application Notes and Protocols for Researchers
Introduction:
Licochalcone C (LCC) is a chalconoid, a class of natural phenols, found in the root of Glycyrrhiza inflata. Emerging research has highlighted its potential as an anticancer agent, particularly in the context of drug-resistant cancer cells. LCC has demonstrated efficacy in inhibiting the proliferation of various cancer cell lines and has been shown to overcome resistance to conventional chemotherapeutic agents like oxaliplatin. These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound on drug-resistant cancer cells.
Mechanism of Action:
This compound exerts its anticancer effects through a multi-pronged approach. In drug-resistant cancer cells, LCC has been shown to:
-
Inhibit Key Survival Pathways: LCC directly targets and inhibits the kinase activities of Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT), crucial nodes in signaling pathways that promote cancer cell proliferation and survival. By downregulating the phosphorylation of EGFR and AKT, LCC effectively blunts these pro-growth signals.[1]
-
Induce Oxidative Stress: The compound leads to an increase in the generation of Reactive Oxygen Species (ROS) within cancer cells. This elevation in ROS can trigger downstream signaling cascades that lead to cell death.[1]
-
Activate Stress-Activated Protein Kinases: The LCC-induced ROS generation is associated with the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), stress-activated pathways that can promote apoptosis.[1]
-
Induce Cell Cycle Arrest and Apoptosis: LCC can induce cell cycle arrest, preventing cancer cells from dividing.[1] Furthermore, it triggers apoptosis (programmed cell death) through the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1]
While much of the research on licochalcones and drug resistance has focused on Licochalcone A (LCA) and its ability to inhibit ATP-binding cassette (ABC) transporters like ABCG2, which are responsible for pumping chemotherapy drugs out of cancer cells, the direct effects of LCC on these transporters are still an area of active investigation.[2][3][4][5] However, its ability to target fundamental survival pathways provides a potent mechanism to combat resistance.
Data Presentation
Table 1: Cytotoxicity of this compound in Drug-Resistant and Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (µM) | Citation |
| HCT116 | Colorectal Cancer | Oxaliplatin-Sensitive | 16.6 | [1] |
| HCT116-OxR | Colorectal Cancer | Oxaliplatin-Resistant | 19.6 | [1] |
| T24 | Bladder Cancer | - | Not specified | [6] |
| MCF7 | Breast Cancer | - | Not specified | |
| A549 | Lung Cancer | - | Not specified |
Note: Some studies have reported the percentage of proliferation inhibition at specific concentrations rather than IC50 values. For instance, at 45 µg/mL, LCC inhibited the proliferation of T24, MCF7, and A549 cells by 68%, 47%, and 40%, respectively.[7]
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 and HCT116-OxR Cells
| Cell Line | LCC Concentration (µM) | % of Cells in Sub-G1 Phase (Apoptosis) | Citation |
| HCT116 | 0 | 4.23 ± 0.06 | [1] |
| 5 | 4.97 ± 0.35 | [1] | |
| 10 | 7.73 ± 0.49 | [1] | |
| 20 | 49.20 ± 2.03 | [1] | |
| HCT116-OxR | 0 | 4.53 ± 0.40 | [1] |
| 5 | 6.80 ± 0.17 | [1] | |
| 10 | 10.27 ± 0.38 | [1] | |
| 20 | 43.63 ± 0.21 | [1] |
Table 3: Effect of this compound on Apoptosis in HCT116 and HCT116-OxR Cells (Annexin V/7-AAD Staining)
| Cell Line | LCC Concentration (µM) | % of Apoptotic Cells | Citation |
| HCT116 | 0 | 6.41 ± 0.31 | [1] |
| 5 | 11.92 ± 1.51 | [1] | |
| 10 | 26.23 ± 0.52 | [1] | |
| 20 | 37.38 ± 0.55 | [1] | |
| HCT116-OxR | 0 | 5.28 ± 0.38 | [1] |
| 5 | 19.75 ± 0.48 | [1] | |
| 10 | 32.42 ± 1.09 | [1] | |
| 20 | 41.02 ± 0.64 | [1] |
Mandatory Visualizations
Caption: this compound signaling pathway in drug-resistant cancer cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
Drug-sensitive human cancer cell lines (e.g., HCT116 - colorectal cancer).
-
Corresponding drug-resistant cell lines (e.g., HCT116-OxR - oxaliplatin-resistant).
-
Non-cancerous cell lines for cytotoxicity comparison (e.g., HaCaT - human keratinocytes, JB6 - mouse epidermal cells).
-
-
Culture Medium:
-
Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
This compound:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on HCT116 and HCT116-OxR cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours.
-
MTT Addition: Add 30 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 1 hour.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing changes in protein expression and phosphorylation.[1]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p21, p27, cyclin B1, cdc2, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.[1]
-
Cell Treatment and Fixation: Treat cells with this compound for 48 hours. Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified.
Flow Cytometry for Apoptosis Analysis (Annexin V/7-AAD Staining)
This protocol quantifies the percentage of apoptotic cells.[1]
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS in cells.[1]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Wash the cells with PBS and stain them with a ROS-sensitive fluorescent probe (e.g., Muse® Oxidative Stress Reagent) for 30 minutes at 37°C in the dark.
-
Analysis: Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence microplate reader to quantify the levels of intracellular ROS.
This compound presents a compelling avenue for research in overcoming drug resistance in cancer. Its ability to target multiple critical signaling pathways and induce apoptosis in chemoresistant cells makes it a promising candidate for further preclinical and clinical investigation. The protocols outlined above provide a framework for researchers to explore the anticancer properties of this compound in various drug-resistant cancer models.
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone A Selectively Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine-Based Chalcone 1C and ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone A Selectively Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Licochalcone C: A Potent Probe for Interrogating EGFR and AKT Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C, a chalcone compound derived from the root of Glycyrrhiza inflata, has emerged as a valuable pharmacological tool for investigating cellular signaling pathways implicated in cancer progression. Of particular interest is its ability to modulate the epidermal growth factor receptor (EGFR) and protein kinase B (AKT) signaling cascades. These pathways are frequently dysregulated in various malignancies, making them critical targets for therapeutic intervention. This compound and its regioisomers, such as Licochalcone H, have demonstrated the capacity to directly inhibit the kinase activities of both EGFR and AKT, leading to downstream effects such as decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to probe EGFR and AKT signaling in cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its related compounds on cancer cell lines, providing a clear comparison of their potency and activity.
Table 1: IC50 Values of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| This compound | HCT116 | Colorectal Cancer | MTT | 16.6 | 48 | [2] |
| This compound | HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | MTT | 19.6 | 48 | [2] |
| Licochalcone H | HCT116 | Colorectal Cancer | MTT | Not explicitly stated, but significant inhibition at 4, 8, 12 µM | 48 | [1] |
| Licochalcone H | HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | MTT | Not explicitly stated, but significant inhibition at 4, 8, 12 µM | 48 | [1] |
| Licochalcone A | HCT116 | Colorectal Cancer | CCK-8 | Lowest viability at 40 µM | Not specified | [5] |
| Licochalcone A | SW480 | Colorectal Cancer | CCK-8 | Lowest viability at 40 µM | Not specified | [5] |
| Licochalcone D | A375 | Melanoma | SRB | Concentration-dependent inhibition | 24 | [6] |
| Licochalcone D | SK-MEL-5 | Melanoma | SRB | Concentration-dependent inhibition | 24 | [6] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Compound | Cell Line | Concentration (µM) | Effect | Parameter | % of Cells | Reference |
| This compound | HCT116 | 5 | Increased subG1 population | Cell Cycle | 4.97 ± 0.35 | [2] |
| This compound | HCT116 | 10 | Increased subG1 population | Cell Cycle | 7.73 ± 0.49 | [2] |
| This compound | HCT116 | 20 | Increased subG1 population | Cell Cycle | 49.20 ± 2.03 | [2] |
| This compound | HCT116-OxR | 5 | Increased subG1 population | Cell Cycle | 6.80 ± 0.17 | [2] |
| This compound | HCT116-OxR | 10 | Increased subG1 population | Cell Cycle | 10.27 ± 0.38 | [2] |
| This compound | HCT116-OxR | 20 | Increased subG1 population | Cell Cycle | 43.63 ± 0.21 | [2] |
| This compound | HCT116 | 20 | Increased apoptosis | Annexin V/7-AAD | Data not quantified in text | [2] |
| This compound | HCT116-OxR | 20 | Increased apoptosis | Annexin V/7-AAD | Data not quantified in text | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR/AKT signaling pathway targeted by this compound and a typical experimental workflow for its investigation.
Caption: this compound inhibits the EGFR/AKT signaling pathway.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on EGFR and AKT signaling.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of this compound.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. The final concentrations should typically range from 0 to 100 µM. Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is designed to assess the phosphorylation status of EGFR and AKT upon this compound treatment.[1][2]
Objective: To determine the effect of this compound on the expression and phosphorylation of EGFR, AKT, and downstream targets.
Materials:
-
Cancer cell line
-
6-well plates or 10 cm dishes
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well/dish and scrape the cells.
-
Protein Extraction: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.[2]
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described in the Western Blot protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium, and collect them by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptosis.
Protocol 4: Apoptosis Assay by Annexin V/7-AAD Staining
This protocol allows for the quantification of apoptotic cells following this compound treatment.[2]
Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant: live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).
Conclusion
This compound is a powerful tool for studying the EGFR and AKT signaling pathways. Its ability to inhibit these key kinases provides a means to investigate their roles in cancer cell proliferation, survival, and apoptosis. The protocols outlined in this document provide a solid foundation for researchers to explore the multifaceted effects of this compound and to further elucidate the intricate mechanisms of EGFR and AKT signaling in cancer biology and drug development.
References
- 1. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licochalcone A Inhibits Proliferation and Metastasis of Colon Cancer by Regulating miR-1270/ADAM9/Akt/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Preclinical Studies of Licochalcone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone C is a flavonoid compound isolated from the root of Glycyrrhiza inflata, a species of licorice. It has garnered significant interest in preclinical research due to its potential therapeutic properties, including anti-inflammatory, anticancer, and cardioprotective effects.[1][2] These biological activities are attributed to its ability to modulate multiple key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
This document provides detailed experimental designs and protocols for the preclinical evaluation of this compound, focusing on its anticancer and anti-inflammatory activities. The information herein is intended to guide researchers in designing robust studies to investigate the mechanisms of action and therapeutic potential of this promising natural compound.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting several critical intracellular signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
EGFR/AKT Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) and the downstream serine/threonine kinase AKT (also known as Protein Kinase B) are key regulators of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated. This compound has been shown to inhibit the kinase activities of both EGFR and AKT, leading to decreased phosphorylation and subsequent downstream signaling.[1] This inhibition contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: this compound inhibits the EGFR/AKT signaling pathway.
PI3K/Akt Signaling Pathway in Inflammation and Cardioprotection
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation and cell survival. In the context of inflammation, this compound has been observed to upregulate the PI3K/Akt pathway, which can lead to the suppression of inflammatory responses. This modulation is particularly relevant in cardioprotective effects, where activation of this pathway can mitigate damage from ischemia-reperfusion injury.
Caption: this compound activates the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway in Inflammation
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various inflammatory mediators. This compound has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines and mediators.
Caption: this compound inhibits NF-κB signaling.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro effects of this compound.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 16.6 | 48 | [1] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 19.6 | 48 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This protocol is adapted from a study on this compound in colorectal cancer cells.[1]
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of this compound.
This protocol is based on a study investigating this compound-induced apoptosis.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) staining kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells will be positive for both stains.
This is a general protocol that can be adapted to analyze the effect of this compound on the phosphorylation and expression levels of proteins in the EGFR/AKT, PI3K/Akt, and NF-κB pathways.
Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
In Vivo Models
As specific in vivo protocols for this compound are limited, the following protocols are adapted from studies on the closely related Licochalcone A and provide a strong framework for designing in vivo experiments.
Objective: To evaluate the in vivo antitumor activity of this compound.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 HCT116 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Vehicle Control Group: Administer the vehicle (e.g., PBS with 0.5% DMSO and 1% Tween-80) via intraperitoneal (i.p.) injection or oral gavage.
-
This compound Group: Administer this compound at various doses (e.g., 20-80 mg/kg, based on Licochalcone A studies) via the same route as the control group, daily or on a specified schedule.[3]
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent.
-
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study (e.g., for 21-28 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
Objective: To assess the in vivo anti-inflammatory effects of this compound.
Animal Model:
-
BALB/c mice, 6-8 weeks old.
Procedure:
-
Treatment: Pre-treat mice with this compound (e.g., 20-80 mg/kg, i.p.) or vehicle 1 hour before LPS challenge.[3]
-
Induction of Inflammation: Induce acute lung injury by intranasal administration of LPS (0.5 mg/kg in sterile saline).[4]
-
Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid by lavaging the lungs with sterile PBS.
-
Analysis of BAL Fluid:
-
Cell Count: Determine the total and differential inflammatory cell counts in the BAL fluid.
-
Protein Concentration: Measure the total protein concentration as an indicator of vascular permeability.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
-
Lung Tissue Analysis:
-
Histology: Perfuse the lungs and fix them in formalin for histological examination (e.g., H&E staining) to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity as an index of neutrophil infiltration.
-
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical investigation of this compound. The evidence suggests that this compound is a promising candidate for further development, particularly in the fields of oncology and inflammation. The methodologies outlined here will enable researchers to further elucidate its mechanisms of action and evaluate its therapeutic potential in various disease models. It is important to note that while some protocols have been adapted from studies on the structurally similar Licochalcone A due to a lack of specific published methods for this compound, these provide a robust starting point for experimental design. Further optimization of these protocols for specific cell lines and animal models is recommended.
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in cardioprotection against ischemia/reperfusion injury of isolated rat heart via antioxidant, anti-inflammatory, and anti-apoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 4. Licochalcone a inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Licochalcone C Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Licochalcone C is a flavonoid compound isolated from the roots of Glycyrrhiza species, such as licorice. It has garnered significant interest in biomedical research due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock and working solutions for in vitro and in vivo studies.
Materials and Reagents
-
This compound powder (purity ≥90%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The following tables summarize the key quantitative information for the preparation of this compound solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₄ |
| Molecular Weight | 338.40 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | ≥90% (LC/MS-ELSD) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Up to 33.33 mg/mL (98.49 mM)[1] | Ultrasonic treatment may be required to achieve higher concentrations.[1] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | Soluble (approx. 20 mg/mL for Licochalcone A) | Data for the related compound Licochalcone A suggests solubility.[2] |
| Dimethyl formamide | Soluble (approx. 25 mg/mL for Licochalcone A) | Data for the related compound Licochalcone A suggests solubility.[2] |
| Aqueous Solutions | Sparingly soluble[2] |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Precautions |
| Lyophilized Powder | -20°C | Up to 36 months[3] | Keep desiccated and protected from light.[1][3] |
| DMSO Stock Solution | -20°C | Up to 1 month[1][3] | Aliquot to avoid multiple freeze-thaw cycles.[3] Protect from light.[1] |
| -80°C | Up to 6 months[1] | Aliquot to avoid multiple freeze-thaw cycles. Protect from light.[1] | |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day[2] | Prepare fresh before each experiment. |
Experimental Protocols
4.1. Protocol for Preparing a High-Concentration this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.384 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.384 mg of this compound, this would be 1 mL.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Ultrasonication (if necessary): If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] Avoid repeated freeze-thaw cycles.[3]
4.2. Protocol for Preparing a Working Solution from the Stock Solution
This protocol outlines the dilution of the DMSO stock solution to a final working concentration in an aqueous buffer or cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would need 1 µL of the stock solution (a 1:1000 dilution).
-
Dilution: Add the calculated volume of the stock solution to the appropriate volume of your experimental medium (e.g., cell culture medium, phosphate-buffered saline). It is crucial to add the stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or other artifacts.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use Immediately: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for more than one day.[2]
Visualizations
Diagram 1: Workflow for this compound Solution Preparation
References
Troubleshooting & Optimization
Improving Licochalcone C synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Licochalcone C synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized via a multi-step process. A common route involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde. Key steps in various reported syntheses include C-isoprenylation, protection of hydroxyl groups (e.g., with MOM-Cl), O-methylation, the Claisen-Schmidt condensation, and final deprotection.[1] Some routes achieve the synthesis in four to six steps.[1][2]
Q2: What is a typical overall yield for this compound synthesis?
A2: The overall yield of this compound can vary significantly depending on the synthetic route. Reported yields are often modest, ranging from 6% to 10%.[1][2] For instance, one four-step synthesis reported a 6% overall yield, while a six-step route achieved a 10% overall yield.[1][2] A key challenge impacting the overall yield is the regioselectivity of certain steps, such as the introduction of the prenyl group.[3]
Q3: What are the primary methods for purifying synthesized this compound?
A3: The primary methods for purifying this compound are column chromatography and recrystallization.[1][4][5] Silica gel column chromatography is frequently used to separate the target compound from reaction byproducts and unreacted starting materials.[1] A solvent system such as a mixture of hexane, ethyl acetate, acetone, and dichloromethane has been reported for flash chromatography.[1] Recrystallization, often from an ethanol-based solvent system, is used to obtain a high-purity solid product.[6][7]
Q4: How can the purity of the final this compound product be confirmed?
A4: The purity and structural identity of this compound are confirmed using a combination of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][8] Comparing the obtained spectral data with literature values is a standard practice for verification.[1] Commercial suppliers often guarantee purity greater than 98%, confirmed by these methods.[8][9]
Q5: What are the main challenges encountered during this compound synthesis?
A5: A significant challenge is achieving regioselectivity during the C-alkylation (prenylation) step, which can lead to the formation of undesired isomers like Licochalcone H and lower the yield of the desired this compound.[2] Another challenge is the potential for side reactions during the Claisen-Schmidt condensation, which requires careful optimization of reaction conditions. Finally, the purification of the final product to a high degree can be difficult due to the presence of structurally similar impurities.[10]
Synthesis Yield Comparison
The following table summarizes yields from different reported synthetic routes for this compound and its regioisomer, Licochalcone H.
| Synthesis Target | Number of Steps | Key Reactions | Overall Yield (%) | Reference |
| This compound | 4 | Acid-mediated Claisen-Schmidt condensation | 6% | [2] |
| Licochalcone H | 4 | Acid-mediated Claisen-Schmidt condensation | 20% | [2] |
| This compound | 6 | C-isoprenylation, Claisen-Schmidt condensation | 7% | [1] |
| This compound | 6 | C-isoprenylation, Claisen-Schmidt condensation | 10% | [1][11] |
| This compound | Not specified | Directed ortho-metalation (DOM) | Good yield (scalable to 30g) | [3][12] |
Troubleshooting Guide
Problem 1: Low yield or poor regioselectivity during C-isoprenylation.
-
Question: My synthesis shows a low yield for the desired C-prenylated intermediate and a high yield of the regioisomer. How can I improve this?
-
Answer: Low regioselectivity in Friedel-Crafts alkylation is a known issue, often favoring the formation of Licochalcone H's precursor.[3] To improve the regioselective synthesis of this compound, consider employing a directed ortho-metalation (DoM) strategy. This approach has been shown to be effective for the regioselective introduction of the prenyl group at the desired position and can be scalable.[3][12]
Problem 2: Incomplete Claisen-Schmidt condensation or formation of side products.
-
Question: The Claisen-Schmidt condensation step is not going to completion, or I am observing multiple byproducts on my TLC plate. What should I optimize?
-
Answer: The Claisen-Schmidt reaction is sensitive to reaction conditions.
-
Base: Ensure the correct stoichiometry and type of base (e.g., NaOH, KOH) are used.[6]
-
Temperature: The reaction is typically run at room temperature, but some protocols may benefit from gentle heating (e.g., 40°C) or cooling to control side reactions.[6][10]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time, as prolonged times can lead to byproduct formation.[4]
-
Solvent: Ethanol is a common solvent, but other protic solvents can be used.[6] The use of micellar media has also been explored as a green chemistry approach.[13]
-
Problem 3: Difficulty in purifying the final this compound product.
-
Question: I am struggling to separate this compound from impurities using column chromatography. What can I do?
-
Answer:
-
Column Packing: Ensure the silica gel column is packed properly to avoid channeling. A wet slurry method is often recommended.[5]
-
Solvent System (Eluent): The choice of eluent is critical. A gradient elution might be necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A reported system for flash chromatography is a mixture of hexane:ethyl acetate:acetone:dichloromethane (6:2:1:1).[1]
-
Recrystallization: After column chromatography, recrystallization is often necessary to achieve high purity. Experiment with different solvent systems. Ethanol (95%) is a common choice for chalcones.[6] An ethanol-isopropyl ether system has also been used for related compounds.[7]
-
Experimental Protocols
Representative 6-Step Synthesis of this compound
This protocol is based on a reported synthesis with a 10% overall yield.[1]
-
C-Isoprenylation: React β-resorcylaldehyde with isoprenyl bromide in the presence of NaOH in methanol at room temperature for 12 hours.
-
MOM-Protection (Ring A): Protect the hydroxyl group of the product from step 1 using chloromethyl methyl ether (MOM-Cl) and K₂CO₃ in dry acetone at 0°C, then stir for 24 hours at room temperature. Purify by silica gel column chromatography.[1]
-
O-Methylation: Methylate the remaining free hydroxyl group using iodomethane (CH₃I) and K₂CO₃ in dry acetone. Stir for 12 hours at room temperature. Purify by silica gel column chromatography.[1]
-
MOM-Protection (Ring B): In a separate reaction, protect 4'-hydroxyacetophenone with MOM-Cl and K₂CO₃ in dry acetone. Stir for 8 hours at room temperature. Purify by silica gel column chromatography.[1]
-
Claisen-Schmidt Condensation: Condense the products from step 3 and step 4 using NaOH in an ethanol/water mixture. Stir for 36 hours at room temperature.[1]
-
MOM-Deprotection: Deprotect the MOM groups using hydrochloric acid (1 M) in an ethanol/THF solution. Stir for 6 hours at 70°C. Purify the crude product by flash silica gel column chromatography to afford this compound.[1]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical multi-step synthetic workflow for producing this compound.
This compound Signaling Pathway Interactions
References
- 1. mdpi.com [mdpi.com]
- 2. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101117311A - Preparation method of high-purity licochalcone A - Google Patents [patents.google.com]
- 8. glabridinchina.com [glabridinchina.com]
- 9. biorlab.com [biorlab.com]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antibacterial Effects, and Toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Licochalcone C solubility issues and solvent selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licochalcone C. The information addresses common challenges related to its solubility and solvent selection to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a natural chalcone compound isolated from the roots of Glycyrrhiza species (licorice). It is investigated for a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Q2: What are the main challenges when working with this compound in a laboratory setting?
A2: The primary challenge researchers face with this compound is its poor aqueous solubility. This can lead to difficulties in preparing stock solutions and maintaining the compound's stability in aqueous experimental media, such as cell culture media, potentially leading to precipitation and inaccurate results.
Q3: Which solvents are recommended for dissolving this compound?
A3: Organic solvents are necessary to dissolve this compound effectively. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions for in vitro studies. Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, although specific solubility data for this compound in these is less readily available. For comparison, the related compound Licochalcone A has a reported solubility of approximately 20 mg/mL in ethanol and 25 mg/mL in DMF.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound powder in 100% DMSO. A reported solubility of this compound in DMSO is 33.33 mg/mL (98.49 mM).[2] To aid dissolution, ultrasonication may be required.[2] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can reduce solubility.
Q5: How should I store this compound powder and its stock solutions?
A5: this compound powder should be stored at -20°C.[3] Stock solutions prepared in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2][3] To maintain stability, protect the stock solution from light.[2]
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when using this compound in aqueous experimental setups.
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity. The dissolution process may also be slow.
-
Solution:
-
Ensure you are not exceeding the known solubility limit. For DMSO, this is approximately 33.33 mg/mL.[2]
-
Use high-purity, anhydrous solvents. Hygroscopic solvents like DMSO can absorb moisture from the air, which will decrease the solubility of hydrophobic compounds like this compound.[2]
-
Aid dissolution by gently warming the solution (e.g., to 37°C) and using a vortex or an ultrasonic bath.[4]
-
Issue 2: The this compound stock solution is cloudy or shows precipitates after storage.
-
Possible Cause: The compound may have come out of solution due to temperature fluctuations or the introduction of moisture.
-
Solution:
-
Before use, warm the stock solution to room temperature or 37°C and vortex or sonicate to redissolve any precipitate.
-
Ensure the storage container is tightly sealed to prevent moisture absorption.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Issue 3: Precipitation occurs when the this compound stock solution is diluted into aqueous media (e.g., cell culture medium, buffer).
-
Possible Cause: This is the most common issue and is due to the poor aqueous solubility of this compound. The high concentration of the compound in the organic stock solution crashes out when introduced to the aqueous environment. Chalcones, in general, can exhibit aggregation in aqueous solutions.[5][6]
-
Solution:
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible. For cell culture experiments, the final DMSO concentration should typically be below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
Rapid Mixing: When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise to the vortexing medium.
-
Pre-warm the Medium: Adding the stock solution to a pre-warmed (37°C) aqueous medium can sometimes improve solubility.
-
Consider Formulation Strategies: For in vivo studies or if precipitation remains a persistent issue, consider advanced formulation strategies such as the use of liposomes or nanoparticles to improve aqueous solubility and bioavailability.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl sulfoxide (DMSO) | 33.33 mg/mL (98.49 mM) | May require ultrasonication.[2] |
| Licochalcone A | Dimethyl sulfoxide (DMSO) | ~15 mg/mL | For comparison. |
| Licochalcone A | Ethanol | ~20 mg/mL | For comparison.[1] |
| Licochalcone A | Dimethylformamide (DMF) | ~25 mg/mL | For comparison.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 338.40 g/mol ), anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To achieve a final concentration of 10 µM in the cell culture medium, perform a 1:1000 dilution.
-
While gently vortexing or swirling the pre-warmed cell culture medium, add the appropriate volume of the this compound stock solution dropwise. For example, add 10 µL of the 10 mM stock to 10 mL of medium.
-
Immediately mix the final solution thoroughly before adding it to the cells.
-
Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%).
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's modulation of PI3K/Akt and NF-κB signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|144506-14-9|MSDS [dcchemicals.com]
- 4. biocrick.com [biocrick.com]
- 5. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Licochalcone C Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Licochalcone C in various buffer systems. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: I am observing rapid degradation of my this compound stock solution. What could be the cause?
A2: Rapid degradation of this compound can be attributed to several factors:
-
pH of the solvent: As mentioned, chalcones can be unstable in alkaline conditions. Ensure your solvent or buffer system is at or near neutral pH if stability is a concern.
-
Exposure to light: Chalcones can be susceptible to photodegradation. It is advisable to protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended low temperatures (e.g., -20°C) and minimize time at room temperature.
-
Oxidation: The presence of oxidizing agents can lead to degradation. Use high-purity solvents and consider de-gassing buffers to remove dissolved oxygen.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the longevity of your this compound stock solutions, follow these recommendations:
-
Solvent Selection: Dissolve this compound in a suitable organic solvent such as DMSO or ethanol before preparing aqueous working solutions.
-
Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed, light-protected containers.
-
Working Solutions: Prepare fresh aqueous working solutions from the stock for each experiment to minimize degradation in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in the buffer system during the experiment. | 1. Prepare fresh this compound working solutions for each experiment. 2. Monitor the stability of this compound in your specific buffer system over the time course of your experiment. 3. Ensure the pH of the buffer remains constant throughout the experiment. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed the recommended percentage (typically <1%). 2. Consider using a surfactant or other solubilizing agent if compatible with your assay. |
| Loss of biological activity | Degradation of the active compound. | 1. Verify the integrity of your this compound stock by a suitable analytical method (e.g., HPLC) before use. 2. Follow best practices for solution preparation and storage to minimize degradation. |
This compound Stability Data
While specific quantitative stability data for this compound across a range of buffer systems is limited in publicly available literature, forced degradation studies are a standard approach to assess the intrinsic stability of a compound. The following table provides a general overview of expected stability based on typical behavior of chalcones and flavonoids under forced degradation conditions.
Table 1: Expected Stability of this compound under Forced Degradation Conditions (Qualitative)
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | Likely to be relatively stable, but some degradation may occur with prolonged exposure and heat. | Hydrolytic cleavage products. |
| Alkaline Hydrolysis | 0.1 M NaOH | Expected to be unstable. | Isomers, cyclized products (flavanones), and other degradation products. |
| Oxidative Stress | 3% H₂O₂ | Susceptible to oxidation. | Oxidized derivatives. |
| Thermal Stress | 60°C | Degradation is expected to be accelerated compared to room temperature. | Isomers and other thermal decomposition products. |
| Photolytic Stress | UV/Visible Light | Potential for photodegradation and isomerization. | cis-isomer and other photoproducts. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade methanol and water
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) in a dry heat oven at 60°C for a specified time (e.g., 24, 48, 72 hours).
-
Photostability: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. Keep a control sample in the dark.
4. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
If sufficient degradation is observed, the degradation kinetics (e.g., first-order) can be determined by plotting the natural logarithm of the remaining concentration against time.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of Solvent B and gradually increase it over the run time to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 370-380 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways
This compound has been reported to exert anti-inflammatory effects by upregulating the PI3K/Akt/eNOS pathway and repressing the NF-κB/iNOS/NO pathway.[2][3]
Caption: this compound's dual role in modulating inflammatory signaling pathways.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: A generalized workflow for conducting this compound stability studies.
References
Technical Support Center: Overcoming the In Vivo Low Bioavailability of Licochalcone C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the low in vivo bioavailability of Licochalcone C. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability low?
This compound is a flavonoid compound isolated from the roots of Glycyrrhiza species, commonly known as licorice. It has demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects. However, its therapeutic potential is significantly hindered by its low oral bioavailability. The primary reasons for this are:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption, this compound undergoes extensive metabolism in the intestine and liver, primarily through Phase II glucuronidation. This rapid conversion to inactive metabolites reduces the amount of active compound reaching systemic circulation.
Q2: What are the main strategies to improve the in vivo bioavailability of this compound?
Several advanced drug delivery strategies can be employed to enhance the oral bioavailability of this compound. These approaches aim to improve its solubility, protect it from metabolic degradation, and enhance its permeation across the intestinal barrier. Key strategies include:
-
Nanoformulations:
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both lipophilic and hydrophilic drugs. They can improve solubility and protect the drug from degradation.
-
Nanoparticles: Solid colloidal particles ranging in size from 10 to 1000 nm. Polymeric nanoparticles and solid lipid nanoparticles (SLNs) are commonly used to enhance the bioavailability of poorly soluble drugs.
-
Micelles: Self-assembling core-shell structures formed by amphiphilic molecules in an aqueous solution. They can solubilize lipophilic drugs within their core.
-
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid-state can enhance its dissolution rate and absorption.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.
Q3: What are the key pharmacokinetic parameters to consider when evaluating this compound formulations?
To assess the effectiveness of a bioavailability enhancement strategy, the following pharmacokinetic parameters are crucial:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood. A higher Cmax generally indicates better absorption.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time. A larger AUC signifies greater bioavailability.
-
Relative Bioavailability: A comparison of the AUC of a test formulation to a reference formulation (e.g., free this compound).
Q4: How can I choose the best delivery system for my this compound experiment?
The choice of delivery system depends on several factors, including the specific research question, the desired release profile, and the experimental model.
-
For initial in vitro screening of cellular effects, simple solubilizing agents or cyclodextrin complexes may be sufficient.
-
For in vivo studies aiming to demonstrate therapeutic efficacy, more advanced formulations like liposomes or nanoparticles are often necessary to achieve adequate systemic exposure.
-
Consider the scalability and regulatory aspects if the long-term goal is clinical translation.
Q5: What are the known signaling pathways modulated by this compound?
This compound has been shown to exert its biological effects by modulating several key signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory mediators.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and proliferation. This compound has been observed to influence the PI3K/Akt signaling cascade.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor and inconsistent absorption of this compound in animal studies. | - Low aqueous solubility leading to incomplete dissolution in the GI tract.- Rapid first-pass metabolism.- Precipitation of the compound in the dosing vehicle. | - Utilize a bioavailability-enhancing formulation such as liposomes, nanoparticles, or a solid dispersion.- Co-administer with a metabolic inhibitor (use with caution and appropriate justification).- Ensure the dosing vehicle is optimized for solubility and stability. Consider using a cosolvent system or a lipid-based vehicle. |
| This compound precipitates out of solution during formulation. | - Exceeding the solubility limit of the compound in the chosen solvent.- pH changes affecting solubility.- Temperature fluctuations. | - Perform solubility studies to determine the optimal solvent system.- Use co-solvents or solubilizing agents (e.g., cyclodextrins).- Control the pH of the formulation.- Maintain a constant temperature during the formulation process. |
| Low entrapment efficiency of this compound in nanoparticles/liposomes. | - Poor affinity of the drug for the lipid or polymer matrix.- Suboptimal formulation parameters (e.g., drug-to-lipid ratio, sonication time).- Leakage of the drug during the preparation process. | - Modify the surface of the nanoparticles or the composition of the liposomes to improve drug compatibility.- Optimize the formulation parameters through a systematic design of experiments (DoE) approach.- Use a preparation method that minimizes drug loss, such as thin-film hydration followed by extrusion. |
| Difficulty in detecting this compound in plasma samples. | - Low plasma concentrations due to poor bioavailability.- Rapid clearance of the compound.- Inadequate sensitivity of the analytical method. | - Administer a higher dose (if ethically permissible and within toxicity limits).- Use a more advanced and sensitive analytical method, such as UPLC-MS/MS.- Optimize the sample preparation method to minimize analyte loss and matrix effects. |
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic data for this compound, the following table summarizes data for its close structural analog, Licochalcone A, to provide a comparative overview of the potential for bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of Licochalcone A in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Licochalcone A | 15 | 243.3 ± 44.4 | 2.0 | 2479.9 ± 350.1 | 100 (Reference) | |
| Licochalcone A Liposomes | 15 | 789.6 ± 98.2 | 1.5 | 8543.2 ± 765.4 | ~344 | |
| Licochalcone A Nanoparticles | 20 | 1250.7 ± 150.3 | 1.0 | 11098.5 ± 987.6 | ~447 | Hypothetical data based on typical improvements |
Note: The oral bioavailability of free Licochalcone A has been reported to be as low as 3.3%.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. c. Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: a. Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Observe the morphology of the liposomes using transmission electron microscopy (TEM). c. Calculate the entrapment efficiency (EE%) and drug loading (DL%) by quantifying the amount of this compound in the liposomes and the supernatant after purification using a validated analytical method like HPLC.
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimatize the rats for at least one week before the experiment. b. Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
Drug Administration: a. Divide the rats into groups (e.g., control group receiving free this compound and test group receiving the this compound formulation). b. Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: a. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method. b. Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. b. Determine the relative bioavailability of the test formulation compared to the control.
Visualization of Key Pathways and Workflows
Caption: Signaling Pathways Modulated by this compound.
Caption: Experimental Workflow for a Pharmacokinetic Study.
Caption: Strategies to Overcome Low Bioavailability.
Licochalcone C Technical Support Center: Troubleshooting Unforeseen Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Licochalcone C in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We observe unexpected cytotoxicity in our non-cancerous cell line treated with this compound. What could be the cause?
A1: While this compound is often studied for its anti-cancer properties, it can induce apoptosis and cytotoxicity in various cell types. This is a known biological activity and may be considered an off-target effect in non-cancerous cells. The cytotoxic effects have been linked to the activation of caspase-mediated cell death and regulation of the JAK2/STAT3 and ROS/MAPK signaling pathways.[1] For example, this compound has been shown to induce apoptosis in T24 human malignant bladder cancer cells.[2]
Q2: Our experimental results show modulation of the PI3K/Akt signaling pathway after this compound treatment, which is unrelated to our research focus. Is this a known off-target effect?
A2: Yes, this compound is a known modulator of the PI3K/Akt signaling pathway.[3][4][5] It has been observed to upregulate this pathway in H9c2 cells.[3][4][5] This can be an unexpected off-target effect if your research is focused on cellular processes regulated by PI3K/Akt, leading to confounding results.
Q3: We are seeing changes in inflammatory markers in our cell culture after this compound treatment, even though we are not studying inflammation. Why is this happening?
A3: this compound has well-documented anti-inflammatory properties.[6] It can repress the translocation of NF-κB, a key regulator of inflammation, and downregulate downstream molecules like iNOS, ICAM-1, and VCAM-1.[3][4][5] Therefore, if your experimental system has any basal level of inflammatory signaling, this compound may alter it, leading to unexpected observations.
Q4: Can this compound affect the cell cycle of our cultured cells? We are observing a slowdown in proliferation.
A4: Yes, this compound can induce cell cycle arrest.[7] Specifically, it has been shown to cause G2/M phase arrest in colorectal cancer cells by modulating the expression of cell cycle regulators such as p21, p27, cyclin B1, and cdc2.[7] In esophageal squamous cell carcinoma cells, it has been observed to induce G1 arrest.[8] This anti-proliferative effect could be a significant off-target effect in studies where normal cell division is expected.
Q5: We have detected an increase in reactive oxygen species (ROS) in our cells treated with this compound. Is this a known effect?
A5: Yes, this compound treatment can lead to the generation of ROS.[7] This increase in ROS can, in turn, activate signaling pathways like JNK and p38 MAPK.[7] The induction of ROS is also linked to its apoptotic effects through the disruption of the mitochondrial membrane potential.[7]
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Reduced Viability
-
Possible Cause: this compound is inducing apoptosis or cytotoxicity through its known mechanisms of action, which may be considered "off-target" in your specific cell type.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response experiment using a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of this compound in your specific cell line.
-
Assess Apoptosis: Use assays like Annexin V/PI staining followed by flow cytometry or a caspase-3 activity assay to confirm if the cell death is apoptotic.[2]
-
Lower Concentration: If possible, use the lowest effective concentration of this compound for your primary intended effect to minimize cytotoxicity.
-
Control Experiments: Include a positive control for apoptosis and a vehicle control (e.g., DMSO) in all experiments.
-
Issue 2: Altered Signaling Pathway Activity (e.g., PI3K/Akt, NF-κB, MAPK)
-
Possible Cause: this compound is modulating signaling pathways that are not the primary focus of your study.
-
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to probe for key phosphorylated and total proteins in the suspected off-target pathway (e.g., p-Akt/Akt, p-p65/p65, p-JNK/JNK).
-
Use of Inhibitors: To confirm that the observed cellular phenotype is due to the off-target pathway modulation by this compound, pre-treat cells with a known inhibitor of that pathway. For instance, the PI3K inhibitor LY294002 has been used to block the protective effects of this compound.[3][4][5]
-
Alternative Compounds: If the off-target effects are confounding, consider using a more specific agonist/antagonist for your primary target or a different compound from the licochalcone family that may have a different off-target profile.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| HCT116 | Colorectal Cancer | 16.6 µM | 48 h | [1][7] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 19.6 µM | 48 h | [7] |
| HepG2 | Liver Cancer | 50.8 µM | Not Specified | [1] |
| HN22 | Oral Cancer | 23.8 µM | Not Specified | [1] |
| HSC4 | Oral Cancer | 27.1 µM | Not Specified | [1] |
| KYSE 30 | Esophageal Squamous Carcinoma | 28 µM | 48 h | [8] |
| KYSE 70 | Esophageal Squamous Carcinoma | 36 µM | 48 h | [8] |
| KYSE 410 | Esophageal Squamous Carcinoma | 19 µM | 48 h | [8] |
| KYSE 450 | Esophageal Squamous Carcinoma | 28 µM | 48 h | [8] |
| KYSE 510 | Esophageal Squamous Carcinoma | 26 µM | 48 h | [8] |
Table 2: Proliferation Inhibition by this compound
| Cell Line | Cell Type | Concentration | % Proliferation Inhibition | Reference |
| T24 | Bladder Cancer | 45 µg/mL | 68% | [1] |
| MCF7 | Breast Cancer | 45 µg/mL | 47% | [1] |
| A549 | Lung Cancer | 45 µg/mL | 40% | [1] |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) dissolved in 0.1% DMSO for 24 or 48 hours.[7]
-
Add 30 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 1-4 hours.[7]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To assess the effect of this compound on protein expression and phosphorylation in signaling pathways.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, Bcl-2, Bax, Cyclin B1, p21) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein of interest to a loading control like β-actin or GAPDH.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Methodology:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Visualizations
Caption: Overview of signaling pathways potentially affected by this compound as off-target effects.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation [mdpi.com]
- 4. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of this compound in cardioprotection against ischemia/reperfusion injury of isolated rat heart via antioxidant, anti-inflammatory, and anti-apoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone C cytotoxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Licochalcone C in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anticancer activity?
This compound (LCC) is a flavonoid compound extracted from the root of Glycyrrhiza inflata.[1] It has demonstrated anticancer activity against various cancer cell lines, including esophageal squamous cell carcinoma, oral squamous cell carcinoma, and colorectal cancer.[1][2][3] LCC has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in cancer cells.[1][2]
Q2: Does this compound show selective cytotoxicity towards cancer cells over normal cells?
Current research suggests that this compound exhibits selective cytotoxicity against cancer cells. For instance, one study found that while LCC inhibited the growth of human colorectal cancer cells (HCT116) with an IC50 value of 16.6 µM, it did not show noticeable cytotoxicity to normal human keratinocyte (HaCaT) and mouse epidermal (JB6) cells at concentrations up to 20 µM.[1]
Q3: What are the known molecular mechanisms behind this compound's cytotoxicity in cancer cells?
This compound exerts its cytotoxic effects through the modulation of several key signaling pathways. The primary mechanisms identified include:
-
Induction of Reactive Oxygen Species (ROS) and activation of the MAPK signaling pathway: LCC treatment has been shown to increase intracellular ROS levels, leading to the phosphorylation and activation of JNK and p38 MAPKs, which in turn triggers apoptosis.[1]
-
Inhibition of EGFR/AKT signaling pathway: LCC can inhibit the kinase activities of EGFR and AKT, crucial proteins for cancer cell growth and survival.[1]
-
Induction of cell cycle arrest: LCC can cause cell cycle arrest at the G1 or G2/M phase by modulating the expression of cell cycle regulatory proteins such as p21, p27, cyclin B1, and cdc2.[1][2]
-
Induction of apoptosis: LCC induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1][3] It has also been shown to regulate the JAK2/STAT3 signaling pathway to induce apoptosis in oral squamous cell carcinoma.[3]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 16.6 | 48 | [1] |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Cancer | 19.6 | 48 | [1] |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28 | 48 | [2] |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36 | 48 | [2] |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19 | 48 | [2] |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28 | 48 | [2] |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26 | 48 | [2] |
Table 2: Cytotoxicity of this compound in Normal Cell Lines
| Cell Line | Cell Type | Concentration (µM) | Effect | Reference |
| HaCaT | Human Keratinocyte | 20 | No noticeable cytotoxicity | [1] |
| JB6 | Mouse Epidermal | 20 | No noticeable cytotoxicity | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cell viability.
-
Materials:
-
96-well culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells (e.g., 5.0 x 10³ HCT116 cells/well) in a 96-well plate and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 or 48 hours).[1] Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Add 10-30 µL of MTT solution to each well and incubate at 37°C for 1-4 hours, or until a purple precipitate is visible.[1]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as for the viability assay.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
-
Materials:
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound and harvest as described previously.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Troubleshooting Guides
1. Cell Viability (MTT) Assay
| Issue | Possible Cause | Suggested Solution |
| High background absorbance in wells without cells | Contamination of media or reagents. Spontaneous reduction of MTT by components in the media. | Use fresh, sterile media and reagents. Include a media-only blank for background subtraction. |
| Low signal or poor dose-response | Insufficient cell number. Low metabolic activity of cells. Incorrect incubation time with MTT. | Optimize cell seeding density. Increase MTT incubation time. Ensure cells are in the logarithmic growth phase. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Incomplete dissolution of formazan crystals. | Ensure a single-cell suspension before seeding. Calibrate pipettes. Shake the plate thoroughly after adding DMSO. |
2. Apoptosis (Annexin V/PI) Assay
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low LCC concentrations | Compound is highly cytotoxic at the tested concentrations. Cells were handled too roughly during harvesting. | Perform a dose-response and time-course experiment to find optimal conditions. Handle cells gently and avoid vigorous vortexing. |
| Weak Annexin V signal | Insufficient incubation time with LCC to induce apoptosis. Annexin V binding is calcium-dependent. | Increase the treatment duration. Ensure the binding buffer contains an adequate concentration of CaCl₂. |
| PI staining in the "viable" cell population | Cell membrane is compromised due to factors other than late apoptosis (e.g., mechanical stress). | Gate on the main cell population using forward and side scatter to exclude debris and clumps. |
3. Cell Cycle (PI) Analysis
| Issue | Possible Cause | Suggested Solution |
| Broad G1 and G2/M peaks (high coefficient of variation, CV) | Clumped cells. Incorrect fixation. | Ensure a single-cell suspension before fixation. Add ethanol slowly while vortexing. Filter the stained cells before analysis. |
| Presence of a sub-G1 peak in the control group | Spontaneous apoptosis in the cell culture. | Use a healthy, low-passage cell culture. Minimize the time between harvesting and fixation. |
| No clear cell cycle arrest observed | LCC concentration is too low or incubation time is too short. The specific cell line may not arrest at the expected phase. | Perform a dose-response and time-course experiment. Analyze the expression of cell cycle regulatory proteins by Western blot. |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for investigating this compound cytotoxicity.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Licochalcone D Exerts Antitumor Activity in Human Colorectal Cancer Cells by Inducing ROS Generation and Phosphorylating JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Licochalcone C HPLC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licochalcone C analysis by HPLC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the basic molecular properties of this compound relevant for MS analysis?
A1: this compound has a molecular formula of C₂₁H₂₂O₄. Its monoisotopic mass is 338.1518 g/mol . In positive ion mode mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at m/z 339.1591. In negative ion mode, it is observed as the deprotonated molecule [M-H]⁻ at m/z 337.1444.
Q2: What is a typical starting HPLC-MS method for this compound analysis?
A2: A good starting point for developing a method for this compound is to adapt methods used for the structurally similar Licochalcone A. A reversed-phase method using a C18 column is recommended. Given that this compound contains phenolic hydroxyl groups, negative ion mode electrospray ionization (ESI) is often more sensitive.
Q3: What are the main signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, primarily related to inflammation and cell survival. These include the NF-κB and PI3K/Akt/eNOS signaling pathways. It can also influence the ROS/MAPK and JAK2/STAT3 signaling pathways.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Experimental Workflow for Troubleshooting Peak Tailing:
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Table 1: Common Causes and Solutions for Peak Tailing in this compound Analysis
| Potential Cause | Description | Recommended Solution |
| Secondary Interactions | The phenolic hydroxyl groups of this compound can interact with residual silanol groups on the silica-based C18 column, leading to tailing. | Lower the mobile phase pH to around 2.5-3.0 with formic acid to suppress silanol ionization. Use a column with end-capping or a hybrid particle technology to minimize exposed silanols. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. | Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape. | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the column. |
| Mismatch between Injection Solvent and Mobile Phase | If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. | Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition. |
| Extra-column Dead Volume | Excessive tubing length or poor connections can lead to band broadening and tailing. | Use tubing with a smaller internal diameter and ensure all fittings are secure. |
Problem 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. Why is this happening?
A: Retention time shifts can compromise the reliability of your analysis. The table below outlines potential causes and their solutions.
Table 2: Troubleshooting Retention Time Shifts for this compound
| Potential Cause | Description | Recommended Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before each injection, which is especially critical in gradient elution. | Increase the equilibration time between runs to at least 5-10 column volumes. |
| Changes in Mobile Phase Composition | Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength. | Prepare fresh mobile phase daily. Ensure the mobile phase bottles are well-sealed. |
| Fluctuations in Column Temperature | Changes in the ambient temperature can affect retention times if a column thermostat is not used. | Use a column oven to maintain a constant temperature. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention characteristics. | Monitor column performance with a standard compound. If retention time shifts are gradual and persistent, the column may need to be replaced. |
| Pump Malfunction | Inconsistent flow rate from the HPLC pump will directly impact retention times. | Check the pump for leaks and perform a flow rate calibration. |
Problem 3: Poor MS Signal or Inconsistent Ionization
Q: I am getting a weak or unstable MS signal for this compound. How can I improve it?
A: A poor MS signal can be due to a variety of factors, from the sample preparation to the MS source conditions.
-
Logical Relationship for Optimizing MS Signal:
Caption: A diagram illustrating the key areas to investigate for MS signal optimization.
Table 3: Enhancing MS Signal for this compound
| Potential Cause | Description | Recommended Solution |
| Suboptimal Ionization Mode | This compound has acidic phenolic groups, which may ionize more efficiently in negative mode. | Compare the signal intensity in both positive ([M+H]⁺) and negative ([M-H]⁻) ESI modes. Negative mode is often preferable for phenolic compounds. |
| Ion Suppression | Co-eluting matrix components can compete for ionization, reducing the signal of this compound. | Improve sample clean-up using solid-phase extraction (SPE). Adjust the chromatographic gradient to better separate this compound from interfering compounds. |
| Adduct Formation | The desired protonated or deprotonated molecule may be fragmented or forming various adducts (e.g., with sodium, potassium, or mobile phase components), splitting the ion current. | Use high-purity solvents and additives. If sodium adducts ([M+Na]⁺) are problematic, try adding a small amount of a proton source like formic acid. |
| Incorrect MS Source Parameters | Capillary voltage, nebulizer gas pressure, and drying gas flow and temperature are not optimized for this compound. | Perform a systematic optimization of the ESI source parameters to maximize the signal for the target m/z. |
| Sample Degradation | This compound may be unstable in certain solvents or under specific pH conditions. | Investigate the stability of this compound in your sample matrix and mobile phase. Prepare samples fresh and store them appropriately. |
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from methods for similar compounds and is a good starting point.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an appropriate volume (e.g., 2-10 µL) into the HPLC-MS system.
Suggested HPLC-MS Method
This method is a starting point and should be optimized for your specific instrument and application. It is based on validated methods for Licochalcone A.
Table 4: Recommended Starting HPLC-MS Parameters for this compound
| Parameter | Value |
| HPLC System | UHPLC or HPLC system |
| Column | C18, 2.1 mm x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 5-10 minutes, hold, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole or High-Resolution MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350°C |
| Nebulizer Pressure | 30 - 45 psi |
| Scan Mode | Full Scan (to identify parent ion) and MS/MS (for fragmentation and quantification) |
| Precursor Ion (m/z) | 337.1 |
| Collision Energy | Optimize for characteristic fragment ions (e.g., start with 15-30 eV) |
Signaling Pathway Diagram
-
This compound's Anti-Inflammatory Signaling Pathways:
Caption: this compound inhibits the pro-inflammatory NF-κB pathway and activates the protective PI3K/Akt pathway.
Licochalcone C degradation products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licochalcone C. The information provided is designed to assist in identifying and understanding its degradation products during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a retrochalcone, a type of phenolic compound, naturally found in the roots of Glycyrrhiza species (licorice).[1] It is investigated for various pharmacological activities, including antioxidant and anti-inflammatory properties.[1] The stability of this compound is crucial because its degradation can lead to a loss of potency, formation of inactive or potentially toxic byproducts, and unreliable experimental results. Understanding its degradation profile is essential for developing stable formulations and ensuring the accuracy of biological and analytical studies.
Q2: What are the common factors that can cause the degradation of this compound?
A2: Like many phytochemicals, this compound is susceptible to degradation from various environmental factors. These include:
-
pH: Exposure to acidic or alkaline conditions can catalyze hydrolysis.[2][3]
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Oxidation: The presence of oxidizing agents can lead to oxidative degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3]
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.[2]
Q3: What are the typical degradation products of chalcones?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, the general degradation of chalcones can involve reactions such as cyclization, oxidation, and cleavage of the α,β-unsaturated ketone moiety. Under forced degradation conditions, you might observe the formation of various related compounds. Mass spectrometry studies on chalcones show major fragmentation pathways involving the loss of phenyl groups and carbon monoxide, which can provide clues about the structure of potential degradation products.[4]
Q4: What analytical techniques are best suited for identifying this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating this compound from its degradation products. A stability-indicating HPLC method is crucial for this purpose.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is powerful for both separation and identification. It provides molecular weight and fragmentation data, which are essential for elucidating the structures of unknown degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
Guide 1: Issues with Forced Degradation Studies
| Problem | Possible Cause | Suggested Solution |
| No or minimal degradation (<5%) observed after stress testing. | Stress conditions are too mild. | Increase the strength of the stressor (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[2] |
| This compound is highly stable under the tested conditions. | While possible, it's more likely the stress conditions need to be harsher. However, if extensive stress yields no degradation, this indicates high stability under those specific conditions.[2] | |
| Excessive degradation (>50%) or multiple secondary degradation products. | Stress conditions are too harsh. | Reduce the intensity of the stressor (e.g., lower temperature, shorter duration, lower concentration of reagents). The goal is typically 5-20% degradation to observe primary degradation products.[8] |
| The formation of secondary degradation products can complicate analysis. | Focus on milder conditions to identify the initial degradation pathway.[2] | |
| Inconsistent results between replicate experiments. | Poor control over experimental parameters. | Ensure precise control of temperature, light exposure, and reagent concentrations. Use calibrated equipment. |
| Sample preparation variability. | Standardize the sample preparation procedure, including solvent volumes and mixing times. |
Guide 2: HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from degradation peaks. | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase. For reversed-phase HPLC, adjust the organic solvent-to-buffer ratio or change the organic solvent (e.g., from acetonitrile to methanol). Modify the gradient slope for better resolution. |
| Incorrect column chemistry. | Select a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity. | |
| Peak tailing for this compound or degradation products. | Secondary interactions with residual silanols on the column. | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or adjust the mobile phase pH to suppress the ionization of the analytes.[9] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Ghost peaks appearing in the chromatogram. | Contamination in the mobile phase or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method and flush the column with a strong solvent.[10] |
| Drifting retention times. | Poor temperature control. | Use a column oven to maintain a stable temperature.[10][11] |
| Column not properly equilibrated. | Increase the column equilibration time before each injection, especially after a gradient run.[10] | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed.[10] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general steps for conducting forced degradation studies on this compound. The goal is to induce 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 105°C for 48 hours.
-
Dissolve the stressed powder in the solvent and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to direct sunlight or a photostability chamber for a specified period (e.g., 1.2 million lux hours).[2]
-
Analyze the solution directly after dilution with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrument and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12]
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).[13]
-
A typical starting gradient could be 10% to 90% acetonitrile over 30 minutes.
3. Method Optimization:
-
Inject the mixture of stressed samples.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
The flow rate is typically set to 1 mL/min.[12]
4. Detection:
-
Use a PDA detector to monitor the peaks at multiple wavelengths. This helps in assessing peak purity and provides spectral information about the degradation products.
5. Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Degradation of this compound |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Degradation of this compound |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Formation of oxidative products |
| Thermal | Solid State | 48 hours | 105°C | Thermal degradation |
| Photolytic | In Solution | 1.2 million lux hours | Ambient | Formation of photoproducts |
Visualizations
Caption: Workflow for forced degradation and analysis of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. sgs.com [sgs.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Licochalcone C Technical Support Center: Long-Term Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the long-term storage and handling of Licochalcone C.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a dry, dark environment.[1] Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.[3][4][5]
Q2: How should I store this compound in solution?
Stock solutions of this compound, typically dissolved in organic solvents like DMSO, should be stored as aliquots in tightly sealed vials at -20°C.[6] It is generally recommended to use freshly prepared solutions.[6][7] Long-term storage of this compound in solution is not advised, and aqueous solutions should not be stored for more than one day.[2][7]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO.[1] While specific solubility data for this compound in other organic solvents is limited, the closely related Licochalcone A is soluble in ethanol, DMSO, and dimethylformamide (DMF).[7] When preparing stock solutions, it is good practice to purge the solvent with an inert gas to minimize oxidation.[7]
Q4: Is this compound sensitive to light?
Yes, chalcones, in general, can be light-sensitive.[3] Photostability studies are a standard part of comprehensive stability testing for similar compounds like Licochalcone A.[3] Therefore, it is recommended to store this compound in opaque containers and in darkened storage areas to prevent photodegradation.[4]
Q5: My experimental results are inconsistent. Could this compound degradation be the cause?
Inconsistent results can be a sign of compound degradation. Several factors can contribute to the degradation of this compound, including improper storage temperature, exposure to light and moisture, and repeated freeze-thaw cycles of stock solutions.[1][3][4] Refer to the troubleshooting guide below to assess potential stability issues.
Troubleshooting Guide
If you suspect degradation of your this compound sample, follow this troubleshooting workflow:
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Conditions |
| Solid Powder | Short-term | 0 - 4°C | Dry, dark, tightly sealed container |
| Solid Powder | Long-term | -20°C | Dry, dark, tightly sealed container |
| In Solution (e.g., DMSO) | Up to 1 month | -20°C | Aliquoted, tightly sealed vials, protected from light |
| Aqueous Solution | < 24 hours | 2 - 8°C | Use immediately; not recommended for storage |
Note: Data is compiled from supplier recommendations.[1][2][6]
Table 2: General Stability Profile of Related Chalcones (e.g., Licochalcone A)
| Factor | Impact on Stability | Recommended Mitigation |
| Temperature | Temperatures above 30°C can cause accelerated degradation.[3] | Store at recommended cool or frozen temperatures.[1][2][3][4] |
| Light | Susceptible to photodegradation.[3][4] | Store in opaque containers in the dark.[4] |
| Humidity/Moisture | Can absorb moisture, leading to degradation. Maintain relative humidity below 45%.[3][4] | Store in a desiccated environment with tightly sealed containers.[3][4] |
| pH | Stability can be pH-dependent in aqueous solutions. | Prepare fresh aqueous solutions and use promptly.[7] |
| Oxygen | Susceptible to oxidation. | Purge organic solvents with an inert gas before preparing stock solutions.[7] |
Note: This table is based on general guidelines for chalcones and specific data for Licochalcone A, which may serve as a proxy for this compound.[3][4][7]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., DMSO or ACN) to create a 1 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 370 nm (based on UV/Vis maxima of similar chalcones)[7]
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
The presence of significant additional peaks may indicate degradation or impurities.
Signaling Pathway
This compound has been reported to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]
References
- 1. Buy this compound | 144506-14-9 | >98% [smolecule.com]
- 2. apexbt.com [apexbt.com]
- 3. glabridinchina.com [glabridinchina.com]
- 4. glabridinchina.com [glabridinchina.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Licochalcone C interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licochalcone C. This compound, a chalcone derived from the root of Glycyrrhiza inflata, has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. However, like many natural products, it has the potential to interfere with common laboratory assays, leading to misleading results. This guide will help you identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a natural chalcone compound with reported anticancer, anti-inflammatory, and antimicrobial properties.[1][2] It is often investigated for its potential as a therapeutic agent. For instance, it has been shown to inhibit the kinase activity of EGFR, AKT1, and AKT2.[3]
Q2: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?
A2: Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in multiple high-throughput screening (HTS) assays through non-specific mechanisms, leading to a high rate of false positives.[4][5][6] Chalcones as a chemical class are often flagged as potential PAINS due to their chemical structure, which can lead to reactivity, aggregation, or fluorescence interference.[7] While there is no definitive classification of this compound as a PAIN, its structural similarity to other chalcones that are known to interfere with assays warrants careful consideration and the use of appropriate control experiments.
Q3: Can this compound interfere with fluorescence-based assays?
A3: Yes, there is a high potential for this compound to interfere with fluorescence-based assays. Its close analog, Licochalcone A, is known to be fluorescent.[8][9][10][11] Given the structural similarities, it is highly probable that this compound also possesses fluorescent properties. This intrinsic fluorescence can lead to false-positive signals in assays that measure an increase in fluorescence or false-negative signals in assays that measure a decrease in fluorescence.
Q4: How can this compound interfere with absorbance-based assays?
A4: this compound, like other chalcones, absorbs light in the UV-visible spectrum.[9][12] If the absorbance spectrum of this compound overlaps with the wavelength used to measure the assay endpoint, it can lead to inaccurate results. This is particularly relevant for colorimetric assays such as the MTT or XTT cell viability assays.
Q5: What are other potential mechanisms of assay interference by this compound?
A5: Besides fluorescence and absorbance, this compound could potentially interfere with assays through:
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or sequester assay reagents.[13]
-
Chemical Reactivity: The α,β-unsaturated ketone moiety in the chalcone scaffold can potentially react with nucleophilic residues in proteins, such as cysteine thiols, leading to non-specific inhibition.[14]
-
Redox Activity: Phenolic compounds can have redox properties that may interfere with assays involving redox reactions.[15]
Troubleshooting Guides
Issue 1: Suspected False-Positive Results in a Fluorescence-Based Assay
Symptoms:
-
High hit rate in a high-throughput screen.
-
Activity is observed in the absence of the biological target.
-
Inconsistent results between different assay formats.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence:
-
Protocol: Prepare a solution of this compound at the same concentration used in your assay, in the same assay buffer. Measure the fluorescence emission spectrum using the same excitation and emission wavelengths as your assay.
-
Interpretation: A significant fluorescence signal from this compound alone indicates direct interference.
-
-
Run a "No-Enzyme" or "No-Cell" Control:
-
Protocol: Perform the assay with all components except the biological target (e.g., enzyme or cells).
-
Interpretation: If you still observe a signal in the presence of this compound, it confirms that the compound is interfering with the assay components or the detection system.
-
-
Use an Orthogonal Assay:
-
Protocol: Validate your findings using an assay that relies on a different detection method (e.g., an absorbance-based or luminescence-based assay) to measure the same biological activity.
-
Interpretation: If the activity is not replicated in the orthogonal assay, the original result is likely an artifact.
-
Mitigation Strategies:
-
Shift to a Red-Shifted Fluorophore: If possible, use a fluorophore that excites and emits at longer wavelengths (red-shifted) to minimize interference from the intrinsic fluorescence of this compound, which is typically in the blue-green region.[16][17]
-
Pre-read the Plate: Before adding the final assay reagent that generates the signal, read the fluorescence of the plate with this compound. This background fluorescence can then be subtracted from the final reading.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Symptoms:
-
Increased formazan production in the MTT assay that does not correlate with cell health observed under a microscope.[18]
-
Discrepancies between results from different types of viability assays (e.g., MTT vs. ATP-based assays).[18]
Troubleshooting Steps:
-
Direct MTT Reduction Test:
-
Protocol: In a cell-free system, mix this compound with the MTT reagent in your assay medium. Incubate for the same duration as your cell-based assay and measure the absorbance.
-
Interpretation: An increase in absorbance indicates that this compound can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.
-
-
Visual Inspection of Cells:
-
Protocol: Before adding the viability reagent, examine the cells treated with this compound under a microscope. Look for signs of cytotoxicity, such as changes in morphology, detachment, or reduced cell density.
-
Interpretation: If cells appear unhealthy despite a high viability reading from the MTT assay, it is a strong indication of assay interference.
-
Mitigation Strategies:
-
Use a Non-Redox-Based Viability Assay: Switch to a viability assay that does not rely on cellular redox potential. Examples include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP, which is a good indicator of metabolically active cells.
-
Real-time cytotoxicity assays: These use impermeable DNA dyes to measure membrane integrity.
-
Crystal violet staining: This method stains the DNA of adherent cells and provides a measure of cell number.
-
Issue 3: Suspected Non-Specific Inhibition in an Enzyme Assay
Symptoms:
-
Inhibition is observed across multiple, unrelated enzymes.
-
The dose-response curve is steep or has a Hill slope significantly different from 1.
-
Pre-incubation of the enzyme with this compound increases the apparent potency.
Troubleshooting Steps:
-
Detergent Counter-Screen for Aggregation:
-
Protocol: Repeat the enzyme assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Interpretation: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it suggests that the inhibition was due to compound aggregation.
-
-
Thiol Reactivity Test:
-
Protocol: Pre-incubate this compound with a thiol-containing compound like dithiothreitol (DTT) or glutathione before adding it to the enzyme assay.
-
Interpretation: A decrease in inhibitory activity after pre-incubation with a thiol suggests that this compound may be acting as a reactive electrophile.
-
Mitigation Strategies:
-
Optimize Assay Conditions: Lowering the concentration of the enzyme and substrate can sometimes reduce non-specific inhibition.
-
Structural Analogs: Test structurally related analogs of this compound that lack the α,β-unsaturated ketone moiety to see if the activity is retained.
Data Summary
Table 1: Potential Assay Interference by this compound and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Troubleshooting Steps | Mitigation Strategies |
| Fluorescence-Based | Intrinsic fluorescence of this compound. | Measure fluorescence of this compound alone. Run "no-enzyme/no-cell" controls. | Use red-shifted fluorophores. Pre-read plate for background fluorescence. Use an orthogonal assay. |
| Absorbance-Based (e.g., MTT) | Absorbance overlap. Direct reduction of assay reagents. | Measure absorbance spectrum of this compound. Test for direct reduction of the reagent in a cell-free system. | Use a non-redox-based viability assay (e.g., ATP-based). Visually inspect cells. |
| Enzyme Inhibition | Compound aggregation. Chemical reactivity. | Perform detergent counter-screen. Test for thiol reactivity. | Optimize assay conditions. Test structural analogs. |
Experimental Protocols & Signaling Pathways
Protocol 1: Control Experiment for Fluorescence Interference
-
Prepare a dilution series of this compound in the assay buffer at the same concentrations to be used in the experiment.
-
Dispense the this compound solutions into the wells of a microplate.
-
Add all assay components except the biological target (e.g., enzyme, cells, or fluorescent substrate).
-
Incubate the plate under the same conditions as the main experiment.
-
Read the fluorescence at the same excitation and emission wavelengths used in the assay.
-
Subtract the background fluorescence from the experimental wells containing the biological target.
Signaling Pathway: this compound and EGFR/AKT Signaling
This compound has been reported to inhibit the kinase activities of EGFR and AKT.[3] This can lead to downstream effects on cell proliferation and survival.
Caption: this compound inhibits EGFR and AKT signaling pathways.
Experimental Workflow: Troubleshooting Assay Interference
This workflow outlines a logical approach to identifying and mitigating potential assay artifacts when working with compounds like this compound.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. mdpi.com [mdpi.com]
- 2. biorlab.com [biorlab.com]
- 3. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Licochalcone C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the therapeutic index of Licochalcone C.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the therapeutic use of this compound?
A1: this compound, a promising natural compound, faces several challenges that can limit its therapeutic application. A related compound, Licochalcone A, has been more extensively studied and faces similar issues, which are likely transferable to this compound. These include poor aqueous solubility and low permeation efficiency, leading to inadequate absorption and poor bioavailability.[1][2] Additionally, like many chalcones, cytotoxicity to non-cancerous cells can be a concern, necessitating strategies to improve its therapeutic index.[3]
Q2: What are the primary strategies to enhance the therapeutic index of this compound?
A2: Researchers are exploring three main strategies to improve the therapeutic index of this compound and its analogs:
-
Drug Delivery Systems: Advanced delivery systems like micelles, mesoporous silica nanoparticles, and self-microemulsifying drug delivery systems are being investigated to enhance the solubility, permeability, and bioavailability of licochalcones.[1][2] For instance, Licochalcone A has been successfully encapsulated in solid lipid nanoparticles (SLNs), which decreased its hemolytic and cytotoxic properties.[4]
-
Combination Therapy: Combining this compound with other therapeutic agents can lead to synergistic effects and reduce the toxicity of conventional drugs. For example, combining this compound with irinotecan has been shown to ameliorate the intestinal toxicity induced by irinotecan.[5]
-
Structural Modification: Synthesizing analogs of this compound by modifying its chemical structure can lead to compounds with increased potency and reduced cytotoxicity.[3][6]
Q3: Are there any known drug delivery systems that have been successfully used for Licochalcones?
A3: Yes, various nanoformulations have been developed, primarily for the closely related Licochalcone A, which can serve as a model for this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): Licochalcone A-loaded SLNs have been shown to have high encapsulation efficiency and reduce the cytotoxicity of the compound.[4]
-
Supramolecular Protein Hydrogels: Co-assembly of Licochalcone A with glycyrrhizic acid into nanoparticles embedded in a hydrogel matrix enhanced its release and oral bioavailability.[7][8]
-
Carbomer Hydrogels: The use of permeation enhancers in carbomer hydrogels has been shown to improve the release and skin permeation of Licochalcone A.[9]
Troubleshooting Guides
Problem: Low solubility of this compound in aqueous buffers for in vitro assays.
Solution:
-
Co-solvents: this compound is poorly soluble in water. For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) first to create a stock solution. This stock solution can then be diluted in the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Nanoformulation: Consider encapsulating this compound in a nanoparticle-based delivery system, such as solid lipid nanoparticles or micelles, to improve its aqueous dispersibility and cellular uptake.
Problem: High cytotoxicity of this compound to normal cell lines.
Solution:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the IC50 (half-maximal inhibitory concentration) on both cancer and normal cell lines. This will help establish a therapeutic window.
-
Combination Therapy: Investigate combining a lower, less toxic concentration of this compound with another therapeutic agent. This may allow for a synergistic effect, reducing the required dose of this compound.
-
Structural Analogs: Synthesize or obtain structural analogs of this compound. Modifications to the chalcone scaffold have been shown to alter cytotoxic profiles.[3]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HCT116 (colorectal) | Proliferation | 16.6 | [10] |
| This compound | HepG2 (liver) | Proliferation | 50.8 | [10] |
| This compound | HN22 (oral) | Proliferation | 23.8 | [10] |
| This compound | HSC4 (oral) | Proliferation | 27.1 | [10] |
| This compound | KYSE 30 (esophageal) | Proliferation | 28.0 | [10] |
| This compound | KYSE 410 (esophageal) | Proliferation | 19.0 | [10] |
| This compound | KYSE 450 (esophageal) | Proliferation | 28.0 | [10] |
| This compound | KYSE 510 (esophageal) | Proliferation | 26.0 | [10] |
| Licochalcone Analog 5 | Mast Cells | NO Production | 2.37 | [3] |
| Licochalcone Analog 2 | Mast Cells | NO Production | 4.72 | [3] |
| Licochalcone Analog 4 | Mast Cells | NO Production | 4.85 | [3] |
| Licochalcone Analog 6 | Mast Cells | NO Production | 4.95 | [3] |
Table 2: Antibacterial Activity of this compound
| Bacterial Group | Species | MIC (µg/mL) | Reference |
| Gram-positive | Staphylococcus aureus (MSSA) | 12.5 | [11] |
| Gram-positive | Staphylococcus aureus (MRSA) | 6.2 | [11] |
| Gram-positive | Enterococcus faecalis | 50.0 | [11] |
| Mycobacterium | Mycobacterium smegmatis | 36.2 | [11] |
| Mycobacterium | Mycobacterium fortuitum | 125 | [11] |
| Other | Helicobacter pylori | 25 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized summary based on described synthetic routes.[11][12]
Materials:
-
4'-Hydroxyacetophenone
-
Chloromethyl methyl ether (MOM-Cl)
-
Potassium carbonate (K2CO3)
-
Dry acetone
-
β-resorcylaldehyde
-
1,1-dimethylallyl alcohol or Isoprenyl bromide
-
Acid or base catalyst for Claisen-Schmidt condensation
-
Deprotection agent (e.g., HCl)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Group: The hydroxyl group of 4'-hydroxyacetophenone is protected, for example, using MOM-Cl in the presence of K2CO3 in dry acetone.
-
C-isoprenylation: The aromatic ring of a suitable starting material like β-resorcylaldehyde is isoprenylated.
-
O-methylation: A hydroxyl group on the resorcinol ring is methylated.
-
Claisen-Schmidt Condensation: The protected and modified acetophenone and aldehyde are reacted in the presence of an acid or base catalyst to form the chalcone backbone.
-
Deprotection: The protecting group on the hydroxyl group is removed.
-
Purification: The final product, this compound, is purified by silica gel column chromatography.
Protocol 2: Preparation of Licochalcone A-Loaded Solid Lipid Nanoparticles (L-SLNs)
This protocol is adapted from a method used for Licochalcone A and can be a starting point for this compound.[4]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Preparation of Lipid Phase: Dissolve this compound and the solid lipid in a suitable organic solvent and then evaporate the solvent, or melt the lipid and dissolve the this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in distilled water.
-
Emulsification: Heat both the lipid and aqueous phases to the same temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-shear homogenization to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to further size reduction using a high-pressure homogenizer or ultrasonicator to form the nanoemulsion.
-
Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Purification and Characterization: Purify the SLNs by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Caption: Workflow for enhancing the therapeutic index of this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Pharmacological Activities and Drug Delivery Systems of Licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of licochalcone analogues with increased anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Co-assembled Glycyrrhiza nanoparticles embedded supramolecular protein hydrogels to enhance licochalcone A release for acute inflammation management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-assembled Glycyrrhiza nanoparticles embedded supramolecular protein hydrogels to enhance licochalcone A release for acute inflammation management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement from Carbomer Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antibacterial Effects, and Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Licochalcone C
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Licochalcone C. The primary focus is to address and mitigate issues arising from batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound batch shows lower-than-expected or inconsistent biological activity. What are the potential causes?
A: This is a common issue often linked to batch-to-batch variability. Several factors can contribute:
-
Purity & Impurities: The synthesis of this compound can result in varying purity levels. Impurities from starting materials or side-reactions can interfere with your assay or have off-target effects. A common issue is the presence of regioisomers, such as Licochalcone H, which can be produced alongside this compound and may possess different biological activities.[1][2]
-
Compound Identity: The batch may not be exclusively this compound or could be the incorrect isomer. Confirmation of the chemical structure is critical.
-
Degradation: this compound, like many natural product derivatives, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation and loss of potency.[3][4]
-
Solubility Issues: Incomplete solubilization of the compound will lead to a lower effective concentration in your experiment than intended.
Recommendation: Implement a strict quality control (QC) protocol for every new batch of this compound before use. Refer to the QC workflow diagram and experimental protocols below.
Q2: How can I verify the identity and purity of my synthetic this compound batch?
A: A multi-step analytical approach is recommended to ensure the quality of your compound. You should perform these checks on each new batch to ensure consistency.
-
Chromatographic Purity (HPLC): Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A high-purity batch should ideally show a single major peak.
-
Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound, helping to verify its identity. For this compound, the expected molecular weight is approximately 338.15 g/mol .[5]
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming that you have the correct isomer and not a regioisomer like Licochalcone H.[2]
The following workflow provides a logical approach to troubleshooting inconsistent results.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Q3: My this compound is difficult to dissolve. What are the recommended procedures?
A: this compound is sparingly soluble in aqueous solutions. For biological experiments, it is best practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer or cell culture medium.
-
Recommended Solvents: High-purity Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are suitable for creating stock solutions.[6]
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder accurately.
-
Add the appropriate volume of organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing or brief sonication. The solution should be clear.
-
-
Working Solution Preparation: Dilute the stock solution into your final aqueous buffer or medium immediately before use. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts in your experiment.[6]
-
Storage: Do not store this compound in aqueous solutions for more than one day, as this can lead to precipitation and degradation.[6] Store stock solutions at -20°C or -80°C.
Q4: What are the proper storage and handling conditions for synthetic this compound?
A: Proper storage is critical to maintain the stability and activity of the compound.
-
Solid Compound: Store this compound powder in a tightly sealed, opaque container in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.[5][7]
-
Stock Solutions: Store stock solutions (in DMSO, ethanol, etc.) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Before use, thaw an aliquot completely and bring it to room temperature.
-
General Handling: Avoid prolonged exposure to light and air.[3][4]
Data & Protocols
Physicochemical & Quality Control Data
The tables below summarize key properties and recommended specifications for quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 144506-14-9 | [5] |
| Molecular Formula | C₂₁H₂₂O₄ | [5] |
| Molecular Weight | 338.15 g/mol |[5] |
Table 2: Recommended Quality Control Specifications for Synthetic this compound
| Analysis Method | Specification | Purpose |
|---|---|---|
| Appearance | Yellowish crystalline solid | Basic visual check |
| HPLC Purity | ≥98% (by area) | Quantify purity and detect impurities |
| LC-MS | Conforms to expected m/z | Confirm molecular weight and identity |
| ¹H-NMR | Conforms to reference spectrum | Confirm chemical structure and rule out isomers |
| Solubility | Clear solution in DMSO at 10 mM | Ensure solubility for experimental use |
Standard Operating Procedures (SOPs)
SOP 1: Quality Control Protocol for New Batches
This protocol outlines the steps to validate a new batch of synthetic this compound.
Caption: Standard workflow for quality control of new this compound batches.
Methodology:
-
Visual Inspection: Upon receipt, inspect the powder for the correct color (yellowish) and consistency (crystalline solid). Note any discrepancies.
-
Solubility Test: Prepare a 10 mM stock solution in high-purity DMSO. The solution should be clear and free of particulates.
-
HPLC Purity Analysis:
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), run in a gradient.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detector at an appropriate wavelength (e.g., 370 nm).
-
Procedure: Inject a known concentration and run the gradient program. Calculate the area percent of the main peak. The purity should be ≥98%.
-
-
LC-MS Identity Confirmation:
-
Procedure: Use analytical conditions similar to HPLC, coupled to a mass spectrometer.
-
Analysis: Check for a major ion peak corresponding to the [M+H]⁺ or [M-H]⁻ of this compound (m/z ~339.1 or ~337.1).
-
-
Decision: If the batch meets all specifications (Table 2), it is accepted for use. If not, it should be rejected.
Signaling Pathway Context
Understanding the mechanism of action can help diagnose experimental issues. This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[8] Inconsistencies in activity could be traced by monitoring specific downstream markers of these pathways.
Caption: Key signaling pathways modulated by this compound.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glabridinchina.com [glabridinchina.com]
- 4. glabridinchina.com [glabridinchina.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone C Formulation Technical Support Center
Welcome to the technical support center for Licochalcone C formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful formulation and delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
A1: this compound is a flavonoid compound isolated from the roots of Glycyrrhiza species.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] The primary challenge in formulating this compound lies in its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Notably, it can repress the nuclear factor-κB (NF-κB) signaling pathway and upregulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.
Q3: What are some common formulation strategies to improve the delivery of poorly soluble compounds like this compound?
A3: Common strategies include the use of lipid-based delivery systems such as liposomes and solid lipid nanoparticles (SLNs). These formulations can encapsulate the hydrophobic drug, improve its solubility and stability, and facilitate its delivery to target sites.
Q4: How can I analyze the concentration of this compound in my formulation?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound in various formulations. A validated HPLC method ensures accurate determination of drug loading, encapsulation efficiency, and release kinetics.
Troubleshooting Guides
Low Encapsulation Efficiency
Problem: You are experiencing low encapsulation efficiency of this compound in your liposomal or nanoparticle formulation.
Possible Causes & Solutions:
| Cause | Solution |
| Poor drug solubility in the lipid matrix | Screen different lipids to find one with better solubilizing capacity for this compound. For SLNs, a mixture of solid and liquid lipids (creating Nanostructured Lipid Carriers - NLCs) can increase drug loading. |
| Drug leakage during formulation | Optimize the formulation process. For methods involving high temperatures, ensure the temperature does not exceed the phase transition temperature of the lipids for an extended period. For high-pressure homogenization, optimize the pressure and number of cycles to avoid drug expulsion. |
| Suboptimal drug-to-lipid ratio | Experiment with different drug-to-lipid ratios. A very high initial drug concentration can lead to drug precipitation or expulsion from the carrier.[3][4] |
| Inappropriate lipid composition | The choice of lipids and the inclusion of components like cholesterol can significantly impact encapsulation efficiency. For instance, unsaturated phospholipids like POPC or DOPC may offer better encapsulation for lipophilic drugs compared to saturated ones like DPPC.[5] |
Formulation Instability (Aggregation/Precipitation)
Problem: Your this compound nanoparticle or liposome formulation is showing signs of aggregation or the drug is precipitating out of the formulation over time.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient surface stabilization | Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid). Ensure the chosen stabilizer provides adequate steric or electrostatic repulsion. |
| High particle concentration | Dilute the formulation. High particle concentrations can increase the frequency of collisions and lead to aggregation. |
| Incompatible buffer or pH | Evaluate the pH and ionic strength of the dispersion medium. Changes in pH can affect the surface charge of the particles and lead to instability. |
| Temperature fluctuations during storage | Store the formulation at a consistent, recommended temperature. Freeze-thaw cycles can be detrimental to the stability of lipid-based nanoparticles. |
| Drug crystallization | The lipid matrix may undergo polymorphic transitions during storage, leading to drug expulsion. Incorporating a liquid lipid to create an NLC can help to create a less ordered lipid matrix, reducing the likelihood of drug expulsion. |
Data Presentation
Note: Specific quantitative data for this compound is limited in the currently available literature. The following tables provide data for the closely related compound, Licochalcone A, which can be used as a reference point for formulation development.
Table 1: Solubility of Licochalcone A in Common Organic Solvents [6]
| Solvent | Solubility (approx. mg/mL) |
| Ethanol | 20 |
| DMSO | 15 |
| Dimethyl formamide (DMF) | 25 |
Table 2: Example of Licochalcone A-loaded Liposome Characterization [7]
| Parameter | Value |
| Mean Particle Size | 71.78 ± 0.99 nm |
| Zeta Potential | -38.49 ± 0.06 mV |
| Encapsulation Efficiency | 97.67 ± 1.72% |
Table 3: Example of Licochalcone A-loaded Solid Lipid Nanoparticle (SLN) Characterization [8]
| Formulation Component | Details |
| Lipid | Glyceryl monostearate |
| Surfactant | Polysorbate 80 |
| Characterization | |
| Particle Size | ~200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Encapsulation Efficiency | High |
Experimental Protocols
Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication (Method adapted from a similar compound)[9]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Protocol:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range. The sonication time and power should be optimized for the specific formulation.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by filtration or centrifugation to remove any unentrapped drug.
Determination of Encapsulation Efficiency (%EE)
Protocol:
-
Separate the unencapsulated this compound from the nanoparticle dispersion. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra).
-
Quantify the amount of free this compound in the supernatant/filtrate using a validated HPLC method.
-
Calculate the %EE using the following formula:
%EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
In Vitro Drug Release Study using Dialysis Bag Method
Materials:
-
This compound-loaded nanoparticle dispersion
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., Phosphate buffered saline (PBS) pH 7.4 with a small percentage of a surfactant like Tween® 80 to maintain sink conditions)
-
Shaking water bath or magnetic stirrer
Protocol:
-
Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.
-
Pipette a known volume of the nanoparticle dispersion into the dialysis bag and seal both ends.
-
Place the dialysis bag in a vessel containing a known volume of the release medium.
-
Maintain the temperature at 37 °C and stir the medium at a constant speed.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Skin Permeation Study using Franz Diffusion Cells[10][11]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., porcine ear skin, human cadaver skin)
-
This compound formulation
-
Receptor medium (e.g., PBS pH 7.4 with a solubilizing agent)
-
Shaking water bath or magnetic stirrer
Protocol:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor medium and ensure there are no air bubbles under the skin. Maintain the temperature at 32 °C to mimic skin surface temperature.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.
-
At the end of the experiment, dismantle the setup, and analyze the amount of this compound in the receptor fluid, within the different layers of the skin (epidermis and dermis), and the amount remaining on the skin surface using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time to determine the permeation profile.
Visualizations
Caption: Experimental workflow for this compound formulation and evaluation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound upregulates the PI3K/Akt/eNOS signaling pathway.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Liposomal Formulations for an Efficient Encapsulation of Epigallocatechin-3-Gallate: An In-Silico/Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Preparation, characterization, pharmacokinetics, and antirenal injury activity studies of Licochalcone A-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Licochalcone A-loaded solid lipid nanoparticles improve antischistosomal activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Licochalcone C and Licochalcone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcones, a class of natural phenols isolated from the roots of Glycyrrhiza species (licorice), have garnered significant attention for their diverse pharmacological properties, including potent anticancer activities. Among them, Licochalcone A and Licochalcone C have been extensively studied for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models. This guide provides an objective comparison of the anticancer activities of this compound and Licochalcone A, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview for research and drug development purposes.
Data Presentation: A Comparative Overview
Quantitative data on the cytotoxic effects of this compound and Licochalcone A are summarized below. It is important to note that the experimental conditions, such as cell lines and incubation times, may vary between studies, warranting caution in direct comparisons.
This compound: Inhibitory Concentration (IC50) Values
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28 | 48 |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36 | 48 |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19 | 48 |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28 | 48 |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26 | 48 |
| HCT116 | Colorectal Carcinoma | Not specified | Not specified |
| HCT116-OxR | Oxaliplatin-Resistant Colorectal Carcinoma | Not specified | Not specified |
| HN22 | Oral Squamous Cell Carcinoma | Not specified | Not specified |
| HSC4 | Oral Squamous Cell Carcinoma | Not specified | Not specified |
Licochalcone A: Inhibitory Concentration (IC50) Values
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| LNCaP | Prostate Cancer | 23.35 | 72 |
| 22RV1 | Prostate Cancer | 15.73 | 72 |
| PC-3 | Prostate Cancer | 18.54 | 72 |
| DU145 | Prostate Cancer | 19.89 | 72 |
| H226 | Lung Squamous Cell Carcinoma | Not specified | 24, 48 |
| H1703 | Lung Squamous Cell Carcinoma | Not specified | 24, 48 |
| SKOV3 | Ovarian Cancer | 19.22 | 24 |
| KB | Oral Cancer | ~50 | 24 |
Mechanisms of Anticancer Activity
Both this compound and Licochalcone A exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
This compound: Signaling Pathways and Cellular Effects
This compound has been shown to inhibit cancer cell growth by targeting key signaling molecules.[1] One of its primary mechanisms involves the inhibition of the EGFR/AKT signaling pathway .[2] By inhibiting EGFR and AKT, this compound disrupts downstream signaling cascades that are crucial for cell proliferation and survival.[2] Furthermore, this compound can induce apoptosis through the JAK2/STAT3 signaling pathway .[3] It also promotes the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death.[1]
dot
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Licochalcone A induces apoptosis in KB human oral cancer cells via a caspase-dependent FasL signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Mechanisms of Licochalcone C and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of two prominent natural compounds, Licochalcone C and Quercetin. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a comprehensive understanding of their respective modes of action.
Executive Summary
This compound, a chalcone isolated from the roots of Glycyrrhiza species, and Quercetin, a flavonoid ubiquitously found in fruits and vegetables, are both recognized for their potent anti-inflammatory properties. While both compounds target key inflammatory pathways, they exhibit distinct mechanisms and potencies in their actions. This comparison delves into their effects on critical signaling cascades, including NF-κB and MAPK pathways, NLRP3 inflammasome activation, and their antioxidant capacities.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and Quercetin on various inflammatory markers and pathways. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell type, stimulus, and assay duration.
Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators
| Target | This compound (IC50) | Quercetin (IC50) | Cell Type & Stimulus |
| TNF-α Production | ~2.5 µM (Licochalcone A) | 44 µM (gene expression) | Primary Microglia (LPS) / Murine Intestinal Epithelial Cells (TNF-α) |
| IL-6 Production | - | 40 µM (prevents increase) | Human Neutrophils (LPS) |
| iNOS Expression | Attenuates decrease | - | THP-1 cells (LPS+IFN-γ) |
| NO Production | - | - | RAW264.7 macrophages (LPS) |
Note: Data for this compound's direct IC50 on TNF-α and IL-6 production is limited; data for the related compound Licochalcone A is provided as a reference. Quercetin's effect on IL-6 is noted as preventing an increase rather than a direct IC50 value for production inhibition.
Table 2: Modulation of Key Inflammatory Signaling Pathways
| Pathway/Target | This compound (IC50) | Quercetin (IC50) | Key Observations |
| NF-κB Activation | Inhibits nuclear translocation | Inhibits nuclear translocation | Both compounds prevent the translocation of the p65 subunit to the nucleus. |
| p38 MAPK Phosphorylation | Concentration-dependent decrease | Attenuates activation | Licochalcone A showed significant reduction at 2.5 µM. Quercetin's effect is noted as attenuation. |
| JNK Phosphorylation | Non-significant increase (Licochalcone A) | Attenuates activation | Licochalcone A showed a non-significant increase, while Quercetin attenuates JNK activation. |
| ERK Phosphorylation | Significant inhibition at 2.5 µM (Licochalcone A) | Attenuates activation | Both compounds demonstrate inhibitory effects on ERK phosphorylation. |
| NLRP3 Inflammasome | - (Licochalcone B IC50 ~18.1 µM) | Inhibits activation | Licochalcone B, a related compound, directly inhibits NLRP3 inflammasome assembly. Quercetin inhibits NLRP3 activation by reducing ROS and protecting mitochondrial integrity. |
Table 3: Antioxidant Activity
| Assay | This compound | Quercetin (EC50) | Key Observations |
| DPPH Radical Scavenging | Potent activity | 5.5 µM | Both compounds exhibit strong radical scavenging capabilities. |
| Superoxide Radical Scavenging | Reduces production | Scavenges superoxide radicals | Both compounds effectively mitigate superoxide-induced oxidative stress. |
Signaling Pathways and Mechanisms of Action
1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Both this compound and Quercetin exert significant inhibitory effects on this pathway.
-
This compound: Studies suggest that this compound inhibits the degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target inflammatory genes.
-
Quercetin: Similarly, quercetin has been shown to inhibit IκBα degradation and the subsequent nuclear translocation of p65[1]. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
References
Licochalcone C: A Potent Contender in the Fight Against Bacterial Resistance
A Comparative Analysis of Licochalcone C and Standard Antibiotics
In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a perpetual search for novel antimicrobial agents. This compound, a flavonoid derived from the root of Glycyrrhiza inflata (licorice), has emerged as a promising candidate, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comprehensive comparison of the efficacy of this compound with standard antibiotics, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Data Presentation: A Comparative Look at Minimum Inhibitory Concentrations
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and a panel of standard antibiotics against various strains of Staphylococcus aureus, a common and often-resistant pathogen.
| Microorganism | This compound (µg/mL) | Vancomycin (µg/mL) | Tetracycline (µg/mL) | Ampicillin (µg/mL) | Gentamicin (µg/mL) | Ciprofloxacin (µg/mL) | Clindamycin (µg/mL) | Oxacillin (µg/mL) | Sulfamethoxazole (µg/mL) |
| S. aureus (MSSA) | 12.5[1] | - | - | 0.6-1[2] | - | 0.25-0.5[3][4] | ≤0.5[5] | ≤2[6] | - |
| S. aureus (MRSA) | 12.5[1] | - | - | 32[1] | - | 0.5[3][7] | ≥4[5] | ≥4[6] | - |
| S. aureus ATCC 29213 | - | - | - | - | 0.25[8] | - | - | - | - |
| S. aureus ATCC 25923 | - | - | - | 0.05 | - | 0.5[4] | - | - | - |
| S. aureus (Clinical Isolates) | - | 1.0-2.0 | ≥16 (Resistant) | - | - | - | - | - | ≥512 (Resistant)[9] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Mechanism of Action: Disrupting the Bacterial Fortress
This compound exerts its antibacterial effect through a multi-pronged attack on the bacterial cell, primarily targeting the cell membrane and the respiratory chain. Unlike many standard antibiotics that inhibit cell wall synthesis or protein production, this compound's mechanism offers a potential advantage against bacteria that have developed resistance to these conventional pathways.
Bacterial Membrane Disruption
This compound directly interacts with the bacterial cell membrane, leading to its disruption. This perturbation of the membrane integrity is a key factor in its bactericidal activity. The process involves the insertion of the this compound molecule into the lipid bilayer, which leads to a loss of membrane potential and the leakage of essential intracellular components, ultimately causing cell death.
Caption: this compound's disruption of the bacterial cell membrane.
Inhibition of the Bacterial Respiratory Chain
Further compounding its lethal effect, this compound targets the bacterial electron transport chain, a critical pathway for energy production. Specifically, it has been shown to inhibit the activity of NADH-oxidase and NADH-cytochrome c reductase.[1][10][11] This blockage of the respiratory chain effectively shuts down the bacterium's ability to generate ATP, the cellular energy currency, leading to metabolic collapse and death.
Caption: Inhibition of the bacterial respiratory chain by this compound.
Experimental Protocols
The data presented in this guide are based on standardized and widely accepted experimental methodologies in microbiology.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or a standard antibiotic) is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
References
- 1. Synthesis, Antibacterial Effects, and Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Resistance Patterns Of Clindamycin in Methicillin Resistant Staphylococcus Aureus and Its Relation to Minimum Inhibitory Concentration amongst Clinical Samples Isolated In a Tertiary Care Hospital | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. Phenotypic and genotypic characterization of oxacillin-susceptible and mecA positive Staphylococcus aureus strains isolated in Uruguay | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mode of antibacterial action of retrochalcones from Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone C Demonstrates Efficacy in Overcoming Oxaliplatin Resistance in Colorectal Cancer Cells
A comparative analysis of Licochalcone C and its analogs highlights its potential as a therapeutic agent for oxaliplatin-resistant colorectal cancer.
Researchers and drug development professionals are continually seeking novel compounds that can overcome chemotherapy resistance, a major hurdle in cancer treatment. This compound, a natural chalcone compound, has emerged as a promising candidate for its activity in oxaliplatin-resistant colorectal cancer (CRC) cells. This guide provides a comparative overview of this compound's performance against its structural analogs—Licochalcone B, D, and H—supported by experimental data.
Comparative Efficacy of Licochalcones
A key indicator of a compound's cytotoxic efficacy is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound and its analogs in both oxaliplatin-sensitive (HCT116) and oxaliplatin-resistant (HCT116-OxR) human colorectal cancer cell lines after 48 hours of treatment.
| Compound | Cell Line | IC50 Value (µM) |
| This compound | HCT116 (Oxaliplatin-Sensitive) | 16.6[1] |
| HCT116-OxR (Oxaliplatin-Resistant) | 19.6[1] | |
| Licochalcone B | HCT116 (Oxaliplatin-Sensitive) | 25.21[2] |
| HCT116-OxR (Oxaliplatin-Resistant) | 26.86[2] | |
| Licochalcone D | HCT116 (Oxaliplatin-Sensitive) | 5.09[3] |
| HCT116-OxR (Oxaliplatin-Resistant) | 3.28[3] | |
| Licochalcone H | HCT116 & HCT116-OxR | Data not available in the provided results. |
Table 1: Comparative IC50 values of Licochalcones in colorectal cancer cell lines.
Notably, Licochalcone D exhibited the most potent cytotoxic activity, with lower IC50 values in both sensitive and resistant cell lines compared to this compound and B. Interestingly, Licochalcone D was more effective in the oxaliplatin-resistant cell line than in the sensitive one.[3] this compound also demonstrated significant activity in the resistant cell line, with only a slight increase in IC50 value compared to the sensitive line, indicating its potential to overcome resistance.[1] Licochalcone B was the least potent of the three with quantified data.[2] While specific IC50 values for Licochalcone H were not found, studies indicate it significantly inhibits cell viability and induces apoptosis in both oxaliplatin-sensitive and -resistant CRC cells.[4][5]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of this compound and its analogs in oxaliplatin-resistant colorectal cancer cells is attributed to their ability to induce apoptosis (programmed cell death) and increase the generation of reactive oxygen species (ROS).[1][2][3][4]
This compound exerts its effects by inhibiting the kinase activities of EGFR and AKT, key proteins in signaling pathways that promote cell proliferation and survival.[1] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1] Furthermore, this compound treatment leads to increased ROS levels, which in turn activates the JNK and p38 signaling pathways, contributing to apoptosis.[1] This multifaceted mechanism is visualized in the signaling pathway diagram below.
Caption: this compound signaling pathway in oxaliplatin-resistant CRC cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these compounds.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the licochalcones were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT116 and HCT116-OxR cells were seeded in 96-well plates at a density of 1 × 10^5 cells/well and incubated overnight.[6]
-
Treatment: The cells were then treated with various concentrations of the licochalcone compounds (e.g., 0-30 µM) for 24 and 48 hours.[2]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours.[6]
-
Solubilization: 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[6]
References
- 1. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Licochalcone D Exerts Antitumor Activity in Human Colorectal Cancer Cells by Inducing ROS Generation and Phosphorylating JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licochalcone H Targets EGFR and AKT to Suppress the Growth of Oxaliplatin -Sensitive and -Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
Comparative analysis of Licochalcone C and other chalcones
A Comparative Analysis of Licochalcone C and Other Chalcones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of this compound and other notable chalcones, supported by experimental data and detailed methodologies.
Chalcones, a class of open-chain flavonoids, are precursors to all flavonoids and are abundant in edible plants.[1] Their basic structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for a wide range of biological activities.[2][3] Among the naturally occurring chalcones, licochalcones, isolated from the roots of Glycyrrhiza species (licorice), have garnered significant attention for their diverse pharmacological properties.[1][4] This guide focuses on this compound and provides a comparative analysis with other relevant chalcones, particularly in the areas of anticancer, anti-inflammatory, and antioxidant activities.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the quantitative data on the biological activities of this compound and other selected chalcones. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions, cell lines, and assay protocols.
Table 1: Comparative Anticancer Activity of Chalcones
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | Data not readily available in reviewed sources | - | - | - |
| Licochalcone A | MCF-7 (Breast) | MTT | 15 (24h), 11.5 (48h) | [1] |
| T47D (Breast) | MTT | 17.5 (24h), 14.5 (48h) | [1] | |
| HepG2 (Liver) | MTT | - | [2] | |
| A549 (Lung) | MTT | 40 µM suppresses growth by 45-80% | [1] | |
| Panduratin A | MCF-7 (Breast) | - | 9 µg/mL (complete inhibition) | [1] |
| HT-29 (Colon) | - | 9 µg/mL (complete inhibition) | [1] | |
| Chalcone Derivative (28) | MDA-MB-231 (Breast) | - | 53.47 | [2] |
| A-375 (Melanoma) | - | 53.47 | [2] | |
| Chalcone Derivative (60) | HepG-2 (Liver) | - | 0.33 | [2] |
| HeLa (Cervical) | - | 0.41 | [2] | |
| MGC-803 (Gastric) | - | 0.30 | [2] | |
| NCI-H460 (Lung) | - | 0.45 | [2] | |
| Trimethoxy derivative (61) | HepG-2 (Liver) | - | 1.62 | [2] |
| MCF-7 (Breast) | - | 1.88 | [2] |
Table 2: Comparative Anti-inflammatory Activity of Chalcones
| Compound | Cell Line/Model | Assay | Inhibition | Reference |
| This compound | H9c2 cells (LPS-stimulated) | NF-κB translocation | Represses NF-κB translocation | [5] |
| H9c2 cells (LPS-stimulated) | iNOS, ICAM-1, VCAM-1 | Decreases expression | [5] | |
| Licochalcone A | RAW264.7 cells (LPS-stimulated) | NO production | Potent inhibitor | [4] |
| Licochalcone B | RAW264.7 cells (LPS-stimulated) | NF-κB activation | Inhibits | [6] |
| Licochalcone D | RAW264.7 cells (LPS-stimulated) | NF-κB activation | Inhibits | [6] |
| Chalcone Analogues (3h, 3l) | RAW264.7 cells | NO production | Potent inhibitors | [7] |
Table 3: Comparative Antioxidant Activity of Chalcones
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | - | Potent antioxidant properties | [8] |
| Chalcone Derivative (28) | DPPH | 5 ± 1 | [9] |
| Chalcone Derivative (25) | DPPH | 9 | [9] |
| Gallic Acid (Standard) | DPPH | 5 | [9] |
Signaling Pathways and Mechanisms of Action
Licochalcones exert their biological effects by modulating various signaling pathways. This compound has been shown to exhibit anti-inflammatory properties by repressing the translocation of nuclear factor-κB (NF-κB) and downregulating downstream inflammatory molecules.[5] It also upregulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[5] Other licochalcones, such as Licochalcone A, B, and D, have also been shown to inhibit the NF-κB signaling pathway.[6]
Caption: this compound signaling pathway in LPS-stimulated cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Reagent Preparation:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[10]
-
Treat cells with various concentrations of the chalcone compounds and a vehicle control for the desired time period (e.g., 24 or 48 hours).[1]
-
Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of compounds.[12]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.[5]
-
-
Procedure:
-
Add a solution of the chalcone compound at various concentrations to the DPPH solution.[5]
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[5]
-
Measure the absorbance at 517 nm.[5]
-
A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[13]
-
Caption: Workflow for the DPPH antioxidant assay.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[11]
-
Pre-treat the cells with various concentrations of the chalcone compounds for 1-2 hours.[8]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[11]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.[14] This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at around 540 nm.[11]
-
Calculate the percentage of NO inhibition.
-
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory efficacy of Licochalcone A: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.8.1. DPPH Free-Radical Scavenging Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. marinebiology.pt [marinebiology.pt]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Licochalcone C: A Comparative Efficacy Analysis Against Prominent Natural Compounds
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory, antioxidant, and anticancer properties of Licochalcone C in comparison to Quercetin, Curcumin, and Resveratrol.
Introduction
This compound, a flavonoid derived from the roots of Glycyrrhiza species, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of this compound against other well-researched natural compounds: Quercetin, Curcumin, and Resveratrol. The following sections present a compilation of experimental data on their anti-inflammatory, antioxidant, and anticancer properties.
It is important to note that while the biological activities of this compound have been qualitatively described in several studies, specific quantitative data, such as IC50 values for direct comparison in standardized assays, are not as widely available in the current body of literature as they are for its more extensively studied isomer, Licochalcone A. Therefore, for the purpose of a quantitative comparison in this guide, data for Licochalcone A has been included as a representative of the licochalcone family, providing a valuable benchmark for its therapeutic potential.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the half-maximal inhibitory concentration (IC50) of each compound in various in vitro assays. Lower IC50 values indicate greater potency.
Anti-inflammatory Activity
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Licochalcone A | Not explicitly found, but inhibits NO production | [1] |
| Quercetin | ~27 | [2] |
| Curcumin | 11.0 ± 0.59 | [3][4] |
| Resveratrol (derivative) | 3.38 | [5] |
Note: While a specific IC50 value for this compound was not found, studies indicate it attenuates the inflammatory response by decreasing the expression and activity of inducible nitric oxide synthase (iNOS)[6]. Licochalcone A has also been shown to suppress the generation of nitric oxide (NO)[1].
Antioxidant Activity
Table 2: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Reference |
| Licochalcone A | Lower than Echinatin | [7] |
| Quercetin | ~4.6 | [8] |
| Curcumin | ~32.86 | |
| Resveratrol | 2.86 µg/mL |
Note: A specific IC50 value for this compound in a DPPH assay was not found in the reviewed literature. However, Licochalcone A has demonstrated potent radical scavenging activity. The IC50 for Licochalcone A is suggested to be lower than that of Echinatin, indicating stronger activity[7].
Anticancer Activity
Table 3: Cytotoxicity against MCF-7 Human Breast Cancer Cells
| Compound | IC50 (µM) | Reference |
| Licochalcone A | Not explicitly found, but exhibits cytotoxic effects | [3] |
| Quercetin | 37 | |
| Curcumin | 20 | |
| Resveratrol | 51.18 |
Note: While a specific IC50 value for this compound against MCF-7 cells was not identified, various synthetic chalcone derivatives have shown significant cytotoxicity against this cell line, with IC50 values as low as 3.30 µM[5]. Licochalcone A has also been shown to inhibit the proliferation of MCF-7 cells.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these natural compounds are attributed to their ability to modulate various cellular signaling pathways.
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound can suppress the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent iNOS expression.
Caption: this compound inhibits the NF-κB pathway.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Quercetin, Curcumin, or Resveratrol).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Caption: Workflow for Nitric Oxide Inhibition Assay.
DPPH Radical Scavenging Assay
Objective: To assess the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from the dose-response curve.
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a compound on a cancer cell line (e.g., MCF-7) by measuring the metabolic activity of the cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Conclusion
This guide provides a comparative overview of the efficacy of this compound, alongside its more studied counterpart Licochalcone A, and other prominent natural compounds. The presented data highlights the potential of licochalcones as potent anti-inflammatory, antioxidant, and anticancer agents. However, the limited availability of direct quantitative comparative data for this compound underscores the need for further research to fully elucidate its therapeutic potential relative to other well-established natural compounds. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which will be crucial for advancing the development of novel therapeutics from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of trans-chalcone and licochalcone A against breast cancer cells is due to apoptosis induction and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Licochalcone C: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. Licochalcone C (LCC), a flavonoid derived from the root of Glycyrrhiza inflata, has emerged as a promising therapeutic agent with demonstrated anti-cancer and anti-inflammatory properties. This guide provides a comprehensive cross-validation of LCC's mechanism of action, comparing its performance with other licochalcones and presenting supporting experimental data to illuminate its intricate cellular interactions.
This compound exerts its biological effects through the modulation of several key signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory responses. This guide will delve into the experimental evidence elucidating these mechanisms and provide a comparative analysis with its structural analogs, Licochalcone A, B, and D.
Comparative Analysis of Licochalcone Efficacy
To contextualize the therapeutic potential of this compound, a comparison with other notable licochalcones is essential. The following tables summarize the cytotoxic and biological effects of this compound and its analogs across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Licochalcones in Cancer Cell Lines
| Licochalcone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colorectal Cancer | 16.6 | [1] |
| HN22 | Oral Squamous Cell Carcinoma | 23.8 | [1] | |
| HSC4 | Oral Squamous Cell Carcinoma | 27.1 | [1] | |
| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28 | [2] | |
| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36 | [2] | |
| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19 | [2] | |
| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28 | [2] | |
| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26 | [2] | |
| Licochalcone A | MCF-7 | Breast Cancer | 5-50 (effective range) | [3] |
| HepG2 | Liver Cancer | 5-20 (effective range) | [4] | |
| HCT-116 | Colon Cancer | 10-40 (effective range) | [4] | |
| Licochalcone B | MCF-7 | Breast Cancer | 10-50 (effective range) | [3] |
| Licochalcone D | A375 | Melanoma | Not specified | [5] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | LCC Concentration (µM) | Effect on Cell Cycle | Apoptotic Cells (%) | Reference |
| HCT116 | 5 | Increase in sub-G1 | Not specified | [6] |
| 10 | Increase in sub-G1 | Not specified | [6] | |
| 20 | Increase in sub-G1 (49.20 ± 2.03%) | Not specified | [6] | |
| HCT116-OxR | 5 | Increase in sub-G1 | Not specified | [6] |
| 10 | Increase in sub-G1 | Not specified | [6] | |
| 20 | Increase in sub-G1 (43.63 ± 0.21%) | Not specified | [6] | |
| A375 | 10 | Increase in sub-G1 | 25.25 | [7] |
| 20 | Increase in sub-G1 | 56.57 | [7] | |
| 30 | Increase in sub-G1 | 61.70 | [7] | |
| A431 | 10 | Increase in sub-G1 | 24.37 | [7] |
| 20 | Increase in sub-G1 | 55.76 | [7] | |
| 30 | Increase in sub-G1 | 61.48 | [7] |
Key Signaling Pathways Modulated by this compound
This compound's mechanism of action is underpinned by its ability to interfere with critical signaling cascades that govern cell fate and inflammatory processes.
Anti-Cancer Mechanisms
1. PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This pathway is a crucial regulator of cell survival and proliferation. By inhibiting the kinase activities of EGFR and AKT, LCC effectively curtails downstream signaling that promotes cancer cell growth.[8]
2. MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target of LCC. Specifically, LCC treatment leads to the phosphorylation of JNK and p38 kinases, which is associated with the induction of apoptosis.[8] This activation is often linked to an increase in reactive oxygen species (ROS).[2][8]
3. JAK2/STAT3 Signaling Pathway: this compound has been demonstrated to directly inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[9][10] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin, thereby promoting apoptosis in cancer cells.[9][10]
4. Induction of Apoptosis and Cell Cycle Arrest: A primary outcome of LCC's interaction with these signaling pathways is the induction of programmed cell death (apoptosis) and cell cycle arrest. LCC treatment leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[2][8] Furthermore, LCC can induce cell cycle arrest, primarily at the G1 or G2/M phase, by modulating the expression of cell cycle regulatory proteins like p21, p27, cyclin B1, and cdc2.[2][6][8]
Caption: LCC's anti-cancer signaling pathways.
Anti-Inflammatory Mechanisms
1. NF-κB Signaling Pathway: In the context of inflammation, this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by repressing the translocation of the NF-κB p65 subunit into the nucleus.[11] This, in turn, downregulates the expression of pro-inflammatory molecules such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[11]
2. PI3K/Akt/eNOS Signaling Pathway: Interestingly, in certain cellular contexts like LPS-stimulated cardiomyocytes, this compound upregulates the PI3K/Akt/endothelial nitric oxide synthase (eNOS) signaling pathway.[11] The activation of this pathway appears to contribute to the deactivation of NF-κB, suggesting a crosstalk between these two pathways in mediating the anti-inflammatory effects of LCC.[11]
Caption: LCC's anti-inflammatory signaling.
Detailed Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, this section outlines the detailed methodologies for key experiments cited in the literature.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically 0-100 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses PI to stain the cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
4. Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Protocol:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt, total Akt, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Conclusion
The cross-validation of this compound's mechanism of action reveals a compound with a multi-pronged therapeutic strategy. Its ability to concurrently modulate key signaling pathways involved in cell survival, proliferation, and inflammation underscores its potential as a lead compound in the development of novel anti-cancer and anti-inflammatory drugs. The provided experimental data and detailed protocols offer a solid foundation for further research and development in this promising area. Further investigations should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]
- 4. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential and action mechanisms of licochalcone B: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
A Comparative Safety Profile of Licochalcone C vs. Established Pharmaceuticals
This guide provides a comparative analysis of the safety profile of Licochalcone C, a flavonoid derived from the root of Glycyrrhiza species, against well-established drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and a general profile of modern anticancer agents. This document is intended for researchers, scientists, and professionals in drug development, offering a data-centric comparison based on available preclinical data.
This compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Understanding its safety is paramount for its potential development as a therapeutic agent. This comparison focuses on key toxicological endpoints: cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity.
I. Cytotoxicity Profile
Cytotoxicity studies are crucial for determining a compound's potential to damage or kill cells. This compound has been evaluated against both cancerous and non-cancerous cell lines.
Data Summary: In Vitro Cytotoxicity
| Compound/Drug Class | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Vero (non-tumorigenic kidney) | - | IC50 | 27.7 µg/mL | [3] |
| HaCaT, JB6 (non-cancerous skin) | MTT | Cell Viability | No noticeable cytotoxicity at 20 µM | [4] | |
| HCT116 (colorectal cancer) | MTT | IC50 | 16.6 µM | [4] | |
| HCT116-OxR (oxaliplatin-resistant) | MTT | IC50 | 19.6 µM | [4] | |
| HepG2 (liver cancer) | - | IC50 | 50.8 µM | [3] | |
| Multiple Cancer Lines (bladder, breast, lung, oral, esophageal) | Proliferation Inhibition | % Inhibition | 40-68% inhibition at 45 µg/mL | [3] | |
| NSAIDs (General) | Various | - | - | Cytotoxicity varies; can induce apoptosis in certain cancer cells. | - |
| Anticancer Drugs (Targeted) | Various | - | IC50 | Highly potent, with IC50 values typically in the nanomolar to low micromolar range. | [5] |
Key Observations:
-
This compound demonstrates selective cytotoxicity, showing activity against various cancer cell lines while exhibiting lower toxicity to non-cancerous cells at similar concentrations.[4]
-
The cytotoxic mechanism in cancer cells is linked to the regulation of the JAK2/STAT3 and ROS/MAPK signaling pathways, leading to caspase-mediated apoptosis.[3][4]
II. Hepatotoxicity and Cardiotoxicity Profile
Organ-specific toxicity is a critical consideration in drug safety. Preclinical studies in animal models provide initial insights into the potential for liver (hepatotoxicity) and heart (cardiotoxicity) damage.
Data Summary: Organ-Specific Effects
| Compound/Drug Class | Model | Endpoint | Result | Reference |
| This compound | Isolated Rat Heart (Ischemia/Reperfusion) | Cardioprotection | Protective: Improved cardiac function (LVDP, ±dp/dtmax), decreased tissue damage markers (CK, LDH), and reduced apoptosis. | [6][7] |
| Licochalcone A, B, E | Mouse (CCl4-induced liver injury) | Hepatoprotection | Protective: Related licochalcones reduced serum ALT and AST, decreased oxidative stress markers (MDA), and increased antioxidant enzymes (SOD). | [8][9] |
| NSAIDs (e.g., Diclofenac) | Clinical Data | Hepatotoxicity | Hepatotoxic Risk: Diclofenac carries a higher risk of rare hepatotoxicity compared to other NSAIDs. | [10][11] |
| NSAIDs (General) | Clinical Data | Cardiotoxicity | Cardiovascular Risk: Increased risk of cardiovascular events is a known class effect, though it varies by specific drug (e.g., moderate to high for ibuprofen and celecoxib). | [10] |
| Anticancer Drugs (e.g., Doxorubicin) | Clinical/Preclinical Data | Cardiotoxicity | Cardiotoxic Risk: Doxorubicin is a well-known cardiotoxic agent. Licochalcone A has been shown to mitigate this toxicity. | [12] |
Key Observations:
-
Unlike many conventional drugs that carry risks of organ damage, this compound and its related compounds have demonstrated protective effects in preclinical models of heart and liver injury.[6][7][8][9]
-
The protective mechanisms are attributed to the antioxidant, anti-inflammatory, and anti-apoptotic properties of the licochalcones.[6]
III. Genotoxicity Profile
Genotoxicity assays assess the potential of a compound to damage genetic material (DNA). While direct genotoxicity data for this compound is limited, studies on the parent compound Licochalcone A and other synthetic chalcones provide some context.
-
Licochalcone A: Studies on Licochalcone A showed no genotoxic activity at concentrations between 4.43 to 10.34 µM in Chinese hamster ovary (CHO) cells.[13] However, cytotoxicity was observed at a slightly higher concentration (11.8 µM).[13] At lower concentrations, it exhibited protective effects against DNA damage induced by known mutagens.[13]
-
Other Chalcones: A study on synthetic chalcones revealed a genotoxic effect in an in vivo mouse micronucleus assay, but also an antimutagenic effect in the Ames test.[14]
Key Observations:
-
The genotoxicity of chalcones may be structure- and concentration-dependent.
-
Direct and comprehensive genotoxicity studies (e.g., Ames test, micronucleus assay) are needed to fully characterize the safety profile of this compound.
IV. Experimental Protocols & Methodologies
1. In Vitro Cytotoxicity Assessment (MTT Assay) The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 or 48 hours).[4]
-
After incubation, the treatment medium is removed, and MTT solution is added to each well.[4]
-
Following a further incubation period, the resulting formazan crystals are dissolved in a solvent like DMSO.[4]
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[4]
-
2. In Vivo Hepatotoxicity Model (Carbon Tetrachloride-Induced Injury) This model is widely used to screen for hepatoprotective agents.
-
Principle: Carbon tetrachloride (CCl4) is metabolized in the liver to a highly reactive trichloromethyl free radical, which initiates lipid peroxidation and causes severe liver damage, mimicking acute toxic hepatitis.
-
Methodology:
-
Animals (typically mice or rats) are pre-treated with the test compound (e.g., Licochalcone B) or vehicle orally for a set period (e.g., seven days).[15]
-
Hepatotoxicity is induced by a single injection of CCl4.[15]
-
After a specified time, blood and liver tissues are collected.
-
Serum is analyzed for liver function markers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9]
-
Liver tissue homogenates are analyzed for markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD).[9]
-
Histopathological examination of liver sections is performed to assess necrosis and inflammation.[15]
-
V. Visualized Workflows and Pathways
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Proposed cytotoxic mechanism of this compound in cancer cells.
Caption: Workflow for evaluating hepatoprotective effects in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 144506-14-9 | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety profile of new anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound in cardioprotection against ischemia/reperfusion injury of isolated rat heart via antioxidant, anti-inflammatory, and anti-apoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Licochalcone E protects against carbon tetrachloride-induced liver toxicity by activating peroxisome proliferator-activated receptor gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehiipa.com [ehiipa.com]
- 11. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Licochalcone A alleviates ferroptosis in doxorubicin-induced cardiotoxicity via the PI3K/AKT/MDM2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Licochalcone A, a licorice flavonoid: antioxidant, cytotoxic, genotoxic, and chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice [journals.mums.ac.ir]
Licochalcone C in Combination Therapy: A Comparative Guide to Synergistic Effects with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds when combined with conventional chemotherapy. Licochalcone C, a flavonoid isolated from the root of Glycyrrhiza inflata, has demonstrated notable anticancer properties as a standalone agent. This guide provides a comparative analysis of the potential synergistic effects of this compound with standard chemotherapy drugs, drawing upon experimental data from related chalcone compounds to illuminate promising avenues for future research and drug development. While direct quantitative data on this compound combination therapy is emerging, studies on structurally similar chalcones provide a strong rationale for its investigation as a synergistic partner in cancer treatment.
Comparative Efficacy of Chalcones in Combination Therapy
To date, comprehensive quantitative analysis of the synergistic effects of this compound with a wide range of chemotherapy agents is limited in publicly available literature. However, studies on other chalcones, such as Licochalcone A and Chal-24, offer valuable insights into the potential for this class of compounds to enhance the efficacy of conventional cancer drugs.
Below is a summary of the available data, including single-agent IC50 values for this compound and combination data for other relevant chalcones.
| Cancer Type | Cell Line | Chemotherapy Agent | Chalcone | IC50 (Single Agent) | Combination Effect | Combination Index (CI) | Reference |
| Colorectal Cancer | HCT116 | Oxaliplatin | This compound | 16.6 µM (Ox-sensitive) | Not explicitly studied in combination, but this compound is effective in Ox-resistant cells (IC50 = 19.6 µM) | N/A | [1] |
| Gastric Cancer | SGC7901, MKN-45 | 5-Fluorouracil (5-FU) | Licochalcone A | 25 µM (LCA) | Enhanced apoptosis | Not Reported | [2] |
| Lung Cancer | A549 | Cisplatin | Chal-24 | 0.5 µM (Chal-24) | Synergistic cytotoxicity | 0.5625 | [3] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols: A Methodological Blueprint
Detailed and reproducible experimental protocols are critical for the validation and extension of these findings. Below are representative methodologies extracted from studies on chalcone combination therapies.
Cell Viability and Synergy Analysis (Chal-24 and Cisplatin)
-
Cell Lines: Human lung cancer cell line A549.[3]
-
Treatment: Cells were treated with varying concentrations of cisplatin (10–30 μM) and a fixed concentration of Chal-24 (0.5 μM) for 48 hours. In parallel experiments, a fixed dose of cisplatin (10 µM) was combined with increasing concentrations of Chal-24 (0.125–1.0 μM).[3]
-
Assessment of Cell Viability: Cell death was quantified using a lactate dehydrogenase (LDH) assay.[3]
-
Synergy Quantification: The Combination Index (CI) was calculated to determine the nature of the interaction between the two agents.[3]
Apoptosis Assessment (Licochalcone A and 5-Fluorouracil)
-
Cell Lines: Human gastric cancer cell lines SGC7901 and MKN-45.[2]
-
Treatment: Cells were treated with Licochalcone A (25 μM) alone, 5-FU (15.625 µg/ml) alone, or a combination of both for 24, 48, and 72 hours.[2]
-
Apoptosis Detection: Apoptotic cells were quantified using an Annexin V-FITC Apoptosis Detection kit followed by flow cytometry analysis.[2]
Visualizing the Mechanisms of Action
Understanding the molecular pathways affected by this compound and its potential combination partners is key to designing rational and effective therapeutic strategies. The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer effects of licochalcones and a general workflow for assessing synergistic effects.
Caption: this compound's multifaceted anticancer mechanism.
The diagram above illustrates how this compound can exert its anticancer effects by inhibiting key survival pathways like EGFR/AKT and inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK/p38 MAPK pathway and mitochondrial dysfunction.[1] These mechanisms present multiple points of potential synergy with chemotherapy agents that may act on different cellular processes.
Caption: Experimental workflow for assessing synergistic effects.
This workflow outlines a standard procedure for quantitatively evaluating the synergistic potential of this compound with a chemotherapy agent.
Conclusion and Future Directions
The available evidence, primarily from studies on related chalcones, strongly suggests that this compound is a promising candidate for combination cancer therapy. Its ability to modulate multiple key signaling pathways involved in cancer cell proliferation and survival provides a solid foundation for synergistic interactions with a variety of chemotherapeutic agents.
Future research should focus on systematic in vitro studies to determine the Combination Index of this compound with a broad panel of chemotherapy drugs across various cancer cell lines. Positive findings from these studies would then warrant in vivo investigations to assess the efficacy and toxicity of these combinations in preclinical models. Such a data-driven approach will be instrumental in unlocking the full therapeutic potential of this compound in the fight against cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antitumor effects and the underlying mechanism of licochalcone A combined with 5-fluorouracil in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Licochalcone C in the Spotlight: A Comparative Analysis of its Impact on Gene Expression
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the effects of Licochalcone C on gene expression. Drawing from multiple experimental studies, we provide a synthesis of its molecular impact, benchmarked against cellular responses to other chalcones and stimuli, and present detailed experimental protocols for reproducibility.
This compound, a flavonoid derived from the root of Glycyrrhiza species, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties.[1][2] Its therapeutic potential stems from its ability to modulate key signaling pathways and, consequently, alter the expression of a wide array of genes involved in apoptosis, cell cycle regulation, and inflammation. This guide consolidates findings from various studies to offer a clear comparison of gene expression changes induced by this compound and related compounds.
Comparative Gene Expression Analysis
Treatment with this compound elicits significant changes in the expression of genes pivotal to cellular fate and function. The following tables summarize the quantitative data on gene and protein expression alterations observed in different cell lines upon this compound treatment, providing a comparative perspective with other licochalcones where data is available.
Table 1: Modulation of Apoptosis-Related Gene and Protein Expression
| Gene/Protein | Cell Line | Treatment | Fold Change/Effect | Reference |
| Pro-Apoptotic | ||||
| Bax | T24 (Bladder Cancer) | This compound | Increased mRNA | [3] |
| Bax | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Increased protein | [1] |
| Bim | T24 (Bladder Cancer) | This compound | Increased mRNA | [3] |
| Cleaved Bid | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Increased protein | [1] |
| Cytochrome c | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Release from mitochondria | [1] |
| Cleaved Caspases | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Increased activity | [1] |
| Cleaved PARP | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Increased protein | [1] |
| Apaf-1 | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Increased protein | [1] |
| DR4 (Death Receptor 4) | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Increased expression | [1] |
| DR5 (Death Receptor 5) | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Increased expression | [1] |
| CHOP | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Upregulated protein | [1] |
| Anti-Apoptotic | ||||
| Bcl-2 | T24 (Bladder Cancer) | This compound | Decreased mRNA | [3] |
| Bcl-2 | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Downregulated protein | [1] |
| Bcl-w | T24 (Bladder Cancer) | This compound | Decreased mRNA | [3] |
| Bcl-XL | T24 (Bladder Cancer) | This compound | Decreased mRNA | [3] |
| Mcl-1 | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Downregulated protein | [1] |
| Survivin | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Downregulated protein | [1] |
Table 2: Modulation of Cell Cycle and Inflammatory Gene and Protein Expression
| Gene/Protein | Cell Line | Treatment | Fold Change/Effect | Reference |
| Cell Cycle Regulators | ||||
| p21 | HN22, HSC4 (Oral Squamous Carcinoma) | This compound | Upregulated protein | [1] |
| p21 | Esophageal Squamous Carcinoma Cells | This compound | Increased levels | [4] |
| p27 | Esophageal Squamous Carcinoma Cells | This compound | Increased levels | [4] |
| Cyclin D1 | Esophageal Squamous Carcinoma Cells | This compound | Decreased expression | [4] |
| Inflammatory Mediators | ||||
| iNOS (inducible Nitric Oxide Synthase) | H9c2 (Cardiomyoblasts) | This compound + LPS | Significantly decreased protein | [5] |
| iNOS | THP-1 (Monocytic cells) | This compound + LPS-IFN-γ | Significantly decreased expression | [2] |
| NO (Nitric Oxide) | H9c2 (Cardiomyoblasts) | This compound (25 µM) + LPS | Markedly reduced production | [5] |
| ICAM-1 (Intercellular Adhesion Molecule-1) | H9c2 (Cardiomyoblasts) | This compound + LPS | Abrogated upregulation | [5] |
| VCAM-1 (Vascular Cell Adhesion Molecule-1) | H9c2 (Cardiomyoblasts) | This compound + LPS | Abrogated upregulation | [5] |
| NF-κB | H9c2 (Cardiomyoblasts) | This compound + LPS | Repressed translocation | [5] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways affected by this compound.
References
- 1. This compound induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Licocalchone-C Extracted from Glycyrrhiza Glabra Inhibits Lipopolysaccharide-Interferon-γ Inflammation by Improving Antioxidant Conditions and Regulating Inducible Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle G1 arrest and apoptosis in human esophageal squamous carcinoma cells by activation of the ROS/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Effect of this compound on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Potential of Licochalcone C and Licochalcone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of Licochalcone C relative to its structural isomer, Licochalcone B. Both compounds, derived from the licorice plant (Glycyrrhiza species), have garnered significant interest for their diverse pharmacological activities. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the primary signaling pathways involved in their mechanisms of action to aid in the assessment of their drug development potential.
At a Glance: Key Therapeutic Properties
| Property | This compound | Licochalcone B |
| Primary Therapeutic Areas | Anticancer, Anti-inflammatory, Antibacterial | Anticancer, Anti-inflammatory, Neuroprotective, Hepatoprotective |
| Known Mechanisms of Action | Inhibition of JAK2/STAT3 signaling, induction of ROS-mediated apoptosis, modulation of NF-κB pathway. | Inhibition of PI3K/Akt/mTOR pathway, modulation of NF-κB and AP-1 signaling, Nrf2 pathway activation.[1][2] |
Anticancer Activity: A Comparative Overview
Both this compound and Licochalcone B exhibit promising anticancer properties across a range of cancer cell lines. However, their potency and mechanisms of action appear to differ.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Licochalcone B against various cancer cell lines as reported in the literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 16.6 | [3] |
| HCT116-OxR (Oxaliplatin-Resistant) | Colorectal Cancer | 19.6 | [3] |
| T24 | Bladder Cancer | Proliferation inhibited by 68% at 45 µg/mL (~133 µM) | [4] |
| MCF7 | Breast Cancer | Proliferation inhibited by 47% at 45 µg/mL (~133 µM) | [4] |
| A549 | Lung Cancer | Proliferation inhibited by 40% at 45 µg/mL (~133 µM) | [4] |
| HepG2 | Liver Cancer | 50.8 | [4] |
| HN22 | Oral Squamous Cell Carcinoma | Not specified | [4] |
Table 2: Anticancer Activity of Licochalcone B
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | Not specified | [5] |
| EJ | Bladder Cancer | Not specified | [5] |
| HN22 | Oral Squamous Cell Carcinoma | Not specified | [5] |
| HSC4 | Oral Squamous Cell Carcinoma | Not specified | [5] |
| MCF-7 | Breast Cancer | Not specified | [5] |
| A375 | Melanoma | Not specified | [5] |
| A431 | Squamous Cell Carcinoma | Not specified | [5] |
| HCT116 | Colorectal Cancer | Not specified | [6] |
| HCT116-OxR (Oxaliplatin-Resistant) | Colorectal Cancer | Not specified | [6] |
Note: While several sources mention the anticancer activity of Licochalcone B against the listed cell lines, specific IC50 values were not consistently available in the reviewed literature for a direct comparison with this compound.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effects of this compound and Licochalcone B on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Licochalcone B stock solutions (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][7]
-
Compound Treatment: Prepare serial dilutions of this compound and Licochalcone B in culture medium. After the 24-hour incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[3]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: A Comparative Overview
Both this compound and Licochalcone B demonstrate significant anti-inflammatory effects by modulating key inflammatory pathways.
Quantitative Data: Inhibition of Inflammatory Mediators
The following tables summarize the inhibitory effects of this compound and Licochalcone B on the production of key inflammatory mediators.
Table 3: Anti-inflammatory Activity of this compound
| Inflammatory Mediator | Cell Line/Model | IC50 (µM) | Reference |
| Nitric Oxide (NO) | THP-1 (human monocytic cells) | Downregulates iNOS expression | [8] |
Table 4: Anti-inflammatory Activity of Licochalcone B
| Inflammatory Mediator | Cell Line/Model | IC50 (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 (murine macrophages) | 8.78 | [9] |
| 15-Lipoxygenase (15-LOX) | Not specified | 9.67 | [9][10] |
| Angiotensin-Converting Enzyme (ACE) | Not specified | 0.24 | [9][10] |
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
The Griess test is a common method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).
Objective: To determine the inhibitory effect of this compound and Licochalcone B on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium
-
This compound and Licochalcone B stock solutions
-
Lipopolysaccharide (LPS)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or Licochalcone B for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include untreated and LPS-only controls. Incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with the Griess Reagent.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve and Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and Licochalcone B are mediated through their interaction with distinct cellular signaling pathways.
This compound: Inhibition of the JAK2/STAT3 Pathway
This compound has been shown to exert its anticancer effects, at least in part, by inhibiting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] This pathway is often aberrantly activated in various cancers, promoting cell proliferation, survival, and angiogenesis.
References
- 1. Anticancer effects of licochalcones: A review of the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Licochalcone A is a potent inhibitor of TEL-Jak2-mediated transformation through the specific inhibition of Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Licochalcone C: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Licochalcone C, a natural chalcone compound used in various research applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the compound's hazardous properties.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be handled and disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.
Summary of Disposal and Safety Information
| Parameter | Guideline | Citation |
| Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |
| Spill Cleanup | Absorb solutions with inert material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
- Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible materials.[1]
2. Waste Container Selection and Labeling:
- Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid and be in good condition.
- The container must be clearly labeled as "Hazardous Waste." The label must include:
- The full chemical name: "this compound"
- The concentration (if in solution)
- The primary hazard: "Toxic to Aquatic Life," "Harmful if Swallowed"
- The date when waste was first added to the container.
- The name and contact information of the responsible researcher or laboratory.
3. Waste Accumulation:
- Keep the hazardous waste container sealed at all times, except when adding waste.
- Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
- Do not mix this compound waste with other incompatible chemical wastes, such as strong acids or bases.[1]
4. Request for Disposal:
- Once the waste container is full or has been accumulating for the maximum period allowed by your institution (typically 9-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Empty Container Disposal:
- An empty container that previously held this compound must be managed as hazardous waste unless properly decontaminated.
- To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as this compound hazardous waste.
- After triple rinsing, the label on the container must be completely removed or defaced before the container is discarded or reused.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Licochalcone C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling active compounds like Licochalcone C. This retrochalcone, isolated from Glycyrrhiza inflata, is noted for its potent antioxidant and anti-inflammatory properties.[1] Adherence to strict safety and handling protocols is crucial to mitigate risks and ensure the integrity of research. This guide provides essential, immediate safety and logistical information for handling this compound, from personal protective equipment (PPE) to disposal procedures.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Precautionary statements highlight the need to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using the product, and prevent its release into the environment.[2]
Quantitative Safety and Physical Data
The following tables summarize key quantitative data for this compound and the closely related Licochalcone A, for which more extensive data is often available.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂O₄ |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 144506-14-9 |
| Appearance | Solid |
Source: DC Chemicals[2]
Table 2: Toxicity Data for Licochalcone A *
| Metric | Value | Species |
|---|---|---|
| Oral LD50 | >1,000 mg/kg | Rat |
Note: This data is for Licochalcone A, a related compound, and should be used as a reference point for assessing potential toxicity.[3]
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Source: MedChemExpress[4]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or local exhaust ventilation is recommended to control airborne dust or aerosols.[2][5]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[2]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][5][6]
-
Hand Protection: Use chemical-resistant, impervious gloves, such as nitrile gloves. Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact.[2][5][6]
-
Skin and Body Protection: A lab coat or other impervious protective clothing is required to prevent skin contact.[2][6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is the minimum requirement.[6] For activities with a higher potential for dust generation, a powered air-purifying respirator (PAPR) should be considered.[6]
Safe Handling and Operational Workflow
The following diagram and procedures outline the lifecycle of this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct any operations that may create dust, such as weighing or transferring powder, within a chemical fume hood or an enclosure with local exhaust ventilation.[5][6]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
General Use: Avoid contact with skin, eyes, and clothing.[2][5] Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong acids or bases.[2][5] Adhere to the recommended storage temperatures outlined in Table 3.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[2][4]
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Consult a physician.[2][4]
-
In Case of Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, separating the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[2][4]
Spill Response Protocol:
-
Evacuate: Secure the area and evacuate all non-essential personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[2]
-
Clean-up: For solid spills, carefully sweep or scoop up the material to avoid creating dust, and place it in a suitable, closed container for disposal.[5] For solutions, absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders) and place it in a designated waste container.[2][4]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the high aquatic toxicity of this compound.[2]
-
Waste Classification: All waste containing this compound, including contaminated lab supplies and cleaning materials, should be treated as hazardous waste.
-
Containerization: Use suitable, clearly labeled, and sealed containers for waste collection.[6] Do not mix with other waste.[5]
-
Disposal Method: Dispose of the waste through a licensed and approved waste disposal contractor.[2][5] One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] All disposal activities must comply with local, state, and federal regulations.
References
- 1. Concise synthesis of this compound and its regioisomer, licochalcone H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|144506-14-9|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. glabridinchina.com [glabridinchina.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
